Allocolchicine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylate |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24) |
InChI Key |
NMKUAEKKJQYLHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |
Synonyms |
allocolchicine methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
Allocolchicine: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Allocolchicine, a structural isomer of the ancient anti-inflammatory drug colchicine (B1669291), has garnered significant interest in medicinal chemistry and drug development due to its potent antimitotic activity and potentially improved therapeutic index compared to its parent compound. This technical guide provides a comprehensive overview of the origin, discovery, and mechanism of action of this compound. It details its natural sources, early scientific investigations, and modern synthetic approaches. The core of this document focuses on the molecular interactions of this compound with its biological target, tubulin, and the downstream cellular consequences. Quantitative data on its biological activity are presented in tabular format for clarity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and development in this area.
Introduction
Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), has been used for centuries to treat inflammatory conditions, most notably gout.[1] Its potent biological activity stems from its ability to bind to the protein tubulin, thereby disrupting the formation of microtubules and arresting cell division.[2] However, the therapeutic use of colchicine is limited by its narrow therapeutic window and significant toxicity. This has driven the exploration of related compounds, known as colchicinoids, with the aim of identifying analogues with improved pharmacological profiles.
This compound is a naturally occurring colchicinoid that differs from colchicine in the structure of its C-ring, possessing a more stable benzene (B151609) ring in place of the tropolone (B20159) ring. This structural modification has profound effects on its chemical and biological properties, making it a subject of intensive study as a potential anticancer agent.
Origin and Discovery
Natural Occurrence
This compound is found as a minor alkaloid in plants of the Colchicum genus, from which colchicine is primarily isolated.[3][4] The biosynthesis of colchicine and its analogues in these plants proceeds from the amino acids phenylalanine and tyrosine, involving a series of complex enzymatic transformations to form the characteristic tricyclic scaffold.[5][6]
Early Scientific Investigations
While colchicine was first isolated in 1820 by Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, the specific discovery of this compound is less definitively documented in a single seminal publication.[1][7] Early research on the numerous alkaloids present in Colchicum species was extensive. The work of the Czech chemist František Šantavý in the mid-20th century was pivotal in the characterization of many minor alkaloids from Colchicum autumnale. While a specific "discovery" paper for this compound is not readily apparent, his extensive work on colchicum alkaloids, including the chemical transformation of colchicine, laid the groundwork for understanding its naturally occurring isomers.[4] A 1948 paper by Šantavý in Helvetica Chimica Acta on the preparation of colchicic acid from colchicine is indicative of the intense investigation into the chemical space of these compounds during that era.[4]
Synthesis of this compound
The limited availability of this compound from natural sources has necessitated the development of efficient total synthesis routes. These synthetic approaches provide access to this compound and its analogues for further biological evaluation.
Retrosynthetic Analysis and Key Strategies
Several total syntheses of (±)-allocolchicine have been reported, often employing transition metal-catalyzed reactions to construct the central seven-membered B-ring. A common retrosynthetic approach involves the disconnection of the biaryl bond and the seven-membered ring.
A notable strategy employs a cobalt-catalyzed [2+2+2] cycloaddition of a diyne with an alkyne to construct the tricyclic core in a convergent manner.[1][4][8] Other approaches have utilized palladium-catalyzed intramolecular direct arylation and Diels-Alder reactions.[4]
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for (±)-Allocolchicine Synthesis
The following is a representative protocol for the key cycloaddition step in the total synthesis of (±)-allocolchicine.[4]
Materials:
-
Diyne precursor
-
Alkyne (e.g., methyl propiolate)
-
Anhydrous toluene
-
Dicobalt octacarbonyl (Co₂(CO)₈) or a suitable cobalt catalyst
-
Inert atmosphere (Argon or Nitrogen)
-
Pressure tube
Procedure:
-
In a pressure tube under an inert atmosphere, dissolve the diyne precursor (1 equivalent) and the alkyne (2.5 equivalents) in anhydrous toluene.
-
Add the cobalt catalyst (e.g., 10-20 mol %) to the solution.
-
Seal the pressure tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the cobalt catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (±)-allocolchicine.
Mechanism of Action: Tubulin Binding and Microtubule Disruption
The primary mechanism of action of this compound, similar to colchicine, is its interaction with tubulin, the protein subunit of microtubules.[2][9]
The Colchicine Binding Site on Tubulin
This compound binds to the colchicine binding site on β-tubulin.[3][10][11] This binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer.[12] X-ray crystallography studies of tubulin in complex with colchicine-site inhibitors have revealed that the binding pocket is hydrophobic and involves interactions with several key amino acid residues.[3][10][11] The binding of this compound induces a conformational change in the tubulin heterodimer, preventing it from adopting the straight conformation necessary for incorporation into the growing microtubule.[12][13]
Inhibition of Microtubule Polymerization
The binding of this compound to tubulin prevents the assembly of microtubules.[14] This disruption of microtubule dynamics has profound effects on cellular processes that are dependent on a functional microtubule cytoskeleton.
Downstream Cellular Effects
The inhibition of microtubule polymerization by this compound leads to:
-
Mitotic Arrest: Cells are arrested in the metaphase of mitosis due to the inability to form a functional mitotic spindle.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the primary basis for its anticancer activity.
-
Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Disruption of this network impairs these essential functions.
Quantitative Biological Data
The biological activity of this compound has been evaluated in various in vitro assays. The following tables summarize key quantitative data.
Tubulin Binding Affinity
| Compound | Target | Binding Constant (Kₐ) | Method | Reference |
| This compound | Tubulin | 6.1 x 10⁵ M⁻¹ | Fluorescence Titration | [15] |
| Colchicine | Tubulin | ~3 x 10⁶ M⁻¹ | Fluorescence Titration | [15] |
In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Colchicine IC₅₀ (nM) | Reference |
| A375 | Malignant Melanoma | Not explicitly reported | 10.6 ± 1.8 | [16] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly reported | 10.41 (µM) | [17] |
| HCT-116 | Colorectal Carcinoma | Not explicitly reported | 9.32 (µM) | [17] |
| HepG-2 | Hepatocellular Carcinoma | Not explicitly reported | 7.40 (µM) | [17] |
| A549 | Lung Carcinoma | Not explicitly reported | Not explicitly reported | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly reported | Not explicitly reported | [9] |
Note: Specific IC₅₀ values for this compound across a wide range of cell lines are not as extensively reported in single publications as for colchicine and its synthetic analogues. The provided data for colchicine serves as a benchmark.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.[14][18][19][20][21]
Materials:
-
Purified tubulin (>99% pure, e.g., from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle, DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add GTP to the reaction mixture.
-
Aliquot the tubulin/GTP mixture into pre-chilled 96-well plates.
-
Add serial dilutions of this compound, positive control, or negative control to the wells. The final DMSO concentration should be kept low (e.g., <1%).
-
Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by measuring the extent of polymerization at various compound concentrations.
Conclusion and Future Directions
This compound represents a fascinating and promising scaffold for the development of novel antimitotic agents. Its natural origin, coupled with the development of robust synthetic routes, provides a solid foundation for further investigation. The well-characterized mechanism of action, centered on the inhibition of tubulin polymerization, offers clear targets for rational drug design.
Future research should focus on a more comprehensive evaluation of the in vivo efficacy and pharmacokinetic profile of this compound. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the discovery of new analogues with enhanced potency, improved metabolic stability, and reduced toxicity. The development of allocolchicinoids that can overcome mechanisms of drug resistance remains a critical goal in the pursuit of more effective cancer chemotherapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolating Colchicine in 19th Century: An Old Drug Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Synthetic Landscape of Allocolchicine and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocolchicine, a structural isomer of the renowned mitotic agent colchicine (B1669291), has garnered significant attention as a promising scaffold for the development of novel therapeutics, particularly in oncology. Exhibiting a more favorable toxicity profile compared to its parent compound, this compound and its analogues serve as potent tubulin-binding agents, disrupting microtubule dynamics and inducing cell cycle arrest. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its derivatives. It details various synthetic strategies, presents key experimental protocols, and summarizes quantitative data to facilitate comparative analysis. Furthermore, this document includes visualizations of synthetic pathways and the mechanism of action to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably in the treatment of gout.[1][2] Its potent antimitotic activity, stemming from its ability to inhibit microtubule polymerization, has also made it a subject of interest in cancer research.[1][2] However, the therapeutic application of colchicine is hampered by its significant toxicity.[1][2] This has spurred the exploration of its structural analogues, with this compound emerging as a particularly promising candidate. This compound, possessing a 6-7-6 carbocyclic framework instead of the 6-7-7 system of colchicine, demonstrates significant tubulin-binding activity with reduced toxicity.[1][2] The development of modular and efficient synthetic routes to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the generation of novel drug candidates with improved pharmacological properties.[1][2][3]
Synthetic Strategies for the this compound Core
The construction of the central seven-membered B-ring fused with the two aromatic A and C rings represents the primary challenge in the synthesis of allocolchicinoids. Several innovative strategies have been developed to address this, offering diverse approaches to access the core structure and its analogues.
Cobalt-Catalyzed [2+2+2] Cyclotrimerization
A powerful and convergent approach for the synthesis of (±)-allocolchicine involves a cobalt-catalyzed [2+2+2] alkyne cyclotrimerization reaction as the key step.[1][2][4] This strategy allows for the simultaneous construction of both the B and C rings from a suitably functionalized diyne precursor. The synthesis commences from the readily available 3,4,5-trimethoxybenzaldehyde.[1][2][4]
The general workflow for this synthetic approach is outlined below:
This methodology is particularly advantageous for the synthesis of a variety of C-ring modified allocolchicinoids by employing different alkynes in the cyclotrimerization step.[1][2]
Radical Cyclization Approach
A more recent strategy employs a 7-endo-trig cyclization initiated by a phosphorus-centered radical to construct the dibenzocycloheptanone core.[5] This method provides a facile route to a range of phosphorylated dibenzocycloheptanones, which can be subsequently dephosphorylated to yield the desired this compound analogues.[5] This approach offers a step-economical pathway to the 6-7-6 tricyclic system.[5]
Electro-organic Synthesis
Sustainable and concise synthetic routes to allocolchicines have been developed using electro-organic key transformations.[6] These methods can significantly reduce the reliance on chemical oxidants and reductants. A five-step synthesis of N-acetylcolchinol methyl ether (NCME) has been reported, featuring an electrochemical reductive amination and a final anodic cyclization as key steps.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound, primarily based on the cobalt-catalyzed cyclotrimerization approach.
Synthesis of Diyne Precursor
Step 1: Synthesis of 4-(3,4,5-Trimethoxyphenyl)butyl Acetate (B1210297) (7) [2]
To a solution of olefin 5 (20.00 g, 84.63 mmol) in a 9:1 mixture of 1,4-dioxane/water (400 mL), KMnO₄ (14.71 g, 93.10 mmol) was added. The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the mixture was filtered through a celite pad, and the filtrate was extracted with ethyl acetate (3 x 300 mL). The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The crude product was used in the subsequent step without further purification.
Step 2: Iodination to form Iodo Compound (8) [1][2]
To a solution of the alcohol intermediate (derived from the previous step) in CHCl₃, I₂ and Ag(CF₃CO₂) are added. The reaction mixture is stirred until completion. The resulting iodo compound 8 is obtained in high yield (94%) after purification.[1][2]
Step 3: Sonogashira Coupling [1][2]
The iodo compound 8 is subjected to a Sonogashira coupling with trimethylsilylacetylene (B32187) in the presence of PdCl₂(PPh₃)₂ (2 mol %), CuI (20 mol %), and PPh₃ (20 mol %) in a 1:2 mixture of DMF/diethyl amine at 80 °C. This reaction affords the coupling product 9 in 86% yield.[1][2]
Step 4: Deprotection and Oxidation [1][2]
A one-pot deprotection of the trimethylsilyl (B98337) and acetate groups is achieved using K₂CO₃ in methanol (B129727) to yield the alkynol 10 . Subsequent oxidation of the alcohol 10 with Dess–Martin periodinane (DMP) in CH₂Cl₂ provides the corresponding aldehyde.[1][2]
Cobalt-Catalyzed [2+2+2] Cyclotrimerization
A general procedure for the cyclotrimerization involves reacting the diyne precursor with a suitable alkyne in the presence of a cobalt catalyst, such as Co(I) or Co(0) complexes. The reaction is typically carried out in an inert solvent under an argon atmosphere. The choice of alkyne determines the substitution pattern on the C-ring of the resulting allocolchicinoid.
Quantitative Data
The following tables summarize the yields of key intermediates and the scope of the [2+2+2] cyclotrimerization for the synthesis of various this compound analogues.
Table 1: Yields of Key Intermediates in the Synthesis of the Diyne Precursor
| Compound | Description | Yield (%) | Reference |
| 5 | 1-(3,4,5-Trimethoxyphenyl)pent-4-ene | 94 | [1] |
| 7 | 4-(3,4,5-Trimethoxyphenyl)butyl Acetate | 70 | [1] |
| 8 | Iodo intermediate | 94 | [1][2] |
| 9 | Sonogashira coupling product | 86 | [1][2] |
| 10 | Alkynol intermediate | 89 | [1] |
Table 2: Scope of the Cobalt-Catalyzed [2+2+2] Cyclotrimerization of Diyne 2 with Various Alkynes [1][2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Acetylene | 1b | 77 |
| 2 | Propyne | 1c | 72 |
| 3 | Phenylacetylene | 1d | 65 |
| 4 | 1-Hexyne | 1e | 68 |
| 5 | Methyl propiolate | 1f | 55 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound and its analogues is the disruption of microtubule dynamics.[7] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[7] This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.
The disruption of the microtubule network also has implications for various cellular processes beyond mitosis, including intracellular transport and signal transduction. Recent studies suggest that colchicine and its analogues can modulate inflammatory pathways, such as the NF-κB signaling pathway and the activation of the NALP3 inflammasome.[7][8] The downregulation of PI3K/AKT signaling has also been implicated in the anti-inflammatory and pro-apoptotic effects of these compounds.[8]
Conclusion
The synthesis of this compound and its analogues has evolved significantly, with the development of innovative and efficient methodologies. The cobalt-catalyzed [2+2+2] cyclotrimerization stands out as a versatile and powerful tool for the construction of the allocolchicinoid core, enabling the generation of diverse libraries of compounds for SAR studies. Furthermore, emerging techniques like radical cyclizations and electro-organic synthesis offer promising avenues for more sustainable and step-economical approaches. A thorough understanding of the synthetic landscape and the underlying mechanism of action of allocolchicinoids is paramount for the rational design and development of next-generation tubulin-binding agents with enhanced therapeutic indices. This guide provides a foundational resource for researchers dedicated to advancing this important class of molecules.
References
- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colchicine Alkaloids and Synthetic Analogues: Current Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzocycloheptanones construction through a removable P-centered radical: synthesis of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the pharmacological and adverse reaction mechanism of a drug by network pharmacology strategy: Using colchicine to treat Behcet syndrome as an example - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Allocolchicine on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocolchicine, a structural isomer of colchicine (B1669291), is a potent microtubule-destabilizing agent that exerts its effects by interacting with tubulin, the fundamental protein subunit of microtubules. This technical guide delineates the core mechanism of action of this compound on microtubule dynamics, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document details this compound's binding to the colchicine site on β-tubulin, its impact on microtubule polymerization and depolymerization, and the subsequent cellular consequences, including cell cycle arrest and apoptosis. Quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key experiments are provided, and signaling pathways are visualized using Graphviz diagrams to elucidate the complex molecular interactions.
Introduction: Microtubule Dynamics and the Role of this compound
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamic instability is a tightly regulated process, making microtubules an attractive target for anticancer therapeutics.
This compound, like its parent compound colchicine, targets tubulin and disrupts microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, this compound inhibits tubulin polymerization, leading to a net depolymerization of the microtubule network. This interference with microtubule function triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.
Mechanism of Action: this compound's Interaction with Tubulin
The primary mechanism of action of this compound involves its direct binding to tubulin, which ultimately disrupts the dynamic equilibrium of microtubule assembly.
Binding to the Colchicine Site on β-Tubulin
This compound binds to a specific site on the β-tubulin subunit, known as the colchicine-binding site. This site is located at the interface between the α- and β-tubulin monomers within the heterodimer. The binding of this compound to this site induces a conformational change in the tubulin dimer, rendering it incapable of efficient incorporation into the growing microtubule lattice.
EPR titration studies with an this compound spin probe have identified a high-affinity binding site with a dissociation constant (Kd) of 8 µM, which is consistent with its competition with colchicine for this site. Additionally, one or more low-affinity binding sites have been observed.[1] The binding of this compound is a rapid and reversible process.[2]
Inhibition of Microtubule Polymerization
The this compound-tubulin complex acts as a "poison" to microtubule growth. Even at substoichiometric concentrations, the incorporation of a few this compound-tubulin complexes at the plus end of a microtubule is sufficient to cap the end and prevent further addition of tubulin dimers. This "Poisson poisoning" mechanism effectively inhibits microtubule elongation.[3] The inhibition of tubulin polymerization by this compound is a key factor in its antimitotic activity.
Promotion of Microtubule Depolymerization
By sequestering tubulin dimers in a non-polymerizable state and capping the growing ends of existing microtubules, this compound shifts the dynamic equilibrium towards depolymerization. This leads to a progressive loss of the microtubule network within the cell.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative parameters of this compound's interaction with tubulin and its cellular effects.
| Parameter | Value | Compound | Source |
| Binding Affinity (Tubulin) | |||
| Dissociation Constant (Kd) | 8 µM | This compound spin probe | [1] |
| Association Constant (Ka) | 6.1 x 10^5 M⁻¹ | This compound | [4] |
| Inhibition of Tubulin Polymerization | |||
| IC50 | 17 ± 0.3 µM | Compound 4c (this compound analog) | [5] |
| IC50 | 13.5 µM | Analogue G13 (quinoline derivative) | [6] |
| Antiproliferative Activity (IC50) | |||
| A375/TxR cells | 10 nM (for analog 60c) | This compound analog 60c | [7] |
| Various Cancer Cell Lines | 0.65 µM - 0.90 µM | Analogue G13 (quinoline derivative) | [6] |
| MCF-7, HL-60, HT-29 | 15 nM and 56 nM (for thioether β-lactam analogs) | Thioether β-lactam analogs | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance (turbidity) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare a solution of purified tubulin in polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP solution into pre-chilled microcuvettes.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the cuvettes.
-
Place the cuvettes in the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization and the steady-state polymer mass can be determined. IC50 values are calculated from dose-response curves.
Fluorescence Spectroscopy for Tubulin Binding
This method utilizes the change in fluorescence of this compound upon binding to tubulin to determine binding parameters.
Principle: this compound exhibits enhanced fluorescence upon binding to the hydrophobic environment of the colchicine-binding site on tubulin.[4]
Materials:
-
Purified tubulin
-
This compound solution
-
Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions with a constant concentration of tubulin and varying concentrations of this compound in the binding buffer.
-
Incubate the solutions at 37°C to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of each solution using an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.
-
Correct for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd) and the number of binding sites.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of this compound on the microtubule network within cells.
Principle: Cells are treated with this compound, fixed, and the microtubule network is stained using a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by this compound triggers several downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.
Signaling Pathways Activated by Microtubule Disruption
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Depolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GEF_H1 [label="GEF-H1 (activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK (activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; c_Jun [label="c-Jun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Tubulin [label="Binds to colchicine site"]; Tubulin -> Microtubule [label="Inhibits polymerization"]; Microtubule -> GEF_H1 [label="Release and activation"]; GEF_H1 -> RhoA [label="GDP/GTP Exchange"]; RhoA -> ROCK [label="Activation"]; Microtubule -> JNK [label="Stress-activated pathway"]; JNK -> c_Jun [label="Phosphorylation"]; JNK -> Bcl2 [label="Phosphorylation (inactivation)"]; Bcl2 -> Bax [style=dashed, arrowhead=tee, label="Inhibition released"]; Bax -> Apoptosis; c_Jun -> Apoptosis; Microtubule -> CellCycleArrest; CellCycleArrest -> Apoptosis; } } this compound-induced signaling pathways.
-
RhoA Signaling: Microtubule depolymerization leads to the release and activation of the guanine (B1146940) nucleotide exchange factor GEF-H1.[8][9][10] Activated GEF-H1 then promotes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK), which is involved in the regulation of the actin cytoskeleton and cell contractility.
-
JNK Signaling: The disruption of the microtubule network is perceived as a cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[11][12] Activated JNK can phosphorylate a variety of substrates, including the transcription factor c-Jun and members of the Bcl-2 family of apoptosis-regulating proteins.
Cell Cycle Arrest
The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fixation [label="Fixation & Permeabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Staining [label="Immunofluorescence Staining\n(α-tubulin, DAPI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microscopy [label="Fluorescence Microscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis:\nMicrotubule Integrity & Morphology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Assess Microtubule Disruption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Fixation; Fixation -> Staining; Staining -> Microscopy; Microscopy -> Analysis; Analysis -> End; } } Workflow for microtubule integrity analysis.
Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M phase and the activation of stress signaling pathways ultimately lead to the induction of apoptosis, or programmed cell death. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2 by JNK. Phosphorylation inactivates Bcl-2, preventing it from inhibiting the pro-apoptotic protein Bax. Uninhibited Bax can then promote the release of cytochrome c from the mitochondria, triggering the caspase cascade and executing apoptosis.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TubulinBinding [label="Binds to β-tubulin\n(colchicine site)", fillcolor="#FBBC05", fontcolor="#202124"]; PolymerizationInhibition [label="Inhibition of\nMicrotubule Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolymerization [label="Microtubule\nDepolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularEffects [label="Cell Cycle Arrest (G2/M)\n&\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> TubulinBinding; TubulinBinding -> PolymerizationInhibition; PolymerizationInhibition -> Depolymerization; Depolymerization -> CellularEffects; } } Logical flow of this compound's action.
Conclusion
This compound is a potent microtubule-targeting agent that exerts its cytotoxic effects through a well-defined mechanism of action. By binding to the colchicine site on β-tubulin, it inhibits microtubule polymerization and promotes depolymerization. This disruption of microtubule dynamics activates downstream signaling pathways, including the RhoA and JNK pathways, leading to G2/M cell cycle arrest and apoptosis. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for further research and the development of novel anticancer therapies targeting the microtubule cytoskeleton.
References
- 1. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative analysis of tubulin-colchicine binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Exploring the Binding Kinetics of Allocolchicine to Tubulin: A Technical Guide
This guide provides an in-depth exploration of the binding kinetics of allocolchicine to tubulin, designed for researchers, scientists, and drug development professionals. It covers the core quantitative data, detailed experimental protocols, and the downstream effects of this molecular interaction.
Introduction
Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is the fundamental component of microtubules. These dynamic cytoskeletal polymers are crucial for a myriad of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their biological roles.[1] This makes tubulin a prime target for anticancer therapies, as disrupting microtubule dynamics can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]
This compound is a structural isomer of colchicine (B1669291), a well-known microtubule-destabilizing agent that binds to the β-subunit of the tubulin heterodimer.[3][4] Unlike colchicine, which has a tropone (B1200060) C ring, this compound possesses an aromatic ester C ring.[3] Despite this structural difference, this compound also interacts with the colchicine binding site on tubulin, inhibiting its polymerization.[2][3] Understanding the precise binding kinetics and thermodynamics of the this compound-tubulin interaction is critical for the rational design of novel, potent antimitotic agents with improved therapeutic profiles.
Quantitative Analysis of this compound-Tubulin Binding
The interaction between this compound and tubulin has been characterized using various biophysical techniques, yielding key kinetic and thermodynamic parameters. These values provide insight into the affinity, stability, and energetic forces driving the formation of the this compound-tubulin complex.
| Parameter | Value | Method | Reference |
| Association Constant (K_a) | 6.1 x 10⁵ M⁻¹ (at 37°C) | Fluorescence Titration | [3] |
| Dissociation Constant (K_d) | 8 µM (high-affinity site) | EPR Titration | [5] |
| Activation Energy (E_a) | 18.4 ± 1.5 kcal/mol | Kinetic Analysis | [3] |
| Thermodynamic Profile | Similar to colchicine, but binding is ~6 kJ/mol less exothermic than the analogue MTC. | Isothermal Microcalorimetry | [6] |
| Table 1. Quantitative binding parameters for the this compound-tubulin interaction. |
Experimental Protocols
Accurate determination of binding kinetics requires rigorous experimental design. The following sections detail the methodologies for key assays used to study the this compound-tubulin interaction.
Fluorescence Spectroscopy for Association Constant (K_a) Determination
Fluorescence spectroscopy is a sensitive method used to monitor the binding of a ligand to a protein in real-time.[7] The binding of this compound to tubulin results in a significant enhancement of this compound's intrinsic fluorescence, providing a direct measure of complex formation.[3]
Methodology:
-
Protein and Ligand Preparation:
-
Purified tubulin is prepared and stored in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to maintain its native conformation.[8]
-
A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO) and its concentration is accurately determined spectrophotometrically.
-
-
Fluorescence Titration:
-
A fixed concentration of tubulin (e.g., 2-5 µM) is placed in a quartz cuvette.
-
Small aliquots of the this compound stock solution are incrementally added to the tubulin solution.
-
After each addition, the solution is allowed to equilibrate.
-
The fluorescence emission is recorded at the appropriate wavelength (e.g., excitation at 350 nm, emission scan from 400-500 nm), monitoring the increase in fluorescence intensity.
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against the molar ratio of this compound to tubulin.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the association constant (K_a).
-
Caption: Experimental workflow for fluorescence titration.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10] This includes the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[9][10]
Methodology:
-
Sample Preparation:
-
Both the tubulin and this compound solutions must be prepared in identical, degassed buffer to minimize heats of dilution.[10]
-
The concentrations of both macromolecule and ligand must be accurately known.
-
-
ITC Experiment:
-
The sample cell is filled with the tubulin solution.
-
The injection syringe is filled with the this compound solution.
-
The system is allowed to thermally equilibrate.
-
A series of small, precisely measured injections of this compound are made into the tubulin solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.
-
This isotherm is fitted to a binding model to determine K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Caption: Relationship of thermodynamic parameters in binding.
Mechanism of Action and Downstream Effects
The binding of this compound to the β-tubulin subunit at the intradimer interface stabilizes a curved conformation of the tubulin dimer, which is incompatible with its incorporation into the growing microtubule lattice.[11] This action has several profound downstream consequences for the cell.
-
Inhibition of Microtubule Polymerization: The primary effect is the suppression of microtubule dynamics. At high concentrations, this compound leads to a net depolymerization of microtubules.[2]
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, prevents cells from progressing through mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the ultimate basis for its anticancer activity.[2]
-
Anti-inflammatory Effects: Similar to colchicine, the disruption of the microtubule network can affect various inflammatory pathways, such as inflammasome activation and neutrophil migration, though this is a less explored aspect of this compound's activity.[12]
Caption: this compound's mechanism of action pathway.
Conclusion
This compound acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site on the β-tubulin subunit. Its binding kinetics, characterized by high affinity and a significant activation energy barrier, are comparable to those of colchicine. The detailed experimental protocols provided herein serve as a guide for the precise characterization of this and similar ligand-tubulin interactions. A thorough understanding of these binding events at the molecular level is paramount for the development of next-generation microtubule-targeting agents for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
Investigating the Structure-Activity Relationship of Allocolchicinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocolchicinoids, a class of compounds structurally related to colchicine (B1669291), have garnered significant interest in medicinal chemistry due to their potent antimitotic activity. Like colchicine, their primary mechanism of action involves the disruption of microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making them promising candidates for the development of anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of allocolchicinoids, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their cytotoxic effects.
Structure-Activity Relationship (SAR) of Allocolchicinoids
The core structure of allocolchicinoids consists of a trimethoxyphenyl ring (A-ring) and a tropone (B1200060) C-ring, similar to colchicine. However, modifications to the B-ring and substitutions on the A and C rings have profound effects on their biological activity.
A-Ring Modifications
The trimethoxyphenyl A-ring is a crucial pharmacophore for binding to the colchicine site on tubulin. Studies on various colchicinoids have consistently shown that the 3,4,5-trimethoxy substitution pattern is optimal for high affinity binding and potent cytotoxic activity. Alterations to this pattern generally lead to a decrease in activity.
B-Ring Modifications
The seven-membered B-ring of allocolchicinoids is a key area for structural modification to improve potency and drug-like properties. The introduction of different functional groups and the replacement of the B-ring with heterocyclic systems have been explored.
-
N-Acetyl Group: The N-acetyl group at the C7 position of the B-ring is important for activity. Modifications at this position, such as N-acylation with different substituents, can influence the compound's potency. For instance, acylation of the amino nitrogen on the B-ring has been shown to favor increased antitumor potency in some colchicine analogs.[1]
-
Heterocyclic Fused Rings: The synthesis of allocolchicinoids with heterocyclic rings fused to the B-ring has yielded compounds with potent tubulin polymerization inhibitory activity. For example, pyrazole-fused allocolchicinoids have demonstrated high activity against various cancer cell lines.[2]
C-Ring (Tropone) Modifications
The tropone C-ring is another critical element for the biological activity of allocolchicinoids. The relative positions of the methoxy (B1213986) and carbonyl groups are vital. Strong electron-withdrawing groups at the C-10 position of the tropone ring tend to abolish activity, while electron-releasing groups can slightly improve potency.[1]
Quantitative Data on Allocolchicinoid Activity
The following tables summarize the in vitro activity of various allocolchicinoid derivatives against different cancer cell lines and their inhibitory effects on tubulin polymerization. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization.
Table 1: Cytotoxicity of Allocolchicinoid Derivatives in Human Cancer Cell Lines (IC50, µM)
| Compound | Modification | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | Reference |
| Allocolchicine | - | ND | ND | ND | ND | |
| Compound X | B-ring modification | Value | Value | Value | Value | [Ref] |
| Compound Y | C-ring substitution | Value | Value | Value | Value | [Ref] |
| Compound Z | A-ring analog | Value | Value | Value | Value | [Ref] |
ND: Not Determined. Data to be populated from further specific literature.
Table 2: Inhibition of Tubulin Polymerization by Allocolchicinoid Derivatives (IC50, µM)
| Compound | Modification | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Colchicine | - | ~1-3 | [2] |
| This compound | - | ND | |
| NCME derivative | B-ring modification | Moderate inhibition | [2] |
| Pyrazole-fused analog | B-ring fusion | Potent inhibition | [2] |
ND: Not Determined. Data to be populated from further specific literature.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for 30-60 minutes.
-
Plot the absorbance/fluorescence versus time to obtain polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Visualizations
Allocolchicinoids exert their cytotoxic effects primarily by inducing G2/M cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
G2/M Cell Cycle Arrest
Inhibition of tubulin polymerization by allocolchicinoids disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.
Apoptosis Signaling Pathway
Prolonged arrest at the G2/M phase can trigger the intrinsic pathway of apoptosis. This process involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.
Conclusion
The structure-activity relationship of allocolchicinoids highlights the critical roles of the trimethoxyphenyl A-ring, the seven-membered B-ring, and the tropone C-ring in their potent antimitotic and cytotoxic activities. Modifications to these regions offer opportunities to develop novel analogs with improved therapeutic indices. The primary mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the subsequent induction of apoptosis through the intrinsic mitochondrial pathway. Further research focusing on the synthesis and evaluation of a diverse range of allocolchicinoid derivatives is crucial for the development of new and effective anticancer agents. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.
References
Allocolchicine as a potential inhibitor of tubulin polymerization.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and cell motility.[1] Their dynamic nature makes them a key target for anticancer drug development.[1] Allocolchicine, a structural isomer of colchicine (B1669291), has emerged as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its biological effects by binding to the colchicine-binding site located at the interface between α- and β-tubulin subunits within the tubulin heterodimer.[1][5] Unlike colchicine, which has a tropone (B1200060) C ring, this compound possesses an aromatic ester in its C ring.[2] Despite this structural difference, this compound binds to tubulin with high affinity.[2][6] This binding induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules.[7] The this compound-tubulin complex can then incorporate into the growing ends of microtubules, effectively capping them and leading to their depolymerization.[8][9] This disruption of microtubule dynamics is the primary mechanism behind its potent antimitotic and cytotoxic effects.[1]
Quantitative Data on this compound and Related Compounds
The following tables summarize the quantitative data for this compound and its parent compound, colchicine, detailing their binding affinities to tubulin and their inhibitory effects on tubulin polymerization and cancer cell proliferation.
Table 1: Tubulin Binding and Polymerization Inhibition
| Compound | Binding Affinity (Kd) | Association Constant (Ka) | Tubulin Polymerization Inhibition (IC50) | Reference |
| This compound | 8 µM (high-affinity site) | 6.1 x 105 M-1 at 37°C | ~13.5 µM (for analogue G13) | [2][6][10] |
| Colchicine | - | ~3 x 106 M-1 | ~2.1 µM - 8.1 µM | [1][2][10] |
| Isocolchicine (B1215398) | ~400 µM (KI) | 5.5 x 103 M-1 at 23°C | ~1 mM | [11] |
Table 2: Antiproliferative Activity of Colchicine Site Inhibitors
| Compound | Cell Line | Antiproliferative Activity (IC50) | Reference |
| Colchicine Analogue (Compound 7) | A2780A (ovarian) | 17.2 ± 1.4 nM | [12] |
| Colchicine Analogue (Compound 7) | HeLaβIII (cervical) | 14.1 ± 0.8 nM | [12] |
| BPR0L075 | Various human cancer cell lines | - | [1] |
| CYT997 | Various human cancer cell lines | - | [1] |
| Analogue G13 | MDA-MB-231 (breast) | 0.65 µM - 0.90 µM | [10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin by monitoring the increase in turbidity of the solution.[13][14]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Positive control (e.g., Colchicine)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate, add the test compounds or vehicle control.
-
Add purified tubulin to each well to a final concentration of 3-4 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by testing a range of this compound concentrations.[13]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.[15]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.[15]
Immunofluorescence Staining of Microtubules
This cell-based assay visualizes the effect of this compound on the microtubule network within cells.[16]
Materials:
-
Cancer cell line (e.g., PC-3)
-
Glass coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary anti-tubulin antibody
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound or vehicle control for a specified time.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Mount the coverslips and visualize the microtubule network using a fluorescence microscope.[15]
Signaling Pathways and Cellular Effects
Inhibition of tubulin polymerization by this compound triggers a cascade of downstream cellular events, culminating in apoptosis.
Cell Cycle Arrest
Disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint. This leads to cell cycle arrest at the G2/M phase, preventing the cell from proceeding through mitosis with a defective spindle.[1][4]
This compound-induced G2/M cell cycle arrest.
Induction of Apoptosis
Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, leading to programmed cell death.[17][18] Key players in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[17][18]
Intrinsic apoptotic pathway induced by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its well-defined mechanism of action, potent inhibition of tubulin polymerization, and ability to induce cell cycle arrest and apoptosis make it a compelling candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogues. Further studies are warranted to fully elucidate its pharmacological profile and advance its clinical development.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocolchicine, a structural isomer of colchicine (B1669291), is a potent antimitotic agent that has garnered significant interest in cancer research and drug development. Like its parent compound, this compound's primary mechanism of action revolves around its interaction with tubulin, the fundamental protein subunit of microtubules. This guide provides a comprehensive technical overview of the primary biological targets of this compound in mammalian cells, detailing its interaction with tubulin, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.
The Primary Target: β-Tubulin at the Colchicine Binding Site
The principal biological target of this compound in mammalian cells is the β-subunit of the αβ-tubulin heterodimer. This compound binds to a specific pocket on β-tubulin known as the colchicine binding site. This interaction is non-covalent and reversible.[1] The binding of this compound to this site inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[2][3]
Microtubules are dynamic structures crucial for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell shape.[3] By binding to tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis.[4][5]
Binding Affinity and Kinetics
The interaction of this compound with tubulin has been characterized by various biophysical techniques. The binding affinity is typically described by the dissociation constant (Kd) and the inhibition constant (Ki).
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 8 µM (high-affinity site) | Bovine brain tubulin | [6] |
| >50 µM (low-affinity site(s)) | Bovine brain tubulin | [6] | |
| Association Constant (Ka) | 6.1 x 10⁵ M⁻¹ (at 37°C) | Bovine brain tubulin | [7] |
| Inhibition Constant (Ki) | 2.1 x 10⁶ M⁻¹ | Microtubule polymerization | [8] |
Table 1: Quantitative data for the binding of this compound to tubulin.
Downstream Cellular Effects of this compound Targeting Tubulin
The disruption of microtubule dynamics by this compound triggers several downstream cellular events, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
The formation of a functional mitotic spindle, composed of microtubules, is a prerequisite for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the assembly of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[9][10] Prolonged arrest at this phase ultimately triggers the apoptotic machinery.
Induction of Apoptosis
The sustained mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway. Key events in this compound-induced apoptosis include:
-
Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) is activated, leading to the execution of the apoptotic program.
-
Regulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, favoring apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Activation of p53: In some cellular contexts, the tumor suppressor protein p53 is activated in response to microtubule disruption, contributing to the apoptotic response.[4]
Signaling Pathways Modulated by this compound
The cellular response to this compound-mediated tubulin disruption involves the modulation of several key signaling pathways.
Mitotic Arrest and Apoptosis Signaling Pathway
Caption: this compound-induced signaling pathway leading to apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Temperature-controlled microplate spectrophotometer
Procedure:
-
On ice, prepare a solution of purified tubulin in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP solution into pre-warmed (37°C) microplate wells.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Analyze the data by plotting absorbance versus time to generate polymerization curves. The IC50 value can be determined by testing a range of this compound concentrations.[11]
Immunofluorescence Staining of Cellular Microtubules
This cell-based assay visualizes the effect of this compound on the microtubule network within mammalian cells.
Principle: Cells are treated with this compound, and the microtubule network is then stained using an anti-tubulin antibody and a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.
Materials:
-
Adherent mammalian cells (e.g., HeLa, MCF-7)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α- or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.[12][13]
Experimental Workflow Visualization
Caption: A general experimental workflow for studying this compound's effects.
Conclusion
The primary biological target of this compound in mammalian cells is unequivocally β-tubulin. Its binding to the colchicine site disrupts microtubule polymerization, a fundamental cellular process. This initial interaction triggers a cascade of downstream events, most notably cell cycle arrest at the G2/M phase and the induction of apoptosis. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this compound and its analogs as potential therapeutic agents, particularly in the context of oncology. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. A quantitative analysis of tubulin-colchicine binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of p53-dependent apoptosis signal in antitumor effect of Colchicine on human papilloma virus (HPV)-positive human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Anti-Mitotic Properties of Allocolchicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allocolchicine, a structural isomer of the well-known mitotic poison colchicine (B1669291), has garnered significant interest as a potent anti-mitotic agent with potential applications in oncology. Like its parent compound, this compound exerts its primary biological effect by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the anti-mitotic properties of this compound, focusing on its core mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a visualization of the pertinent cellular signaling pathways.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary anti-mitotic activity of this compound stems from its ability to bind to β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[1] This binding occurs at the colchicine-binding site, inducing a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules.[2] The net effect is a disruption of the dynamic equilibrium between tubulin polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle during cell division.[1] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which can ultimately lead to the induction of apoptosis.[3]
This compound's structure, where the tropone (B1200060) C ring of colchicine is replaced by an aromatic ester, does not significantly alter its core mechanism of action compared to colchicine.[4] Both molecules exhibit similar association parameters when binding to tubulin.[4] The binding of this compound to tubulin is characterized by a high-affinity interaction, although it is approximately five times less than that of colchicine.[4] An this compound spin probe has been shown to have a high-affinity binding site on tubulin with a dissociation constant (Kd) of 8 µM.[5]
Quantitative Data on Biological Activity
Table 1: Tubulin Binding Affinity
| Compound | Parameter | Value | Source(s) |
| This compound Spin Probe | Dissociation Constant (Kd) | 8 µM | [5] |
| This compound | Association Constant (Ka) | 6.1 x 10⁵ M⁻¹ | [4] |
| Colchicine | Association Constant (Ka) | ~3 x 10⁶ M⁻¹ | [4] |
Table 2: Cytotoxic Activity of Colchicine and Analogs (Representative IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Source(s) |
| Colchicine | A375 | Malignant Melanoma | 10.6 ± 1.8 nM | [6] |
| Colchicine | HepG-2 | Liver Carcinoma | 7.40 µM | [7] |
| Colchicine | HCT-116 | Colon Carcinoma | 9.32 µM | [7] |
| Colchicine | MCF-7 | Breast Adenocarcinoma | 10.41 µM | [7] |
| Colchicine Derivative (3g) | A375 | Melanoma | 10.35 ± 0.56 µM | [8] |
| Colchicine Derivative (3g) | MCF-7 | Breast Carcinoma | 15.69 ± 0.39 µM | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of anti-mitotic agents like this compound. The following sections provide protocols for key in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm over time.[9]
-
Materials:
-
Purified tubulin (>99% pure, e.g., from porcine brain)[9]
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)[10]
-
This compound (stock solution in DMSO)
-
Positive control (e.g., colchicine)[10]
-
Vehicle control (DMSO)
-
96-well, clear bottom plates
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer.
-
In a 96-well plate on ice, add the test compounds or vehicle control.
-
Add purified tubulin to each well to a final concentration of 3-4 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[2]
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[2][10]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by testing a range of compound concentrations.[9]
-
Immunofluorescence Staining of Microtubules
This cell-based assay allows for the visualization of the effects of this compound on the microtubule network within cells.
-
Principle: Cells are treated with the test compound, and the microtubule network is then stained using a specific anti-tubulin antibody, followed by a fluorescently labeled secondary antibody for visualization by microscopy.[9]
-
Materials:
-
Cultured cells grown on glass coverslips
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)[10]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[10]
-
Blocking solution (e.g., 1% BSA in PBS)[10]
-
Primary antibody (e.g., anti-α-tubulin)[10]
-
Fluorophore-conjugated secondary antibody[11]
-
Nuclear counterstain (e.g., DAPI)[10]
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[10]
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.[10]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[10]
-
Block non-specific antibody binding with 1% BSA for 1 hour.[10]
-
Incubate with primary anti-α-tubulin antibody.[10]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.[10]
-
Counterstain the nuclei with DAPI.[10]
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.[9]
-
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, revealing the G2/M arrest induced by this compound.
-
Principle: Cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to distinguish cells in G0/G1, S, and G2/M phases.[3]
-
Materials:
-
Cultured cells
-
This compound (stock solution in DMSO)
-
PBS
-
70% ethanol (B145695) (ice-cold)[12]
-
PI/RNase A staining solution[13]
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[12]
-
Incubate at -20°C for at least 2 hours.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.[13]
-
Incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the cell cycle distribution by flow cytometry.[3]
-
Signaling Pathways and Visualizations
While direct studies on this compound's impact on specific signaling pathways are limited, its mechanism of action, similar to colchicine, suggests involvement of pathways that respond to microtubule disruption and mitotic stress. Colchicine has been shown to activate stress-activated protein kinases and modulate survival pathways.[14]
This compound's Core Mechanism of Action
The following diagram illustrates the fundamental mechanism by which this compound disrupts microtubule dynamics.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
This diagram outlines the key steps in the in vitro tubulin polymerization assay.
Postulated Signaling Pathways Affected by this compound
Based on studies of colchicine, this compound-induced microtubule disruption is likely to trigger cellular stress responses, leading to the activation of pathways such as p38 MAPK and the modulation of survival pathways like PI3K/Akt/mTOR.
Conclusion
This compound is a potent anti-mitotic agent that functions through the well-established mechanism of tubulin polymerization inhibition. Its structural similarity to colchicine translates to a comparable mode of action, making it a valuable compound for further investigation in the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a framework for the continued exploration of this compound and its derivatives, with the aim of identifying candidates with improved therapeutic indices. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to expand the quantitative assessment of its efficacy across a broader range of cancer models.
References
- 1. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. p38 and JNK MAPK, but not ERK1/2 MAPK, play important role in colchicine-induced cortical neurons apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Screening of Allocolchicine Cytotoxicity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for conducting the initial in vitro screening of allocolchicine, an isomer of colchicine (B1669291), for its cytotoxic potential against various cancer cell lines. The document outlines detailed experimental protocols, data presentation strategies, and the underlying molecular pathways involved in its mechanism of action.
Introduction to this compound
This compound is a tricyclic natural product and an isomer of colchicine, a well-known microtubule-targeting agent.[1] Like colchicine, this compound and its derivatives are investigated for their antimitotic properties, which inhibit cell division, making them promising candidates for anticancer drug development.[2][3] The primary mechanism of action involves the disruption of microtubule polymerization, which leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5] Initial screening is a critical first step to determine the potency and selectivity of this compound across a panel of cancer cell lines.
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While extensive IC50 data for this compound itself is not widely available in public literature, the following tables summarize the cytotoxic activity of its parent compound, colchicine, and a novel derivative, providing a valuable reference for screening.
One study reported the time-dependent cytotoxicity of an this compound derivative, IIIM-067, in the A549 human lung carcinoma cell line.[6]
Table 1: IC50 Values of this compound Derivative IIIM-067 in A549 Lung Cancer Cells
| Compound | Incubation Time (hours) | IC50 (µmol/L) | Reference |
| IIIM-067 | 24 | 0.207 | [6] |
| IIIM-067 | 48 | 0.150 | [6] |
| IIIM-067 | 72 | 0.106 | [6] |
For comparative purposes, the IC50 values for the parent compound, colchicine, are provided across several common cancer cell lines.
Table 2: Representative IC50 Values of Colchicine in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | HepG-2 | 7.40 | [7] |
| Colon Carcinoma | HCT-116 | 9.32 | [7] |
| Breast Adenocarcinoma | MCF-7 | 10.41 | [7] |
| Gastric Adenocarcinoma | AGS | 0.005 (approx.) | [7] |
| Gastric Carcinoma | NCI-N87 | 0.002 (approx.) | [8] |
*Note: IC50 values for AGS and NCI-N87 cells were converted from ng/mL to µM for consistency.
Experimental Workflow for Cytotoxicity Screening
A systematic workflow is essential for the initial screening of a novel compound. The process begins with selecting appropriate cancer cell lines, followed by compound treatment, assessment of cell viability, and finally, data analysis to determine key parameters like the IC50 value.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assays
Cytotoxicity is typically assessed using colorimetric assays such as the MTT or SRB assay.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[9][10]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[10]
b) SRB (Sulforhodamine B) Assay
The SRB assay is a method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[12]
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[13][14]
-
Washing: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry completely.[12][15]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]
-
Removal of Unbound Dye: Quickly wash the plates again four times with 1% (v/v) acetic acid and allow them to air-dry.[14]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[13][16]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 510-565 nm.[14][16]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]
Protocol:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with desired concentrations of this compound.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension (e.g., 300-500 x g for 5 minutes).[17][18]
-
Washing: Wash the cell pellet twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[17]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[17]
Detection of Apoptotic Markers by Western Blot
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Key Apoptotic Markers:
-
Bcl-2 family proteins: Changes in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[21]
-
Caspases: Detection of the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms to their active, cleaved forms.[22]
-
PARP-1: Cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by activated Caspase-3 is a hallmark of apoptosis.
Protocol:
-
Cell Lysis: After treatment with this compound, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using an imaging system.[18]
Mechanism of Action: Signaling Pathway
This compound, like its parent compound colchicine, primarily functions by binding to β-tubulin, which inhibits the polymerization of microtubules. This disruption of the microtubule cytoskeleton is particularly effective against rapidly dividing cancer cells. The destabilization of microtubules leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[3][5] This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases that execute cell death.[8][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput drug library screening identifies colchicine as a thyroid cancer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Features of Allocolchicine Binding to Tubulin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide elucidates the spectroscopic, thermodynamic, and kinetic characteristics of the interaction between allocolchicine, a key colchicinoid, and its biological target, tubulin. The document provides a comprehensive overview of the binding mechanism, detailed experimental protocols, and a summary of quantitative data to facilitate further research and drug development efforts targeting the colchicine (B1669291) binding site.
Introduction: Tubulin and the Colchicine Binding Site
Microtubules are essential components of the eukaryotic cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] They are dynamic polymers composed of αβ-tubulin heterodimers.[1] The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.[1] Tubulin offers several ligand binding sites, with the colchicine site being a particularly important target for antimitotic agents that inhibit tubulin polymerization.[1][2]
Colchicine and its analogues, known as colchicinoids, bind to the β-tubulin subunit at the interface with the α-tubulin subunit.[1] This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation required for incorporation into the microtubule lattice, thereby leading to microtubule destabilization and cell cycle arrest.[1][2] this compound is a bicyclic analogue of colchicine that lacks the tropolone (B20159) B-ring of colchicine.[3][4] Despite this structural difference, it effectively binds to the colchicine site and serves as a valuable tool for studying the specific molecular interactions within this pocket.[3][4] This guide focuses on the spectroscopic methods used to characterize this interaction.
Spectroscopic Characterization of this compound-Tubulin Interaction
Spectroscopy is a powerful tool for investigating the binding of ligands like this compound to proteins. It allows for the real-time observation of changes in the molecular environment of both the ligand and the protein upon complex formation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to changes in the local environment of a fluorophore. The binding of this compound to tubulin can be monitored by observing changes in the intrinsic protein fluorescence (from tryptophan residues) or the fluorescence of the ligand itself.
-
Intrinsic Protein Fluorescence Quenching: The binding of this compound, similar to other colchicine-site ligands, often leads to the quenching of tubulin's intrinsic tryptophan fluorescence.[5] This quenching occurs as the bound ligand alters the conformation of the protein, affecting the environment of nearby tryptophan residues.
-
Ligand Fluorescence Enhancement: The fluorescence quantum yield of certain this compound derivatives can be significantly altered upon binding to the hydrophobic environment of the colchicine pocket on tubulin.[6] However, the fluorescent properties are highly dependent on the specific substitutions on the this compound molecule. For instance, amine substitutions at the C-7 position can lead to fluorescence quenching due to exciplex formation, making these derivatives less fluorescent when bound to tubulin compared to this compound itself.[6]
-
Förster Resonance Energy Transfer (FRET): FRET is a technique that can measure the distance between a donor and an acceptor fluorophore.[7][8] By labeling tubulin and using a fluorescent this compound analogue, FRET can be used to probe the proximity and orientation of the ligand within the binding site. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler".[7][8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of proteins and the conformation of bound ligands.
-
Far-UV CD: The binding of colchicinoids can perturb the far-UV CD spectrum of tubulin, indicating changes in the protein's secondary structure upon ligand binding.[5]
-
Near-UV CD: Colchicine exhibits a characteristic negative CD band around 340 nm which is significantly altered upon binding to tubulin, suggesting a conformational change in the ligand itself.[9] While analogues of colchicine also show dramatic alterations in their near-UV CD spectra upon tubulin binding, the changes can differ from those of colchicine, providing insight into how modifications affect the bound conformation.[10][11] this compound and its derivatives have been used in such comparative studies to understand the structural requirements for binding.[4]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy can be employed when a paramagnetic spin probe is introduced into the system. By using a spin-labeled this compound derivative, EPR can provide detailed information about the binding site.
-
Binding Stoichiometry and Affinity: EPR titration of tubulin with an this compound spin probe has been used to identify a high-affinity binding site with a dissociation constant (Kd) of 8 µM and at least one lower-affinity site (Kd > 50 µM).[12]
-
Binding Site Environment: EPR studies have shown that the colchicine-binding site is sterically isolated from the binding sites for GTP, Mg(II), and Zn(II).[12] Furthermore, while direct steric interaction with essential sulfhydryl (SH) groups is excluded, the binding of a ligand to the colchicine site induces a conformational change in tubulin that reduces the accessibility of the most reactive SH-groups.[12]
Quantitative Data on this compound-Tubulin Binding
The following table summarizes the key quantitative parameters reported for the interaction of this compound and its derivatives with tubulin.
| Parameter | Ligand | Value | Method | Reference |
| Dissociation Constant (Kd) | This compound spin probe | 8 µM | EPR Titration | [12] |
| Thermodynamics (Binding) | This compound | ΔH° ≈ -13 kJ·mol⁻¹ | Isothermal Microcalorimetry | [3] |
| ΔG° ≈ -31 kJ·mol⁻¹ | Isothermal Microcalorimetry | [3] | ||
| ΔS° ≈ 60 J·mol⁻¹·K⁻¹ | Isothermal Microcalorimetry | [3] |
Note: Thermodynamic values for this compound are estimated by comparison to the bicyclic analogue MTC as described in the reference. This compound binding was found to be about 6 kJ·mol⁻¹ less exothermic than MTC binding.[3]
Mechanism of Action and Experimental Workflows
The binding of this compound to tubulin is the initiating step in a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The experimental investigation of this interaction involves a multi-faceted approach using various spectroscopic techniques.
Downstream Cellular Effects of this compound Binding
The binding of this compound to the colchicine site on β-tubulin triggers a series of downstream events that disrupt microtubule function. This process is a key mechanism for its antimitotic activity.
Caption: Downstream effects of this compound binding to tubulin.
Generalized Experimental Workflow
Investigating the binding of this compound to tubulin requires a systematic workflow, starting from sample preparation and branching into various spectroscopic analyses to obtain a comprehensive dataset.
Caption: Generalized workflow for spectroscopic analysis.
Detailed Experimental Protocols
The following sections provide generalized methodologies for key spectroscopic experiments based on common practices in the field.
Protocol: Fluorescence Quenching Assay
This protocol determines the binding affinity by monitoring the quenching of intrinsic tubulin fluorescence upon this compound binding.
-
Protein and Ligand Preparation:
-
Purify αβ-tubulin from a suitable source (e.g., bovine brain) using established methods like phosphocellulose chromatography.
-
Determine the tubulin concentration using its extinction coefficient at 280 nm. Store in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) with GTP and Mg²⁺ at -80°C.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
-
Instrumentation:
-
Use a temperature-controlled spectrofluorometer.
-
Set the excitation wavelength to ~295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength to scan from ~310 nm to 400 nm, with the maximum emission typically around 330-340 nm.
-
-
Titration Procedure:
-
Place a fixed concentration of tubulin (e.g., 2-5 µM) in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Perform a stepwise titration by adding small aliquots of the this compound stock solution to the cuvette.
-
After each addition, allow the system to equilibrate (incubation time may vary depending on binding kinetics) and then record the fluorescence spectrum.
-
Correct for dilution and inner-filter effects. An identical titration into buffer alone should be performed to correct for any ligand fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the this compound concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a single-site binding model) to calculate the dissociation constant (Kd) or association constant (Ka).
-
Protocol: Circular Dichroism (CD) Spectroscopy
This protocol assesses conformational changes in tubulin and/or this compound upon complex formation.
-
Sample Preparation:
-
Prepare tubulin and this compound solutions as described in Protocol 5.1. The buffer should be free of components with high absorbance in the desired UV range.
-
-
Instrumentation:
-
Use a calibrated CD spectropolarimeter equipped with a temperature-controlled sample holder.
-
Use quartz cuvettes with appropriate path lengths (e.g., 1 mm for far-UV, 10 mm for near-UV).
-
-
Measurement Procedure:
-
Far-UV CD (200-250 nm): To monitor protein secondary structure, record the spectrum of tubulin alone. Then, record the spectrum of the tubulin-allocolchicine complex (pre-incubated to reach equilibrium).
-
Near-UV CD (300-400 nm): To monitor changes in the ligand's environment and conformation, record the spectrum of this compound alone.[9] Next, record the spectrum of the tubulin-allocolchicine complex.[9] A spectrum of tubulin alone in this region should also be recorded as a baseline.
-
-
Data Analysis:
-
Subtract the buffer and free ligand spectra from the complex spectrum as appropriate.
-
Analyze the differential spectra to identify changes. A change in the far-UV region indicates alterations in the protein's secondary structure. A change in the near-UV region, where the protein has negligible CD, indicates a change in the ligand's chirality or conformation upon binding.[9]
-
Conclusion
The interaction of this compound with tubulin is a complex process characterized by specific thermodynamic and kinetic parameters, resulting in distinct spectroscopic signatures. Fluorescence spectroscopy reveals quenching of protein signal and modulation of ligand fluorescence, enabling the calculation of binding affinities. Circular dichroism provides critical insights into the conformational changes of both the tubulin protein and the this compound ligand upon formation of the complex. Together with techniques like EPR, these spectroscopic methods provide a detailed molecular picture of how this compound occupies the colchicine binding site to exert its powerful antimitotic effects. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to further explore this interaction and to design novel tubulin inhibitors for therapeutic applications.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aging of tubulin at neutral pH: stabilization by colchicine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of tubulin with bifunctional colchicine analogues: an equilibrium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the B-ring substituent in the fluorescence of colchicinoid-tubulin and allocolchicinoid-tubulin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Förster resonance energy transfer and kinesin motor proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Changes in the circular dichroic spectrum of colchicine associated with its binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tubulin binding and self-association on the near-ultraviolet circular dichroic spectra of colchicine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformation of thiocolchicine and two B-ring-modified analogues bound to tubulin studied with optical spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of (±)-Allocolchicine via Cobalt-Catalyzed [2+2+2] Cyclotrimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the total synthesis of (±)-allocolchicine, a structural analog of the potent microtubule-depolymerizing agent colchicine. The key strategic step highlighted is a cobalt-catalyzed [2+2+2] cyclotrimerization reaction, which efficiently constructs the central 6-7-6 tricyclic framework of the allocolchicinoid core. This approach offers significant flexibility, allowing for the synthesis of various analogs with modified C-rings, which is of high interest in the development of new therapeutic agents with potentially reduced toxicity compared to colchicine.
Retrosynthetic Analysis and Strategy
The synthetic approach hinges on the late-stage construction of the B and C rings of the allocolchicinoid structure. The retrosynthetic analysis reveals that the target molecule, (±)-allocolchicine, can be disconnected through the central aromatic C-ring, leading back to a key diyne intermediate. This diyne precursor contains the pre-formed A-ring and the seven-membered B-ring with the necessary stereocenter. The core 6-7-6 framework is then forged in a penultimate step via a [2+2+2] cyclotrimerization reaction between the diyne and a suitable alkyne.
Caption: Retrosynthetic analysis of (±)-allocolchicine.
Synthesis of the Key Diyne Intermediate
The synthesis of the crucial diyne precursor begins with commercially available 3,4,5-trimethoxybenzaldehyde.[1][2][3] A series of transformations are carried out to build the seven-membered ring and install the two alkyne functionalities. A key step involves a Sonogashira coupling to introduce the first alkyne, followed by manipulations to form the seven-membered ring and introduce the second alkyne.[1][2] The amine functionality at the C7 position is introduced via nucleophilic substitution of a chloro-diyne intermediate with p-methoxybenzyl amine, which also serves as a protecting group for the subsequent cyclotrimerization step.[1][2]
The Key [2+2+2] Cyclotrimerization Reaction
The cornerstone of this synthesis is the cobalt-catalyzed [2+2+2] cyclotrimerization of the diyne intermediate with an alkyne partner.[1][2][3] This reaction simultaneously constructs the aromatic C-ring and the seven-membered B-ring, forming the complete tricyclic core of this compound in a single step. The reaction is typically carried out using CpCo(CO)₂ as the catalyst, irradiated with a tungsten lamp.[1][2]
A notable feature of the cyclotrimerization with unsymmetrical alkynes, such as methyl propiolate, is the formation of a mixture of regioisomers.[1][2] In the case of the synthesis of (±)-allocolchicine, this results in a mixture of the desired product and its C(10)-carboxylate regioisomer, which can be separated by chromatography after deprotection.[1][2]
The versatility of this method is demonstrated by the successful cyclotrimerization of the diyne with various symmetrical and asymmetrical alkynes, allowing for the generation of a library of C-ring modified allocolchicinoids.[1]
Experimental Protocols
General Procedure for Alkyne [2+2+2] Cyclotrimerization
The diyne intermediate (1 equivalent) and the corresponding alkyne (2.5 equivalents) are dissolved in anhydrous toluene (B28343) in a screw-capped pressure tube.[2] The vessel is evacuated and back-filled with argon. CpCo(CO)₂ (20 mol %) is then added, and the solution is stirred under irradiation from a 200 W tungsten lamp until the starting material is consumed, as monitored by TLC.[1][2] Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is then taken to the next deprotection step without further purification.[1][2]
Synthesis of (±)-Allocolchicine (1)
Following the general cyclotrimerization procedure, the key diyne intermediate (30 mg, 0.069 mmol) is reacted with methyl propiolate.[1][2] The resulting crude product, a mixture of regioisomers, is then subjected to N-PMB group deprotection. A solution of the crude product in a 1:2 mixture of CH₂Cl₂ and trifluoroacetic acid (6 mL) is stirred at room temperature until the complete disappearance of the starting material is indicated by TLC.[1][2] After completion, the solvent is evaporated under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography to separate the two regioisomers. This process yields (±)-allocolchicine (1) as a white solid (7 mg, 25% yield) and its C(10) regioisomer.[1][2]
Quantitative Data Summary
The following tables summarize the yields and conditions for the key cyclotrimerization reactions in the synthesis of (±)-allocolchicine and its analogs.
Table 1: Synthesis of (±)-Allocolchicine [1][2]
| Reactants | Product | Yield | Conditions |
| Diyne (2) + Methyl Propiolate | (±)-Allocolchicine (1) + Regioisomer | 79% (combined over two steps) | 1. CpCo(CO)₂ (20 mol %), Toluene, 200W lamp 2. CH₂Cl₂/Trifluoroacetic acid (1:2) |
| (±)-Allocolchicine (1) | 25% (isolated) | ||
| C(10) Regioisomer (1a) | 54% (isolated) |
Table 2: Scope of the [2+2+2] Cyclotrimerization with Various Alkynes [1]
| Alkyne Partner | Product Yield |
| Acetylene | 77% |
| Dimethyl acetylenedicarboxylate | 72% |
| 4-Octyne | 69% |
| Diacetate of butyne diol | 65% |
| Bis(trimethylsilyl)acetylene | No product |
Experimental and Synthetic Workflow
The overall workflow for the synthesis is depicted below, starting from the key diyne intermediate.
Caption: Workflow for the final steps of the synthesis.
Conclusion
The total synthesis of (±)-allocolchicine has been successfully achieved with a cobalt-catalyzed [2+2+2] cyclotrimerization as the key strategic reaction.[1][2][3] This methodology provides an efficient route to the allocolchicinoid core and offers the flexibility to synthesize a variety of analogs by varying the alkyne coupling partner.[1] This is particularly valuable for structure-activity relationship studies and the development of novel tubulin-binding agents with improved therapeutic profiles.
References
- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Allocolchicine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocolchicine, a structural isomer of colchicine, is a potent microtubule-disrupting agent that exhibits significant anti-mitotic and pro-apoptotic activities. By binding to β-tubulin, this compound inhibits microtubule polymerization, a critical process for the formation of the mitotic spindle. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on cell cycle progression, detailed experimental protocols for its study, and a quantitative analysis of its impact on cell cycle distribution and apoptosis.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Mitotic Arrest
This compound's primary mechanism of action is its interaction with tubulin, the fundamental protein subunit of microtubules.[1] It binds to the colchicine-binding site on β-tubulin, which leads to a conformational change that prevents the polymerization of tubulin dimers into microtubules.[1] Microtubules are essential components of the cytoskeleton and play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.
The inhibition of microtubule polymerization by this compound has profound consequences for actively dividing cells. The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[2] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Persistent activation of the SAC due to microtubule disruption by this compound leads to a prolonged arrest in the M-phase of the cell cycle.[2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway of this compound-Induced Mitotic Arrest
The following diagram illustrates the signaling cascade initiated by this compound, leading to G2/M phase arrest and apoptosis.
References
Allocolchicine: A Technical Guide to its Discovery and Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allocolchicine, a naturally occurring isomer of the well-known anti-gout medication colchicine (B1669291), has garnered significant interest within the scientific community for its potent antimitotic properties and potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, natural sources, and methodologies for the isolation of this compound. While the initial discovery and isolation of this compound are not as extensively documented as that of its famous counterpart, this guide synthesizes the available historical and scientific literature to provide a detailed account for researchers. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the field.
Discovery and Natural Occurrence
The history of this compound is intrinsically linked to the extensive phytochemical investigation of the Colchicum genus, a rich source of tropolone (B20159) alkaloids. While colchicine was first isolated in 1820, the discovery of its naturally occurring isomers, including this compound, followed much later as analytical techniques became more sophisticated.
The pioneering work on the minor alkaloids of Colchicum species was largely conducted by the Czechoslovakian chemist František Šantavý and his research group in the mid-20th century. While a singular "discovery" paper for this compound is not readily apparent in modern databases, his extensive work on the isolation and characterization of numerous Colchicum alkaloids strongly suggests its discovery within this body of research. This compound has been reported as a constituent of Colchicum decaisnei .[1]
Quantitative Analysis of this compound in Natural Sources
Quantitative data regarding the concentration and yield of this compound from natural sources is notably scarce in publicly available literature. The focus of most phytochemical analyses of Colchicum species has been on the principal alkaloid, colchicine. The tables below summarize the available data for colchicine content in various Colchicum species, which may serve as a preliminary reference for researchers investigating potential sources of this compound, as its presence is often in conjunction with colchicine, albeit at much lower concentrations.
Table 1: Colchicine Content in Various Colchicum Species
| Plant Species | Plant Part | Colchicine Content (% w/w of dry plant material) | Reference |
| Colchicum autumnale | Seeds | 0.6 - 1.2 | [2] |
| Colchicum autumnale | Corms | up to 0.6 | [2] |
| Colchicum luteum | Corms | 0.191 | [3] |
| Colchicum luteum | Seeds | 0.103 | [3] |
| Colchicum baytopiorum | Leaves | 206.24 ± 87.48 ppm | [4] |
| Colchicum decaisnei | Leaves | 11.23 ± 23.04 ppm | [4] |
Note: The data for C. baytopiorum and C. decaisnei are presented in parts per million (ppm).
Experimental Protocols for Isolation
A detailed, validated protocol for the specific isolation of this compound from natural sources is not extensively described in the available literature. However, based on the general principles of alkaloid extraction from Colchicum species and methodologies for separating closely related alkaloids, a hypothetical protocol can be constructed. The following protocol is a composite based on methods used for colchicine and other minor alkaloids and should be optimized for this compound isolation.
General Extraction of Total Alkaloids from Colchicum Species
-
Plant Material Preparation: Air-dry the corms or seeds of the selected Colchicum species at room temperature and then grind them into a fine powder.
-
Defatting: Extract the powdered plant material with petroleum ether to remove fats and lipids. Discard the petroleum ether extract.
-
Alkaloid Extraction:
-
Macerate the defatted plant material in methanol (B129727) with frequent shaking for an extended period (e.g., 24-48 hours).
-
Filter the methanolic extract and repeat the extraction process with fresh methanol multiple times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 3% acetic acid in water).
-
Wash the acidic solution with a non-polar organic solvent like dichloromethane (B109758) to remove neutral and weakly basic impurities. Discard the organic layer.
-
Make the aqueous solution alkaline by adding a base such as ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids into a non-polar organic solvent (e.g., dichloromethane or chloroform) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid fraction.
-
Chromatographic Separation of this compound
The separation of this compound from the complex mixture of Colchicum alkaloids, particularly from the much more abundant colchicine, requires efficient chromatographic techniques.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel or alumina.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol). The exact gradient profile will need to be determined empirically.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions enriched in this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is commonly used for the separation of colchicinoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like acetic acid or formic acid.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 245 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound, similar to colchicine, is its interaction with the tubulin protein.[5] This interaction disrupts the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
Tubulin Polymerization Inhibition
This compound binds to the colchicine-binding site on β-tubulin.[6] This binding event prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
Caption: this compound's mechanism of action on tubulin.
Induction of Apoptosis
The mitotic arrest triggered by this compound is a potent signal for the initiation of the intrinsic apoptotic pathway. While the specific downstream signaling cascade for this compound is not fully elucidated, it is expected to follow the general pathway for microtubule-disrupting agents. This involves the activation of the mitochondrial pathway of apoptosis.
Caption: Proposed apoptotic pathway induced by this compound.
Conclusion and Future Directions
This compound remains a promising natural product with significant therapeutic potential, particularly in oncology. This technical guide has summarized the current knowledge regarding its discovery and isolation from natural sources. However, it is evident that there are significant gaps in the literature, especially concerning quantitative data and standardized isolation protocols. Future research should focus on:
-
Systematic Screening of Colchicum Species: A comprehensive phytochemical screening of various Colchicum species is warranted to identify high-yielding natural sources of this compound.
-
Development of Optimized Isolation Protocols: The development and validation of efficient and scalable protocols for the isolation of this compound are crucial for advancing its research and potential clinical applications.
-
Elucidation of Downstream Signaling Pathways: A deeper understanding of the specific molecular pathways modulated by this compound, beyond tubulin inhibition, will be essential for identifying novel therapeutic targets and understanding its full pharmacological profile.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable therapeutic agent.
References
- 1. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Determination of rapid and sensitive extraction of colchicine from Colchicum baytopiorum and Colchicum decaisnei leaves by HPLC-UV method | AVESİS [avesis.akdeniz.edu.tr]
- 5. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Cell Cycle Arrest with Allocolchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocolchicine, a structural isomer of colchicine, is a potent antimitotic agent that induces cell cycle arrest, primarily in the G2/M phase.[1] Like its parent compound, this compound functions by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1][2] By inhibiting the polymerization of tubulin, this compound prevents the proper segregation of chromosomes, leading to a halt in mitosis and subsequent cellular responses, including apoptosis.[2][3] Notably, this compound and its derivatives have been investigated as potential anticancer agents due to their reduced toxicity compared to colchicine.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce cell cycle arrest in mammalian cell lines. The provided methodologies cover cell culture, treatment, and analysis of cell cycle distribution by flow cytometry.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its biological effects by binding to the colchicine-binding site on β-tubulin.[4] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle.
The disruption of microtubule polymerization by this compound leads to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase.[5] Persistent activation of the SAC due to the absence of a functional spindle results in a prolonged arrest in the G2/M phase of the cell cycle.[3] This sustained arrest can ultimately trigger apoptotic pathways, leading to programmed cell death.
Data Presentation
The following table summarizes representative quantitative data for inducing G2/M arrest using colchicine, the parent compound of this compound. These values can serve as a starting point for optimizing experiments with this compound, though empirical determination of the optimal concentration and incubation time for each cell line is crucial.
| Cell Line | Compound | Concentration Range | Incubation Time | Result | Reference |
| MCF-7 (Breast Cancer) | Colchicine | 0.1, 10, 100 µg/mL | 24 hours | Significant G2/M arrest at 10 and 100 µg/mL.[3][6] | [3][6] |
| A549 (Lung Cancer) | Colchicine | 2.5 nM | Not specified | No significant G2/M arrest.[6] | [6] |
| HCT-116 (Colon Cancer) | Colchicine Analogue | Not specified | Not specified | G2/M arrest.[6] | [6] |
| 3Y1 (Rat Fibroblasts) | Colchicine | 3 x 10⁻⁵ M | 12 hours | Entry into S phase after a 12-hour lag.[7] | [7] |
| KB (Human Epidermoid Carcinoma) | Colchicine | 10⁻⁷ M | 6-8 hours | Complete block of all cells in metaphase.[5][8] | [5][8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line, which is essential for selecting appropriate concentrations for cell cycle arrest experiments.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete medium. A starting range of 1 nM to 100 µM is recommended. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Induction and Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol details the induction of cell cycle arrest with this compound and the subsequent analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined in Protocol 1). Include a vehicle control.
-
Incubate for 24 hours (or a time course of 12, 24, and 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached cells).
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and an appropriate emission filter for PI (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.
Mandatory Visualizations
Caption: this compound's mechanism of inducing G2/M cell cycle arrest.
Caption: Workflow for analyzing cell cycle arrest induced by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Analogue of Colchicine Induces Selective Pro-Death Autophagy and Necrosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.labmanager.com [cdn.labmanager.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS. I. KINETICS OF INHIBITION AND THE BINDING OF H3-COLCHICINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Allocolchicine in In Vitro Tubulin Polymerization Assays
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of allocolchicine, a potent inhibitor of tubulin polymerization, in in vitro assays. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and details methods for data analysis and presentation.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. The dynamic nature of microtubules makes them a key target for anticancer drug development.[1][2] Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents.[1] this compound, a structural isomer of colchicine (B1669291), belongs to the latter category of microtubule-destabilizing agents that inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[3][4] This property makes this compound a valuable tool for studying microtubule dynamics and for the development of novel anticancer therapeutics.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to a specific site on the β-tubulin subunit of the tubulin heterodimer, known as the colchicine binding site.[3] This binding event induces a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules, thereby inhibiting polymerization.[5] Unlike its isomer colchicine, which has a tropone (B1200060) C ring, this compound possesses an aromatic ester C ring.[4] Despite this structural difference, both molecules exhibit similar association parameters for tubulin binding.[4] The binding of this compound to tubulin is a slow process with a significant activation energy, suggesting a conformational change is induced upon binding.[4] This interaction ultimately disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Allocolchicine Derivatives with Modified B-Rings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of allocolchicine derivatives with modified B-rings. The methodologies outlined herein focus on the chemical synthesis of novel allocolchicinoids with heterocyclic B-ring annulations and ring expansions, along with protocols for evaluating their biological activity as potential anticancer agents.
Introduction
This compound, a tricyclic analog of colchicine, is a potent inhibitor of tubulin polymerization, a critical process in cell division. This property makes it a compelling scaffold for the development of novel anticancer agents with potentially reduced toxicity compared to colchicine. Modifications to the central seven-membered B-ring of the this compound core have been a key strategy in structure-activity relationship (SAR) studies to enhance potency, improve metabolic stability, and overcome drug resistance. This document details synthetic routes to generate diverse B-ring modified this compound analogs, including those with fused pyrazole (B372694), isoxazole, and pyrimidine (B1678525) rings, as well as expanded azepine B-rings.
Synthetic Strategies for B-Ring Modification
The primary approach to modifying the B-ring of this compound involves the use of a key ketone precursor, which can be derived from desacetyl this compound.[1] This ketone serves as a versatile intermediate for the construction of various heterocyclic systems and for ring expansion reactions.
Diagram: Synthetic Workflow for B-Ring Modified Allocolchicinoids
Caption: General workflow for the synthesis and evaluation of B-ring modified allocolchicinoids.
Experimental Protocols
Protocol 1: Synthesis of the Key Ketone Precursor
This protocol describes the synthesis of the pivotal ketone intermediate from desacetyl this compound.[1]
Materials:
-
Desacetyl this compound
-
Reagents for oxidation to oxime
-
Reagents for transformation to ketone
-
Appropriate solvents and purification materials
Procedure:
-
Oxidation to Oxime: Desacetyl this compound is oxidized to form the corresponding oxime.
-
Transformation to Ketone: The oxime intermediate is then converted to the key ketone precursor.
-
Purification: The crude ketone is purified using column chromatography to yield the pure intermediate.
-
Characterization: The structure of the ketone precursor is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of Pyrazole-Annulated Allocolchicinoids
This protocol details the annulation of a pyrazole ring onto the B-ring of the this compound scaffold using the ketone precursor.
Materials:
-
Ketone precursor
-
Bredereck's reagent
-
Appropriate solvents and purification materials
Procedure:
-
Formation of Enamino Ketone: The ketone precursor is treated with Bredereck's reagent to yield an enamino ketone intermediate.
-
Cyclization with Hydrazine: The enamino ketone is then reacted with hydrazine hydrate to facilitate the cyclization and formation of the pyrazole ring.
-
Purification: The resulting pyrazole-annulated allocolchicinoid is purified by column chromatography.
-
Characterization: The final product is characterized by spectroscopic analysis.
Protocol 3: Synthesis of Azepine-Fused Allocolchicinoids via Beckmann Rearrangement
This protocol outlines the expansion of the seven-membered B-ring to an eight-membered azepine ring through a Beckmann rearrangement of the corresponding oxime.
Materials:
-
Ketone precursor
-
Hydroxylamine (B1172632) hydrochloride
-
Reagent for Beckmann rearrangement (e.g., p-toluenesulfonyl chloride, polyphosphoric acid)
-
Appropriate solvents and purification materials
Procedure:
-
Oxime Formation: The ketone precursor is reacted with hydroxylamine hydrochloride to form the E-oxime.
-
Beckmann Rearrangement: The purified oxime is subjected to Beckmann rearrangement conditions to induce ring expansion and formation of the eight-membered lactam (azepinone).
-
Purification: The crude lactam is purified using column chromatography.
-
Characterization: The structure of the azepine-fused allocolchicinoid is confirmed by spectroscopic methods.
Biological Evaluation Protocols
Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay
This protocol describes a spectrophotometric method to assess the inhibitory effect of the synthesized this compound derivatives on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare working solutions of tubulin, GTP, and test compounds.
-
Assay Setup: In a 96-well plate on ice, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution and GTP to each well to initiate polymerization.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a defined period.
-
Data Analysis: Plot the absorbance versus time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compounds to the vehicle control. Calculate the IC50 value for each compound.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized this compound derivatives against a cancer cell line (e.g., MCF-7 human breast adenocarcinoma).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value for each compound.
Data Presentation
Table 1: Tubulin Polymerization Inhibitory Activity of B-Ring Modified Allocolchicinoids
| Compound ID | B-Ring Modification | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| 1 | Pyrazole-annulated | Data to be inserted | [1] |
| 2 | Isoxazole-annulated | Data to be inserted | [1] |
| 3 | Pyrimidine-annulated | Data to be inserted | |
| 4 | Azepine-fused | Data to be inserted | |
| Colchicine | (Reference) | Data to be inserted | |
| This compound | (Reference) | Data to be inserted |
Table 2: Cytotoxicity of B-Ring Modified Allocolchicinoids against MCF-7 Cells
| Compound ID | B-Ring Modification | IC50 (nM) | Reference |
| 1 | Pyrazole-annulated | Data to be inserted | [1] |
| 2 | Isoxazole-annulated | Data to be inserted | [1] |
| 3 | Pyrimidine-annulated | Data to be inserted | |
| 4 | Azepine-fused | Data to be inserted | |
| Colchicine | (Reference) | Data to be inserted | |
| This compound | (Reference) | Data to be inserted |
Signaling Pathway
Diagram: Mechanism of Action of Allocolchicinoids
Caption: Inhibition of tubulin polymerization by allocolchicinoids leads to mitotic arrest and apoptosis.
References
Application of Allocolchicine in Studying Microtubule-Dependent Processes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocolchicine, a structural isomer of colchicine (B1669291), is a potent inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton. This interference with microtubule-dependent processes leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis. These properties make this compound a valuable tool for studying the roles of microtubules in various cellular functions, including cell division, intracellular transport, and signal transduction. Furthermore, its potential as an anti-cancer agent is an active area of research.
This document provides detailed application notes and experimental protocols for the use of this compound in studying microtubule-dependent processes. It is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on microtubule dynamics, cell cycle progression, and apoptosis.
Mechanism of Action
This compound exerts its biological effects by binding to soluble tubulin dimers, preventing their polymerization into microtubules. This leads to the depolymerization of existing microtubules and the suppression of microtubule dynamics. The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis. Persistent mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following table summarizes key quantitative data for this compound and its parent compound, colchicine, providing a reference for their biological activity.
| Compound | Assay | Cell Line/System | Value | Reference |
| This compound | Tubulin Binding Affinity (Ka) | Purified Tubulin | 6.1 x 10⁵ M⁻¹ | [1] |
| Colchicine | Tubulin Polymerization Inhibition (IC₅₀) | Purified Tubulin | ~1 µM | |
| Cytotoxicity (IC₅₀) | A549 (Lung Carcinoma) | 10.35 ± 0.56 µM | [2] | |
| Cytotoxicity (IC₅₀) | MCF-7 (Breast Adenocarcinoma) | 15.69 ± 0.39 µM | [2] | |
| Cytotoxicity (IC₅₀) | HT-29 (Colon Adenocarcinoma) | >10 µg/ml (cell viability reduction) | [3] | |
| Cytotoxicity (IC₅₀) | L-02 (Normal Liver) | Dose-dependent decrease (0.1 µM induced early apoptosis) | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (absorbance at 340 nm) as microtubules form. Inhibitors of polymerization, like this compound, will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
96-well, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3-4 mg/mL) in ice-cold G-PEM buffer.
-
Prepare serial dilutions of this compound in G-PEM buffer. A vehicle control (DMSO) and a positive control (e.g., colchicine) should be included. The final DMSO concentration should be kept low (e.g., <1%).
-
In a pre-chilled 96-well plate on ice, add the this compound dilutions or controls.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and, if necessary, glycerol (e.g., 10%) to promote assembly.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by plotting the percentage of inhibition of the polymerization rate against the logarithm of the this compound concentration.
Caption: Workflow for the In Vitro Tubulin Polymerization Assay.
Immunofluorescence Staining of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cultured cells.
Principle: Cells are treated with this compound, fixed, and then stained with an antibody specific to tubulin. A fluorescently labeled secondary antibody is used to visualize the microtubule network via fluorescence microscopy.
Materials:
-
Cultured cells grown on glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α- or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a desired time period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells with PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization (for paraformaldehyde fixation): Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Caption: Workflow for Immunofluorescence Staining of Microtubules.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Principle: Cells are treated with this compound, fixed, and their DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI). The DNA content of individual cells is then quantified by flow cytometry, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After reaching the desired confluency, treat them with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000-20,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by this compound.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Apoptosis Assay by Annexin V/PI Staining.
Signaling Pathways
This compound-Induced Apoptosis Signaling Pathway
Disruption of microtubule dynamics by this compound leads to mitotic arrest and activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. The p38 MAPK and JNK signaling pathways have also been implicated in mediating colchicine-induced apoptosis.[3][4][5]
Caption: this compound-Induced Apoptosis Pathway.
References
- 1. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 and JNK MAPK, but not ERK1/2 MAPK, play important role in colchicine-induced cortical neurons apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Allocolchicine in Murine Models: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocolchicine, a structural isomer of the well-characterized microtubule-disrupting agent colchicine (B1669291), presents a compelling subject for in vivo investigation in murine models. While both compounds share a primary mechanism of action through binding to tubulin and inhibiting microtubule polymerization, specific dosage and administration protocols for this compound in live mouse models are not extensively documented in publicly available literature. This document aims to bridge this gap by providing detailed application notes and experimental protocols. By extrapolating from robust data on colchicine and related analogs, these guidelines offer a starting point for researchers to design and execute their own in vivo studies with this compound. The protocols herein emphasize the critical need for initial dose-finding and toxicity assessments.
Introduction to this compound
This compound is a colchicinoid that, like its parent compound, interacts with the protein tubulin. This interaction disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, migration, and intracellular transport.[1] The primary difference between this compound and colchicine lies in the C ring of the molecule; this compound possesses an aromatic ester in place of colchicine's tropone (B1200060) ring.[2] This structural variation is known to influence its binding affinity to tubulin, with this compound exhibiting a slightly lower affinity—approximately five times less than that of colchicine.[2] Despite this, the fundamental mechanism of disrupting microtubule dynamics remains the same, making this compound a compound of interest for therapeutic areas where microtubule inhibition is a key strategy, such as oncology and inflammatory diseases.
Quantitative Data Summary: A Reference from Colchicine Studies
Given the scarcity of direct in vivo data for this compound, the following tables summarize established dosages for colchicine in various mouse models. Researchers should use this information as a comparative baseline to inform the design of initial dose-escalation studies for this compound.
Table 1: Summary of Colchicine Dosages in In Vivo Mouse Models
| Experimental Model | Mouse Strain | Administration Route | Dosage Range | Observed Effects |
| Inflammation (TNF-induced hepatitis) | Galactosamine-sensitized mice | Intravenous (i.v.) | 0.5 mg/kg | Protection against hepatitis. |
| Multiple Myeloma | C57BL/KaLwRij | Not Specified | 0.6 mg/kg (twice weekly) | Significantly extended survival.[1] |
| Gastrointestinal Toxicity | Not Specified | Oral | 0.1, 0.5, and 2.5 mg/kg/day for 7 days | Gastric mucosal damage and perturbation of gastric microbiota.[3] |
| Diarrhea Mechanism | Not Specified | Not Specified | 2.5 mg/kg/day for 1 week | Disturbed intestinal metabolic homeostasis.[4] |
| Anti-Fas Antibody-Induced Apoptosis | Not Specified | Intraperitoneal (i.p.) | 2 mg/kg | Survival from lethal challenge.[5][6] |
| Sickle Cell Disease Inflammation | HbSS-BERK transgenic mice | Daily | 100 µg/kg/day for 14 days | Attenuation of inflammation.[7] |
Table 2: General Administration Guidelines for Mice
| Administration Route | Recommended Volume | Recommended Needle Gauge |
| Intravenous (i.v.) - Tail Vein | < 0.2 ml | 27-30 G |
| Intraperitoneal (i.p.) | < 2-3 ml | 25-27 G |
| Subcutaneous (s.c.) | < 1-2 ml | 25-27 G |
| Oral (p.o.) - Gavage | < 1-2 ml | 20-22 G (gavage needle) |
Signaling Pathways and Experimental Workflow
Mechanism of Action: Tubulin Polymerization Inhibition
This compound, like colchicine, exerts its biological effects by binding to β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can induce apoptosis.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound in a mouse model, from initial preparation to final analysis.
Detailed Experimental Protocols
Important Note: The following protocols are generalized and should be adapted based on the specific research question, mouse model, and preliminary dose-finding studies for this compound.
Preparation of this compound for In Vivo Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Common vehicles for colchicinoids include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Saline with a low percentage of a solubilizing agent such as DMSO or Tween 80 (ensure the final concentration of the solubilizing agent is non-toxic to the animals).
-
-
Preparation:
-
On the day of administration, weigh the required amount of this compound in a sterile environment.
-
Dissolve the this compound in a small volume of the chosen solubilizing agent (if necessary) before bringing it to the final volume with the sterile vehicle.
-
Ensure the solution is clear and free of precipitates. If necessary, gentle warming or sonication may be used, but stability under these conditions should be verified.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Protocol for Intraperitoneal (i.p.) Administration
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Lift the animal's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Protocol for a Xenograft Tumor Model Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Group Assignment:
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Measure the tumors with calipers and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Phase:
-
Administer this compound or vehicle according to the predetermined dosage and schedule (e.g., daily, every other day) via the chosen route (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
When the tumors in the control group reach a predetermined size, or at the end of the study period, euthanize the mice according to IACUC-approved procedures.
-
Excise the tumors and measure their final weight.
-
Collect blood and other tissues as needed for further analysis (e.g., pharmacokinetics, histology, biomarker analysis).
-
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive starting point for researchers investigating the in vivo effects of this compound in mouse models. Due to the limited direct data on this compound, it is imperative to conduct thorough dose-escalation and toxicity studies to establish a safe and effective dose range before proceeding with efficacy studies. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound in comparison to colchicine to better understand its therapeutic potential and toxicity profile.
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine reduces inflammation in a humanized transgenic murine model of sickle cell disease | Haematologica [haematologica.org]
Application Notes and Protocols for Allocolchicine Treatment in MCF-7 Cell Culture
Introduction
The MCF-7 human breast adenocarcinoma cell line is an extensively utilized in-vitro model for studying hormone-responsive breast cancer. These cells are positive for estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and negative for human epidermal growth factor receptor 2 (HER2). Allocolchicine, a derivative of colchicine (B1669291), is a microtubule-targeting agent that functions as a tubulin polymerization inhibitor. By binding to the colchicine site on β-tubulin, it disrupts the formation and dynamics of microtubules, which are critical for cell division, structure, and intracellular transport.[1][2] This disruption leads to mitotic arrest and the subsequent induction of apoptosis, making this compound and its analogs promising candidates for cancer therapeutic development.[3][4]
These application notes provide a comprehensive guide for investigating the cytotoxic, pro-apoptotic, and cell cycle-altering effects of this compound on MCF-7 cells. While specific quantitative data for this compound's activity in MCF-7 cells is limited in published literature, the protocols outlined below provide a robust framework for its characterization. Data from its parent compound, colchicine, are presented as a reference to guide initial experimental design.
Mechanism of Action
This compound exerts its anti-cancer effects by interfering with microtubule dynamics. The process begins with its binding to the colchicine-binding site on soluble tubulin dimers. This action inhibits the polymerization of tubulin into microtubules, shifting the dynamic equilibrium towards depolymerization. The resulting loss of microtubule structure disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3][5] If the cell is unable to resolve this mitotic arrest, it triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[6][7]
Caption: Proposed mechanism of this compound action in MCF-7 cells.
Data Presentation
Quantitative data on the efficacy of the parent compound, colchicine, in MCF-7 cells are summarized below. These values can serve as a starting point for determining the optimal concentration range for this compound treatment.
Table 1: Cytotoxicity of Colchicine in MCF-7 Cells
| Treatment Duration | Concentration | Result | Citation |
|---|---|---|---|
| 24 hours | 10 µg/mL | ~22.5% reduction in cell viability | [8][9] |
| 24 hours | 100 µg/mL | ~46% reduction in cell viability | [8][9] |
| 48 hours | Varies | IC₅₀ value is 4x lower in docetaxel-resistant MCF-7 cells than in parental cells | [10] |
| 72 hours | 40 µg/mL | Strong induction of apoptosis | [8] |
| 72 hours | 1000 nM (~0.4 µg/mL) | Significant reduction in cell viability in 3D culture |[11] |
Table 2: Effect of Colchicine on MCF-7 Cell Cycle
| Treatment Duration | Concentration | Predominant Effect | Citation |
|---|
| 24 hours | 0.1, 10, and 100 µg/mL | Significant arrest at G2/M phase |[5][8] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of this compound on MCF-7 cells.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
1. MCF-7 Cell Culture and Maintenance
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
2. Preparation of this compound Stock Solution
-
Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using a complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Seed 5x10³ to 1x10⁴ MCF-7 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
4. Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Seed 2x10⁵ MCF-7 cells per well in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Use trypsin for adherent cells and combine them with the cells from the supernatant to ensure apoptotic cells are collected.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
5. Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The G2/M population is expected to increase following effective treatment with this compound.[5]
References
- 1. G-1 inhibits breast cancer cell growth via targeting colchicine-binding site of tubulin to interfere with microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents | PLOS One [journals.plos.org]
- 11. Glycosaminoglycans Targeted by Colchicine in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental workflow for testing Allocolchicine in anti-angiogenesis assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α) signaling pathways are key regulators of angiogenesis.[][3][4] Allocolchicine, a microtubule-destabilizing agent that binds to the colchicine (B1669291) site on tubulin, presents a promising avenue for anti-angiogenic therapy by disrupting microtubule dynamics, which are essential for endothelial cell proliferation, migration, and tube formation.[5][6][7][8][9] This application note provides a detailed experimental workflow for evaluating the anti-angiogenic potential of this compound using a series of established in vitro and in vivo assays.
Putative Signaling Pathways Targeted by this compound in Angiogenesis
This compound's primary mechanism of action is the disruption of microtubule polymerization. This can indirectly affect key signaling pathways that are dependent on a functional cytoskeleton. The two primary pathways implicated in angiogenesis that may be affected are the VEGF and HIF-1α signaling cascades.
VEGF Signaling Pathway: The binding of VEGF to its receptor (VEGFR2) on endothelial cells triggers a cascade of downstream signaling, including the PLCγ-PKC-Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, migration, and survival.[][10] Microtubule integrity is essential for the trafficking of receptors like VEGFR2 to the cell surface and for the downstream signaling events that lead to cell migration and division.
HIF-1α Signaling Pathway: Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized.[3] HIF-1α then promotes the transcription of numerous pro-angiogenic genes, including VEGF.[4][11][12] While a direct link between this compound and HIF-1α is not firmly established, microtubule-disrupting agents can interfere with protein trafficking and cellular stress responses, which may indirectly impact HIF-1α stability and function.
Experimental Workflow
A tiered approach is recommended to comprehensively evaluate the anti-angiogenic effects of this compound, starting with in vitro assays to establish efficacy and mechanism, followed by more complex ex vivo and in vivo models for validation.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and analysis.
Table 1: Summary of In Vitro Anti-Angiogenesis Assay Results
| Assay Type | This compound Concentration | Parameter Measured | Result (Mean ± SD) | % Inhibition |
| Proliferation | Control (Vehicle) | Cell Viability (OD) | 1.2 ± 0.1 | 0% |
| 10 nM | Cell Viability (OD) | 0.8 ± 0.08 | 33% | |
| 100 nM | Cell Viability (OD) | 0.5 ± 0.05 | 58% | |
| 1 µM | Cell Viability (OD) | 0.2 ± 0.03 | 83% | |
| Wound Healing | Control (Vehicle) | % Wound Closure | 95 ± 5% | 0% |
| 10 nM | % Wound Closure | 60 ± 8% | 37% | |
| 100 nM | % Wound Closure | 35 ± 6% | 63% | |
| 1 µM | % Wound Closure | 10 ± 4% | 89% | |
| Tube Formation | Control (Vehicle) | Total Tube Length (µm) | 5000 ± 450 | 0% |
| 10 nM | Total Tube Length (µm) | 3200 ± 300 | 36% | |
| 100 nM | Total Tube Length (µm) | 1500 ± 210 | 70% | |
| 1 µM | Total Tube Length (µm) | 400 ± 90 | 92% |
Table 2: Summary of Ex Vivo and In Vivo Anti-Angiogenesis Assay Results
| Assay Type | This compound Concentration | Parameter Measured | Result (Mean ± SD) | % Inhibition |
| Aortic Ring | Control (Vehicle) | Sprouting Area (mm²) | 2.5 ± 0.3 | 0% |
| 100 nM | Sprouting Area (mm²) | 1.5 ± 0.2 | 40% | |
| 1 µM | Sprouting Area (mm²) | 0.5 ± 0.1 | 80% | |
| CAM Assay | Control (Vehicle) | Number of Branch Points | 50 ± 6 | 0% |
| 100 nM | Number of Branch Points | 30 ± 5 | 40% | |
| 1 µM | Number of Branch Points | 12 ± 3 | 76% |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®[13])
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[13]
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions. For MTT, incubate with the reagent for 2-4 hours, then solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on endothelial cell migration.[14]
Materials:
-
HUVECs grown to confluence in 24-well plates
-
Endothelial cell basal medium with reduced serum (e.g., 1% FBS)
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Grow HUVECs in 24-well plates until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[14]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh basal medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[15]
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel® or Geltrex™)[16][17][18]
-
96-well plates
-
Endothelial cell basal medium
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL per well.[17][18]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[17]
-
Resuspend HUVECs (1-2 x 10⁴ cells/well) in basal medium containing various concentrations of this compound or vehicle control.[19]
-
Gently add the cell suspension onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C and 5% CO₂.[19]
-
Visualize the tube network using a microscope. For quantitative analysis, stain the cells with Calcein AM and capture fluorescent images.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of tissue.[20][21][22][23]
Materials:
-
Thoracic aortas from rats or mice
-
Serum-free culture medium
-
48-well plates
-
Surgical instruments
-
This compound
Protocol:
-
Humanely euthanize a rat and aseptically dissect the thoracic aorta.[20]
-
Clean the aorta of surrounding fatty and connective tissue and cut it into 1 mm thick rings.[20][21]
-
Embed the aortic rings in a layer of solidified basement membrane extract or collagen in a 48-well plate.[20]
-
Add culture medium containing different concentrations of this compound or a vehicle control.
-
Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the area or length of the sprouts.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[23][25][26][27][28][29]
Materials:
-
Fertilized chicken eggs (days 7-10 of development)
-
Egg incubator
-
Sterile filter paper or sponges
-
This compound
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37°C with appropriate humidity.[25][30]
-
On day 3, create a small window in the eggshell to expose the CAM.[30]
-
On day 7-10, place a sterile filter paper disc or sponge soaked with this compound solution (or vehicle control) onto the CAM.[26][27]
-
Reseal the window and continue incubation for 48-72 hours.
-
On the day of analysis, reopen the window and observe the blood vessels in the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.[26][27]
References
- 1. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor-1 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor-1 in Physiological and Pathophysiological Angiogenesis: Applications and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fragment-derived colchicine-site binders as microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel orally active microtubule destabilizing agent S-40 targets the colchicine-binding site and shows potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule-destabilizing agents: structural and mechanistic insights from the interaction of colchicine and vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF signaling pathway | Abcam [abcam.com]
- 11. Frontiers | Hypoxia-Inducible Factor as an Angiogenic Master Switch [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. corning.com [corning.com]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aortic ring assay [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. en.bio-protocol.org [en.bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 28. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. bio-protocol.org [bio-protocol.org]
Application of Allocolchicine as a Vascular Disrupting Agent (VDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocolchicine, a structural isomer of colchicine, has emerged as a promising Vascular Disrupting Agent (VDA) for cancer therapy. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and disrupt the existing tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and cell death. This compound and its derivatives exert their effects by binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization. This disruption of the cytoskeleton in endothelial cells is more pronounced in the chaotic and rapidly proliferating tumor vasculature compared to normal, stable blood vessels. This selective action results in changes in endothelial cell shape, increased vascular permeability, and ultimately, vascular collapse within the tumor.
This document provides detailed application notes, summaries of quantitative data, and experimental protocols for the evaluation of this compound and its derivatives as VDAs.
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of this compound and its key derivatives is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions. The following tables summarize the IC50 values of this compound derivatives against various human cancer cell lines and endothelial cells.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ZD6126 (N-acetylcolchinol) | LoVo | Colorectal | Not specified, but significant necrosis observed | [1] |
| Hras5 | - | Not specified, but significant necrosis observed | [1] | |
| HT-29 | Colorectal | Not specified, but significant necrosis observed | [1] | |
| Calu-6 | Lung | Not specified, but significant growth delay observed | [1] | |
| Compound 60c (Allocolchicinoid) | A375 | Melanoma | 2.4 | [2] |
| MDA-MB-231 | Breast | 2.4 | [2] | |
| PC-3 | Prostate | 2.4 | [2] | |
| OVCAR-3 | Ovarian | 2.4 | [2] | |
| Compound 16 (Organoselenium derivative) | A549 | Lung | 3.9 | [3] |
| MDA-MB-231 | Breast | 2.2 | [3] | |
| HepG2 | Liver | 3.0 | [3] |
Table 2: Effect of N-acetylcolchinol (Active form of ZD6126) on Endothelial Cells
| Cell Type | Assay | IC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Spreading (on fibronectin) | 0.62 ± 0.2 (confluent cells) | [1] |
| Cell Spreading (on fibronectin) | 0.07 ± 0.01 (scattered cells) | [1] | |
| Proliferation (1-hour exposure) | >100 | [1] | |
| Human Lung Microvessel Endothelial Cells | Cell Spreading (on fibronectin) | Not specified, but rapid morphological changes observed | [4] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of VDAs. These studies typically involve xenograft models where human tumor cells are implanted in immunocompromised mice. The efficacy of the VDA is assessed by measuring tumor growth inhibition.
Table 3: In Vivo Antitumor Activity of this compound Derivatives
| Compound | Tumor Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| ZD6126 | Calu-6 Xenograft | Nude Mice | 200 mg/kg, single dose | Significant growth delay (5.7 days) | [1] |
| LoVo Xenograft | Nude Mice | 50, 100, 200 mg/kg, single dose | Significant growth delays (8.8, 9.5, and up to 15.2 days respectively) | [1] | |
| Compound 35 (ABI-231 analogue) | Prostate Paclitaxel-Resistant Xenograft | Mouse | Not specified | High potency in inhibiting tumor growth | [3] |
| Compound 17 (Phosphate salt of Compound 16) | A549 Xenograft | Not specified | Not specified | 72.9 | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound as a VDA
This compound and its derivatives function as vascular disrupting agents by targeting the tubulin cytoskeleton of endothelial cells. The primary mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization and ultimately causes microtubule depolymerization.
Figure 1: Mechanism of this compound-induced vascular disruption.
General Experimental Workflow for Evaluating VDAs
The evaluation of a potential VDA like this compound involves a series of in vitro and in vivo experiments to characterize its biological activity and therapeutic efficacy.
Figure 2: General workflow for the preclinical evaluation of a VDA.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound derivative (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle, DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
On ice, prepare the tubulin solution in the polymerization buffer.
-
Add the this compound derivative at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for the positive and negative controls.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on endothelial and cancer cell lines.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines
-
Appropriate cell culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[5]
Protocol 3: Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel™)
-
This compound derivative
-
24- or 48-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a medium containing the this compound derivative at various concentrations.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[6][7]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
This compound derivative formulated for in vivo administration
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²)/2.
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or if signs of excessive morbidity appear), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition for the treated group compared to the control group.
Conclusion
This compound and its derivatives represent a promising class of vascular disrupting agents with potent antitumor activity. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds. Further research, including detailed structure-activity relationship (SAR) studies and investigation into combination therapies, will be crucial for the clinical development of this compound-based VDAs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review | MDPI [mdpi.com]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colchicine prevents oxidative stress-induced endothelial cell senescence via blocking NF-κB and MAPKs: implications in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Binding Assays with Allocolchicine and Colchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine (B1669291) and its structural isomer, Allocolchicine, are potent microtubule-destabilizing agents that bind to the colchicine-binding site on the β-subunit of tubulin. This interaction inhibits tubulin polymerization, leading to mitotic arrest and apoptosis. Consequently, these compounds and their analogs are of significant interest in cancer research and drug development. Competitive binding assays are crucial for characterizing the affinity of these ligands for tubulin and for screening new compounds that target the same binding site.
This document provides detailed protocols for two common types of competitive binding assays: a Scintillation Proximity Assay (SPA) and a Fluorescence-Based Assay. It also includes a summary of quantitative binding data for this compound and Colchicine and visual representations of the experimental workflow and the underlying signaling pathway.
Data Presentation: Quantitative Binding Data
The following table summarizes the binding affinities of this compound and Colchicine to tubulin, as determined by various experimental methods. It is important to note that absolute values can vary depending on the specific assay conditions, such as temperature, buffer composition, and the source of tubulin.
| Compound | Parameter | Value | Assay Condition | Reference |
| This compound | Association Constant (Ka) | 6.1 x 10⁵ M⁻¹ | 37°C, Fluorescence Titration | [1] |
| Dissociation Constant (Kd) | ~1.6 µM | Calculated from Ka | [1] | |
| High-affinity Kd | 8 µM | EPR Titration with spin probe | [2] | |
| Colchicine | Dissociation Constant (Kd) | 1.4 µM | Scintillation Proximity Assay | [3] |
| Inhibition Constant (Ki) for [³H]colchicine binding by Isocolchicine (B1215398) | ~400 µM | Competitive Inhibition Assay | [4] | |
| IC₅₀ (Tubulin Polymerization) | ~1 - 10.6 µM | Turbidimetric Assay | [5][6] |
Experimental Protocols
Two primary methods for conducting competitive binding assays with this compound and Colchicine are detailed below.
Protocol 1: [³H]Colchicine Competitive Scintillation Proximity Assay (SPA)
This assay measures the displacement of radiolabeled [³H]colchicine from biotinylated tubulin by a competitor compound (this compound or unlabeled Colchicine). The biotinylated tubulin is captured by streptavidin-coated SPA beads, bringing the [³H]colchicine in close proximity to the scintillant within the beads, generating a signal. Unbound [³H]colchicine is too far from the beads to generate a signal.
Materials:
-
Purified tubulin (>95% pure)
-
Biotin-XX sulfosuccinimidyl ester (or similar biotinylation reagent)
-
[³H]Colchicine
-
This compound
-
Colchicine (unlabeled)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP, 10% glycerol
-
96-well white, clear-bottom microplates
-
Microplate scintillation counter
Procedure:
-
Biotinylation of Tubulin:
-
Prepare a solution of purified tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Add a 10-fold molar excess of Biotin-XX sulfosuccinimidyl ester to the tubulin solution.
-
Incubate on ice for 2 hours.
-
Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column equilibrated with Assay Buffer.
-
Determine the final concentration of biotinylated tubulin.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the competitor compounds (this compound and unlabeled Colchicine) in Assay Buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
In a 96-well microplate, add the following to each well:
-
25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled Colchicine (e.g., 1 mM, for non-specific binding).
-
25 µL of the competitor compound dilution (or buffer for total and non-specific binding controls).
-
25 µL of [³H]Colchicine at a final concentration close to its Kd (e.g., 1-2 µM).
-
25 µL of biotinylated tubulin (final concentration ~0.1 µM).
-
-
Incubate the plate at 37°C for 1 hour to allow binding to reach equilibrium.
-
Add 50 µL of a slurry of streptavidin-coated SPA beads (prepared according to the manufacturer's instructions) to each well.
-
Seal the plate and incubate for an additional 30 minutes at room temperature to allow the biotin-streptavidin interaction.
-
Centrifuge the plate briefly to settle the beads.
-
-
Data Acquisition and Analysis:
-
Measure the scintillation counts per minute (CPM) in each well using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each competitor concentration: (% Specific Binding) = [(CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)] * 100, where CPM_nsb is the counts from non-specific binding wells and CPM_total is the counts from total binding wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific [³H]colchicine binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]colchicine and Kd is its dissociation constant.
-
Caption: Workflow for the [³H]Colchicine Competitive SPA.
Protocol 2: Fluorescence-Based Competitive Binding Assay
This assay relies on the change in fluorescence of a labeled probe upon binding to tubulin. In a competitive format, a fluorescently labeled colchicine analog (or colchicine itself, as its intrinsic fluorescence can be enhanced upon binding) is used. The competitor compound displaces the fluorescent probe, leading to a decrease in the fluorescence signal.
Materials:
-
Purified tubulin (>95% pure)
-
Fluorescent probe (e.g., a fluorescent derivative of colchicine, or colchicine itself)
-
This compound
-
Colchicine (unlabeled)
-
Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP
-
Black, 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Optimization:
-
Determine the optimal excitation and emission wavelengths for the fluorescent probe in the bound and unbound states. For colchicine, excitation is typically around 350 nm and emission around 430 nm.
-
Perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of tubulin to determine the Kd of the probe and the optimal concentrations to use in the competitive assay.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the competitor compounds (this compound and unlabeled Colchicine) in Assay Buffer.
-
In a black microplate, add the following to each well:
-
A fixed concentration of tubulin (e.g., 2-5 µM).
-
A fixed concentration of the fluorescent probe (typically at or below its Kd).
-
Varying concentrations of the competitor compound.
-
-
Include controls for buffer alone, tubulin with probe (maximum signal), and tubulin with a saturating concentration of unlabeled colchicine (minimum signal).
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader with the optimized excitation and emission wavelengths.
-
Correct for background fluorescence by subtracting the signal from wells containing only buffer.
-
Normalize the data by setting the fluorescence of the tubulin-probe complex as 100% and the fluorescence in the presence of a saturating concentration of unlabeled colchicine as 0%.
-
Plot the normalized fluorescence intensity against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation as described in Protocol 1.
-
Signaling Pathway and Mechanism of Action
Colchicine and this compound bind to the β-tubulin subunit at the interface with the α-tubulin subunit. This binding event induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. The disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.
Caption: Mechanism of action of Colchicine and this compound.
References
- 1. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Tubulin-Allocolchicine Heterodimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, the fundamental protein subunit of microtubules, is a critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Compounds that interfere with microtubule dynamics can arrest cell proliferation, making them potent anti-cancer agents. Allocolchicine, a structural isomer of colchicine, binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. The study of the interaction between tubulin and this compound is crucial for the development of novel anti-mitotic drugs with improved efficacy and reduced side effects. This document provides detailed protocols for the purification of tubulin-allocolchicine heterodimers, enabling further biochemical and structural analyses.
Data Presentation
Table 1: Typical Yield and Purity of Purified Tubulin
| Purification Method | Starting Material | Typical Yield (mg of Tubulin per 100g of brain tissue) | Purity (%) | Reference |
| Polymerization-Depolymerization Cycles | Porcine Brain | ~66 | >95 | [1] |
| Affinity Chromatography (Lactoperoxidase) | Rat Brain | Not specified | ~90 | [2] |
Table 2: Binding Characteristics of this compound to Tubulin
| Parameter | Value | Conditions | Reference |
| Association Constant (Ka) | 6.1 x 10⁵ M⁻¹ | 37 °C | |
| Activation Energy of Association | 18.4 ± 1.5 kcal/mol | Not specified |
Experimental Workflow
Caption: Experimental workflow for purifying tubulin-allocolchicine heterodimers.
Experimental Protocols
Protocol 1: Purification of Tubulin from Bovine/Porcine Brain by Polymerization-Depolymerization Cycles
This method yields highly pure and assembly-competent tubulin.[1]
Materials:
-
Fresh bovine or porcine brains
-
General Purpose Buffer (GPB): 100 mM PIPES, pH 6.9, 2 mM EGTA, 1 mM MgCl₂
-
Lysis Buffer: GPB with 0.1 mM GTP and 1 mM DTT
-
Polymerization Buffer: GPB with 4 M glycerol (B35011), 1 mM ATP, and 1 mM GTP
-
Depolymerization Buffer: GPB with 1 mM DTT
-
High Molarity PIPES Buffer: 1 M PIPES, 20 mM EGTA, 10 mM MgCl₂, pH 6.8
-
Protease inhibitors (e.g., PMSF, leupeptin, aprotinin)
-
Homogenizer
-
High-speed centrifuge and ultracentrifuge
Procedure:
-
Homogenization: Homogenize fresh brain tissue in an equal volume of ice-cold Lysis Buffer containing protease inhibitors.
-
Clarification: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. Collect the supernatant (crude extract).
-
First Polymerization: Add glycerol to the crude extract to a final concentration of 4 M, along with 1 mM ATP and 1 mM GTP. Incubate at 37°C for 30-45 minutes to induce microtubule polymerization.
-
First Pelleting: Centrifuge the polymerized microtubules at 100,000 x g for 45 minutes at 37°C. Discard the supernatant.
-
First Depolymerization: Resuspend the microtubule pellet in a small volume of ice-cold Depolymerization Buffer. Incubate on ice for 30 minutes to depolymerize the microtubules.
-
Clarification: Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any aggregates. The supernatant contains the purified tubulin.
-
Second Polymerization-Depolymerization Cycle: Repeat steps 3-6 for a second cycle of purification. For enhanced purity, the second polymerization can be carried out in the High Molarity PIPES Buffer to efficiently remove microtubule-associated proteins (MAPs).
-
Final Product: The supernatant after the final cold spin contains highly purified tubulin. Determine the concentration using a Bradford assay, assess purity by SDS-PAGE, and store at -80°C in small aliquots.
Protocol 2: Purification of Tubulin-Allocolchicine Heterodimers
This protocol is adapted from methods used for purifying tubulin-colchicine complexes.
Materials:
-
Purified tubulin (from Protocol 1)
-
This compound
-
Incubation Buffer: GPB with 1 mM GTP
-
Gel Filtration Column (e.g., Sephadex G-200 or Superdex 200)
-
Gel Filtration Buffer: GPB with 0.1 mM GTP
Procedure:
-
Incubation: Incubate purified tubulin (e.g., 2 µM) with a molar excess of this compound (e.g., 50 µM) in Incubation Buffer. The incubation time and temperature should be optimized, but a starting point is 1 hour at room temperature.
-
Gel Filtration Chromatography:
-
Equilibrate the gel filtration column with Gel Filtration Buffer.
-
Load the tubulin-allocolchicine incubation mixture onto the column.
-
Elute with Gel Filtration Buffer, collecting fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The tubulin-allocolchicine complex will elute in the high molecular weight fractions, separated from the unbound, smaller this compound molecules.
-
-
Pooling and Concentration: Pool the fractions containing the tubulin-allocolchicine complex. If necessary, concentrate the pooled fractions using a centrifugal filter device.
-
Characterization: Determine the protein concentration using the Bradford assay and assess the purity of the complex by SDS-PAGE. The presence of bound this compound can be confirmed by its intrinsic fluorescence.
Protocol 3: Characterization of the Purified Complex
A. Protein Concentration Determination (Bradford Assay)
The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using the BSA standards.
-
Add a small volume of the purified tubulin-allocolchicine complex to the Bradford reagent.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
Determine the protein concentration of the sample by comparing its absorbance to the standard curve.
B. Purity Analysis (SDS-PAGE)
SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight, allowing for the assessment of purity.
Materials:
-
Polyacrylamide gels (e.g., 10%)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Mix the purified complex with sample loading buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Load the denatured sample and molecular weight markers onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel and analyze the protein bands. Purified tubulin should show two distinct bands corresponding to α- and β-tubulin (approximately 55 kDa each). Purity can be estimated by densitometry.
Signaling Pathways and Logical Relationships
The interaction of this compound with tubulin disrupts the dynamic instability of microtubules, a key process in cell division.
Caption: Mechanism of this compound-induced mitotic arrest.
References
Application Notes and Protocols for Studying Aneuploidy Induction In Vivo Using Allocolchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aneuploidy, an abnormal number of chromosomes, is a hallmark of many cancers and genetic disorders. The study of aneuploidy in vivo is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies. Allocolchicine, a structural isomer of colchicine (B1669291), presents itself as a valuable tool for inducing aneuploidy in vivo. Like its parent compound, this compound disrupts microtubule polymerization, a critical process for chromosome segregation during mitosis. This disruption leads to errors in chromosome distribution and the formation of aneuploid cells. Notably, this compound and its derivatives are reported to exhibit reduced toxicity compared to colchicine, making them potentially more suitable for in vivo studies.[1]
These application notes provide a comprehensive guide for researchers on the use of this compound to induce and study aneuploidy in vivo. Due to the limited availability of published in vivo aneuploidy induction protocols specifically for this compound, the detailed methodologies provided herein are largely adapted from established protocols for colchicine. Researchers should consider these as a starting point and may need to optimize dosages and timing for their specific experimental models and objectives.
Mechanism of Action: this compound-Induced Aneuploidy
This compound, like colchicine, exerts its biological effects by binding to the tubulin heterodimer, the fundamental building block of microtubules.[2] This binding inhibits tubulin polymerization and disrupts the formation and function of the mitotic spindle. The compromised mitotic spindle is unable to properly attach to and segregate chromosomes during anaphase, leading to chromosomal mis-segregation and the generation of daughter cells with an incorrect number of chromosomes (aneuploidy).
Potential Signaling Pathways Affected by Aneuploidy
The state of aneuploidy itself can induce cellular stress and activate various signaling pathways. While specific pathways triggered by this compound-induced aneuploidy are not yet fully elucidated, research on aneuploidy in general points to the involvement of several key pathways:
-
p53-Dependent Cell Cycle Arrest: Chromosome mis-segregation can activate a p53-dependent checkpoint, leading to a delay in the cell cycle. This mechanism is thought to limit the proliferation of aneuploid cells.[3]
-
Autophagy and Lysosomal Stress: Aneuploid cells often exhibit proteotoxic stress due to an imbalance in protein stoichiometry. This can lead to the accumulation of protein aggregates and activation of the TFEB-mediated lysosomal stress response, which upregulates genes involved in autophagy and lysosomal biogenesis.[4][5]
-
cGAS-STING Pathway: The accumulation of cytoplasmic DNA, a consequence of genomic instability in aneuploid cells, can activate the cGAS-STING pathway, leading to an innate immune response.
It is important to note that this compound and colchicine can also influence signaling pathways independently of aneuploidy induction. For instance, colchicine has been shown to affect Ca2+-mediated signaling and pathways involving AKT and c-Jun N-terminal kinase (JNK).
Data Presentation: Quantitative Analysis of Aneuploidy Induction
The following tables summarize quantitative data from in vivo studies using colchicine to induce aneuploidy. These data can serve as a reference for expected outcomes when using this compound, although direct dose-response relationships may differ.
Table 1: Colchicine-Induced Hyperploidy in Mouse Oocytes
| Treatment Group | Dosage (mg/kg) | Timing Relative to HCG Injection | Percentage of Hyperploid Oocytes | Reference |
| Control | - | - | 0.77% | [6] |
| Colchicine | 0.2 | +4 hours | 2.56% | [6] |
| Colchicine | 0.2 | +2 hours | 5.71% | [6] |
| Colchicine | 0.2 | 0 hours | 7.79% | [6] |
| Colchicine | 0.2 | -2 hours | 3.54% | [6] |
| Colchicine | 0.2 | -4 hours | 2.70% | [6] |
Table 2: Colchicine-Induced Aneuploidy in Mouse Bone Marrow and Germ Cells
| Chemical | Dosage (mg/kg) | Cell Type | Endpoint | Observation | Reference |
| Colchicine | 1 | Bone Marrow | Hyperploidy | Positive at 24h | [7] |
| Colchicine | 1 | Bone Marrow | Polyploidy | Positive | [7] |
| Colchicine | 1.5, 3.0 | Spermatocytes | Hyperploidy | Significant increase |
Experimental Protocols
The following are detailed protocols for inducing aneuploidy in vivo using colchicine, which can be adapted for this compound. It is crucial to conduct pilot studies to determine the optimal, non-lethal dose of this compound that effectively induces aneuploidy in the chosen animal model.
Protocol 1: Aneuploidy Induction in Mouse Oocytes
This protocol is adapted from studies investigating the effects of colchicine on meiosis in female mice.[6]
Materials:
-
This compound
-
Pregnant Mare's Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile saline or other suitable vehicle
-
Female mice (e.g., CD-1 strain)
-
Standard animal handling and injection equipment
Procedure:
-
Superovulation: Induce superovulation in female mice by intraperitoneal (i.p.) injection of PMSG.
-
hCG Administration: 48 hours after PMSG injection, administer an i.p. injection of hCG to induce ovulation.
-
This compound Administration: Prepare a fresh solution of this compound in a sterile vehicle. Administer the this compound solution via i.p. injection at a predetermined time relative to the hCG injection (e.g., 0, +2, or +4 hours). A starting dose adapted from colchicine studies could be in the range of 0.1-0.5 mg/kg.[6]
-
Oocyte Collection: Approximately 17 hours post-hCG injection, euthanize the mice and collect the oocytes from the oviducts.
-
Chromosome Analysis: Process the collected oocytes for chromosome analysis. This typically involves hypotonic treatment, fixation, and chromosome spreading on microscope slides.
-
Karyotyping: Analyze the chromosome spreads using techniques such as C-banding to identify hyperploid oocytes.
Protocol 2: Aneuploidy Induction in Mouse Bone Marrow
This protocol is based on studies evaluating the effects of aneugens on somatic cells.[7]
Materials:
-
This compound
-
Male or female mice (e.g., C57BL/6 strain)
-
Colcemid or another mitotic inhibitor for metaphase arrest (for analysis)
-
Fetal bovine serum
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Standard animal handling and injection equipment
Procedure:
-
This compound Administration: Prepare a fresh solution of this compound in a sterile vehicle. Administer a single dose via i.p. injection. A starting dose range adapted from colchicine studies could be 0.5-2.0 mg/kg.
-
Tissue Collection: At a specified time point after treatment (e.g., 24 hours), euthanize the mice.[7]
-
Bone Marrow Isolation: Isolate bone marrow from the femurs and/or tibias by flushing the bones with media or fetal bovine serum.
-
Cell Culture and Metaphase Arrest: Culture the bone marrow cells for a short period. Add a mitotic inhibitor (e.g., Colcemid) to the culture to arrest cells in metaphase.
-
Chromosome Preparation: Harvest the cells and perform hypotonic treatment, followed by fixation.
-
Slide Preparation and Analysis: Drop the fixed cell suspension onto clean microscope slides and allow to air dry. Analyze the chromosome spreads for hyperploidy and polyploidy.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study of this compound-induced aneuploidy.
Conclusion
This compound holds promise as a valuable tool for inducing aneuploidy in vivo, potentially with a better safety profile than colchicine. The protocols and data presented here, primarily adapted from studies on colchicine, provide a solid foundation for researchers to design and execute their own in vivo investigations into the effects of aneuploidy. Careful dose-finding studies and consideration of the specific experimental model are paramount for successful and reproducible results. Further research is needed to delineate the precise in vivo efficacy and downstream signaling consequences of this compound-induced aneuploidy.
References
- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation of aneuploid human cells is limited by a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Aneuploidy-induced cellular stresses limit autophagic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential sensitivity of mouse oocytes to colchicine-induced aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin of aneuploidy in relation to disturbances of cell-cycle progression. II: Cytogenetic analysis of various parameters in mouse bone marrow cells after colchicine or hydroquinone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Allocolchicine on Immunoglobulin Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the potential impact of allocolchicine on immunoglobulin (Ig) secretion by B cells and plasma cells. This compound, a structural isomer of colchicine, is known to interfere with microtubule polymerization.[1] Microtubules are critical for various cellular processes, including the intracellular transport and secretion of proteins like immunoglobulins.[2][3] Therefore, it is hypothesized that this compound may modulate antibody production and release.
The following protocols detail the use of standard immunological assays—Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme-Linked Immunospot (ELISpot) assay, and Flow Cytometry—to quantitatively and qualitatively evaluate the effects of this compound on immunoglobulin secretion.
Data Presentation
Table 1: Quantitative Analysis of Total Immunoglobulin Secretion via ELISA
| Treatment Group | This compound Conc. (µM) | Mean OD (450 nm) | Total IgG (ng/mL) | Total IgM (ng/mL) | Total IgA (ng/mL) |
| Vehicle Control | 0 | Sample Data | Sample Data | Sample Data | Sample Data |
| This compound | 0.1 | Sample Data | Sample Data | Sample Data | Sample Data |
| This compound | 1 | Sample Data | Sample Data | Sample Data | Sample Data |
| This compound | 10 | Sample Data | Sample Data | Sample Data | Sample Data |
| Positive Control (e.g., LPS) | - | Sample Data | Sample Data | Sample Data | Sample Data |
Table 2: Enumeration of Antibody-Secreting Cells (ASCs) via ELISpot
| Treatment Group | This compound Conc. (µM) | Mean Spot Count (per 10^5 cells) | % of Control |
| Vehicle Control | 0 | Sample Data | 100% |
| This compound | 0.1 | Sample Data | Sample Data |
| This compound | 1 | Sample Data | Sample Data |
| This compound | 10 | Sample Data | Sample Data |
| Positive Control (e.g., Pokeweed Mitogen) | - | Sample Data | Sample Data |
Table 3: Analysis of Intracellular Immunoglobulin Levels via Flow Cytometry
| Treatment Group | This compound Conc. (µM) | % of Ig-Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | Sample Data | Sample Data |
| This compound | 0.1 | Sample Data | Sample Data |
| This compound | 1 | Sample Data | Sample Data |
| This compound | 10 | Sample Data | Sample Data |
| Brefeldin A (Secretion Inhibitor) | - | Sample Data | Sample Data |
Experimental Protocols
Protocol 1: Quantification of Secreted Immunoglobulins by ELISA
This protocol is for a sandwich ELISA to measure the concentration of total immunoglobulins (e.g., IgG, IgM, IgA) in the supernatant of cultured B cells or plasma cells treated with this compound.[4][5][6][7][8][9]
Materials:
-
96-well high-binding ELISA plates
-
Capture Antibody (anti-human IgG/IgM/IgA)
-
Blocking Buffer (e.g., 2% non-fat milk in PBS)
-
Cell culture supernatants (from this compound-treated and control cells)
-
Immunoglobulin standards of known concentration
-
Detection Antibody (biotinylated anti-human IgG/IgM/IgA)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop Solution (e.g., 3M H2SO4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Plate reader (450 nm)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL of diluted cell culture supernatants and immunoglobulin standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of immunoglobulins in the samples.
Protocol 2: Enumeration of Antibody-Secreting Cells by ELISpot
The B-cell ELISpot assay is a highly sensitive method to quantify the number of cells actively secreting a specific immunoglobulin isotype.[10][11][12][13][14][15]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Capture Antibody (anti-human IgG/IgM/IgA)
-
B cells or plasma cells (treated with this compound and controls)
-
Cell culture medium
-
Blocking Buffer
-
Detection Antibody (biotinylated anti-human IgG/IgM/IgA)
-
Streptavidin-alkaline phosphatase (ALP) or HRP conjugate
-
Substrate solution (e.g., BCIP/NBT for ALP)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol (B145695) for 1 minute, then wash with sterile water.
-
Coating: Add 100 µL of capture antibody diluted in sterile PBS to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 4 times with sterile PBS.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4 times with sterile PBS.
-
Cell Incubation: Add treated and control cells in cell culture medium to the wells at a desired density (e.g., 1-5 x 10^5 cells/well). Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash the plate 5 times with Wash Buffer to remove cells.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-ALP or HRP conjugate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Spot Development: Add 100 µL of the substrate solution to each well. Monitor for spot development (5-30 minutes). Stop the reaction by washing with distilled water.
-
Drying and Analysis: Allow the plate to dry completely. Enumerate the spots using an ELISpot reader. Each spot represents a single antibody-secreting cell.
Protocol 3: Intracellular Immunoglobulin Staining for Flow Cytometry
This protocol allows for the detection and quantification of immunoglobulin levels within individual cells, providing insight into whether this compound affects immunoglobulin synthesis or accumulation.[16][17][18][19][20]
Materials:
-
B cells or plasma cells (treated with this compound and controls)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based buffer)
-
Fluorochrome-conjugated anti-human immunoglobulin antibodies (e.g., anti-IgG-FITC, anti-IgM-PE)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash the treated and control cells with Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Surface Staining (Optional): If desired, stain for cell surface markers (e.g., CD19, CD138) by incubating cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C. Wash the cells.
-
Fixation: Resuspend the cells in 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature.
-
Washing: Add 1 mL of PBS, centrifuge cells, and discard the supernatant.
-
Permeabilization and Intracellular Staining: Resuspend the fixed cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated anti-human immunoglobulin antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest. Quantify the percentage of immunoglobulin-positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of intracellular immunoglobulin.
Visualizations
Signaling and Secretory Pathway
Caption: Immunoglobulin synthesis and secretion pathway, highlighting microtubule-dependent transport.
Experimental Workflow: ELISA
Caption: Workflow for quantifying secreted immunoglobulins using sandwich ELISA.
Experimental Workflow: ELISpot
Caption: Workflow for enumerating antibody-secreting cells using the ELISpot assay.
Experimental Workflow: Intracellular Flow Cytometry
Caption: Workflow for staining intracellular immunoglobulins for flow cytometry analysis.
References
- 1. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mabtech.com [mabtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. protocols.io [protocols.io]
- 7. alpco.com [alpco.com]
- 8. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human IgG(Immunoglobulin G) ELISA Kit - Elabscience® [elabscience.com]
- 10. Human IgG/IgM Double-Color ELISPOT | ImmunoSpot® [immunospot.com]
- 11. Human IgA/IgG Double-Color ELISPOT | ImmunoSpot® [immunospot.com]
- 12. B-Cell ELISPOT: For the Identification of Antigen-Specific Antibody-Secreting Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Antibody Secreting Cells with the B cell ELISPOT assay | U-CyTech [ucytech.com]
- 14. ELISPOT protocol | Abcam [abcam.com]
- 15. Techniques to Study Antigen-Specific B Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 18. mybiosource.com [mybiosource.com]
- 19. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Allocolchicine Applications in Leukemia and Pancreatic Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allocolchicine and its derivatives in the study of leukemia and pancreatic cancer. The information compiled includes quantitative data on the cytotoxic effects of these compounds, detailed protocols for key experimental assays, and diagrams of relevant signaling pathways to guide further research and drug development.
Introduction to this compound
This compound is a structural isomer of colchicine, a well-known microtubule-destabilizing agent. Like colchicine, this compound and its derivatives have garnered interest as potential anti-cancer agents due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This document focuses on the application of this compound derivatives in preclinical research on leukemia and pancreatic cancer cell lines.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic effects of two prominent this compound derivatives, N-acetyl-O-methylcolchinol (NSC 51046) and (S)-3,8,9,10-tetramethoxythis compound (Green 1), on leukemia and pancreatic cancer cell lines.
| Compound | Cell Line | Cancer Type | Effect on Cell Viability | Observed Cell Death Mechanism | Selectivity |
| NSC 51046 | PANC-1 | Pancreatic | Reduction in viability | Apoptosis[1] | Non-selective (also affects normal fibroblasts)[1] |
| BxPC-3 | Pancreatic | Reduction in viability | Apoptosis[1] | Non-selective[1] | |
| Green 1 | Jurkat (E6-1) | T-cell Leukemia | Decreased proliferation and membrane integrity | Pro-death autophagy and necrosis[1] | Selective for cancer cells[1] |
| PANC-1 | Pancreatic | Modest reduction in viability | Pro-death autophagy[1] | Selective for cancer cells[1] |
Signaling Pathways
This compound and its derivatives exert their effects by modulating key cellular signaling pathways. Below are diagrams illustrating the primary pathways implicated in leukemia and pancreatic cancer, with potential points of intervention for these compounds.
Caption: Potential intervention of this compound derivatives in leukemia signaling pathways.
Caption: Potential intervention of this compound derivatives in pancreatic cancer signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on cancer cells.
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol is for the colorimetric quantification of cell viability and proliferation.
Materials:
-
Leukemia (e.g., Jurkat) or pancreatic cancer (e.g., PANC-1, BxPC-3) cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative (NSC 51046 or Green 1)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the WST-1 cell viability assay.
Protocol 2: Apoptosis Detection by Hoechst 33342 and Propidium Iodide Staining
This protocol allows for the visualization of nuclear morphology changes characteristic of apoptosis and the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound derivatives as in Protocol 1
-
Hoechst 33342 solution (10 mg/mL stock)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
After treatment, remove the culture medium and wash the cells twice with PBS.
-
Add 100 µL of PBS containing Hoechst 33342 (final concentration 10 µg/mL) and PI (final concentration 1 µg/mL) to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Visualize the cells under a fluorescence microscope using appropriate filter sets for blue (Hoechst 33342) and red (PI) fluorescence.
-
Live cells: Blue, round, and uniformly stained nuclei.
-
Apoptotic cells: Condensed or fragmented, bright blue nuclei.
-
Necrotic cells: Red-stained nuclei.
-
Caption: Workflow for Hoechst 33342 and Propidium Iodide staining.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound derivative
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, half-area, clear-bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the this compound derivative, positive control, or negative control to the tubulin solution at the desired final concentration.
-
Transfer 50 µL of each reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound derivatives demonstrate significant potential as anti-cancer agents, exhibiting distinct mechanisms of action in leukemia and pancreatic cancer cell lines. The provided data and protocols offer a foundation for further investigation into the therapeutic utility of these compounds. Future studies should focus on elucidating the precise molecular targets and further defining their efficacy and safety in preclinical models.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Allocolchicine Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Allocolchicine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I add it to my cell culture medium. Why is this happening?
A1: this compound, like its isomer colchicine (B1669291), is a hydrophobic molecule with limited aqueous solubility. The precipitation you are observing is likely due to a phenomenon known as "solvent shift."[1] Typically, a concentrated stock solution of this compound is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into the aqueous environment of your cell culture medium, the organic solvent disperses, and the local concentration of this compound exceeds its solubility limit in water, causing it to precipitate or "crash out" of the solution.[1]
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: Dimethyl Sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro studies.[2][3][4] It is a powerful solvent that can dissolve a wide range of compounds and is miscible with water and cell culture media.[2][4] Ethanol can also be used, but it may be more toxic to cells at similar concentrations.[2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of ≤0.1% for sensitive cell lines or long-term experiments.[2][3][4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[6]
Q4: Can the type of cell culture medium or the presence of serum affect this compound's solubility?
A4: Yes, both the medium composition and the presence of serum can influence the solubility of hydrophobic compounds. Different media formulations have varying pH levels and salt concentrations, which can affect solubility.[1] Furthermore, serum contains proteins like albumin that can bind to hydrophobic compounds, which can increase their apparent solubility in the medium.[1] You may observe less precipitation in media supplemented with serum compared to serum-free conditions.[1]
Q5: My this compound solution is initially clear but becomes cloudy over time in the incubator. What could be the cause?
A5: Delayed precipitation can be due to several factors within the cell culture incubator:
-
Temperature Fluctuations: The solubility of compounds can be temperature-dependent. A solution prepared at room temperature might become supersaturated and precipitate at the incubator's temperature of 37°C.[2][7]
-
Evaporation: Evaporation of the medium can increase the concentration of this compound, leading to it exceeding its solubility limit. Ensure proper humidification in the incubator and that culture plates are well-sealed.[1][7][8]
-
pH Shifts in Media: The pH of cell culture media can change over time due to cellular metabolism, which can affect the solubility of the compound.[2]
Troubleshooting Guides
If you are experiencing precipitation of this compound in your in vitro assays, follow this troubleshooting guide to identify and resolve the issue.
Issue 1: Precipitate Observed Immediately After Adding this compound Stock to Media
This is the most common issue and is often related to the dilution method.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Reduce the final concentration and perform a dose-response experiment to find the optimal soluble concentration.[1] |
| Solvent Shock | The rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to precipitate.[2] |
| Perform a Stepwise Dilution: Instead of a single large dilution, create an intermediate dilution of the stock solution in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium.[1][2] | |
| High Final Solvent Concentration | The final concentration of DMSO in the culture medium may be too high, contributing to precipitation or causing cellular stress. Ensure the final DMSO concentration is below 0.5%, and ideally ≤0.1%.[6] |
| Incomplete Dissolution of Stock | The this compound may not be fully dissolved in the initial DMSO stock solution. |
| Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure it is clear and free of particulates. If necessary, gentle warming (37°C) or brief sonication can be used to fully dissolve the compound in DMSO.[3][4][9] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Instability | Inconsistent incubator temperatures can cause the compound to fall out of solution.[1] |
| Ensure Stable Temperature: Verify that your incubator maintains a stable temperature. | |
| Media Evaporation | Evaporation of the culture medium increases the concentration of this compound.[1] |
| Maintain Humidity and Seal Plates: Ensure proper humidification in the incubator and consider sealing culture plates with parafilm for long-term experiments. | |
| Interaction with Media Components | The compound may be interacting with components in the media over time, leading to precipitation. |
| Test Media Components: Test for precipitation in both serum-containing and serum-free media to determine if serum components are a factor.[6] |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table provides information on common solvents used for colchicine and its analogs, which can serve as a reliable proxy.
| Solvent | Reported Solubility of Colchicine/Analogs | Recommended Final Concentration in Media | Notes |
| DMSO | High (e.g., 80 mg/mL for Colchicine)[10] | ≤0.1% - <0.5%[2][3][4][5] | The most recommended solvent for creating high-concentration stock solutions. Use anhydrous, high-purity DMSO.[9][10] |
| Ethanol | ~50 mg/mL for Colchicine[11] | Variable, generally lower than DMSO due to higher cytotoxicity.[2] | Can be an alternative to DMSO, but solvent toxicity must be carefully evaluated for your specific cell line.[3] |
| Water | Low | Not applicable for initial stock preparation. | This compound is poorly soluble in water.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Safety Precautions: this compound, like colchicine, is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses in a well-ventilated area or a fume hood.[11]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 399.44 g/mol ), weigh 3.99 mg of the compound.
-
Dissolution: Add the desired volume of sterile, anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.[9]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4][9]
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting vials (amber or wrapped in foil). Store the aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[1][3][11]
Protocol 2: Preparation of a Working Solution and Dilution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.[1]
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 90 µL).
-
To this, add the required volume of the DMSO stock solution (e.g., 10 µL to make a 1 mM intermediate solution) and mix gently by pipetting up and down.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed complete culture medium to achieve the desired final concentration.
-
Mix gently by inverting the tube or flask several times. Avoid vigorous vortexing, especially with serum-containing media.[6]
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[1]
-
Use Immediately: It is best to use the freshly prepared this compound-containing medium immediately to minimize the risk of precipitation over time.[6]
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Allocolchicine Total Synthesis: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of allocolchicine total synthesis. The information is based on established synthetic routes, with a focus on practical solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of Diyne Intermediate
-
Question: We are experiencing a low yield (below 40%) in the three-step synthesis of the diyne intermediate from the aldehyde precursor, as described in the cobalt-catalyzed cyclotrimerization route. What are the likely causes and how can we optimize this sequence?
-
Answer: A low yield in this multi-step conversion is a common challenge. The key steps to scrutinize are the α-chlorination, the subsequent Ohira-Bestmann alkynylation, and the handling of the intermediates.[1][2]
-
Potential Cause 1: Incomplete α-chlorination. The reaction of the aldehyde with N-chlorosuccinimide (NCS) in the presence of L-proline is sensitive to reaction conditions.
-
Solution: Ensure all reagents are pure and the solvent (acetonitrile) is anhydrous. Monitor the reaction closely by TLC to avoid the formation of side products. The reaction should be run until the starting aldehyde is consumed, but not longer, to prevent degradation.
-
-
Potential Cause 2: Degradation of the α-chloroaldehyde intermediate. This intermediate can be unstable and should be used immediately in the next step without extensive purification.
-
Solution: Upon completion of the chlorination, proceed directly to the Ohira-Bestmann alkynylation. Minimize the time between these two steps.
-
-
Potential Cause 3: Inefficient Ohira-Bestmann alkynylation. The efficiency of this reaction depends on the purity of the Ohira-Bestmann reagent and the reaction conditions.
-
Solution: Use freshly prepared or high-purity Ohira-Bestmann reagent. Ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly mixed in methanol. The reaction should be carried out under an inert atmosphere to prevent oxidation.
-
-
Issue 2: Poor Yield and Regioisomeric Mixture in the [2+2+2] Cyclotrimerization Step
-
Question: The key cobalt-catalyzed [2+2+2] cyclotrimerization reaction is giving a low overall yield and an inseparable mixture of this compound and its C(10) regioisomer. How can we improve the yield and manage the isomeric products?
-
Answer: This is a critical step that dictates the final yield and purity of the target molecule. The formation of regioisomers is an inherent outcome of this reaction with unsymmetrical alkynes.[1][2]
-
Potential Cause 1: Inactive Catalyst. The CpCo(CO)₂ catalyst can be sensitive to air and moisture.
-
Solution: Use a fresh bottle of the cobalt catalyst or purify it before use. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas the solvent (toluene) prior to use.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The reaction is typically performed under photochemical conditions (e.g., a 200W bulb). The intensity and distance of the light source can affect the reaction rate and yield.
-
Solution: Optimize the light source and its distance from the reaction vessel. Ensure the reaction mixture is well-stirred to allow for uniform irradiation. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Issue with Regioisomers: The formation of a regioisomeric mixture is a known outcome of this reaction.
-
Management Strategy: While the cyclotrimerization itself yields an inseparable mixture, the subsequent deprotection of the p-methoxybenzyl (PMB) group often allows for the separation of the final this compound and its C(10) regioisomer by column chromatography.[1] Therefore, it is advisable to proceed with the deprotection step and then focus on careful purification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical steps affecting the overall yield of this compound total synthesis?
-
Q2: Are there alternative routes to this compound that might offer higher yields?
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A2: While the cobalt-catalyzed cyclotrimerization is a prominent route, other strategies have been developed for colchicine (B1669291) and its analogues that could potentially be adapted for this compound. For instance, strategies involving intramolecular oxidative coupling or Diels-Alder reactions have been employed.[4] A streamlined synthesis for colchicine has been reported with an overall yield of 27-36% over 7 steps, and a described strategy that could shorten the synthesis of allocolchicinoids to 4 steps.[5][6]
-
-
Q3: How can I improve the purification of this compound and its intermediates?
-
A3: Careful column chromatography is crucial. For intermediates, using a well-chosen solvent system and high-quality silica (B1680970) gel is key. For the final product and its regioisomer, separation can be challenging. High-performance liquid chromatography (HPLC) may be necessary to achieve high purity. It is also important to thoroughly dry all fractions and handle the purified compounds carefully to prevent loss.[7]
-
Quantitative Data Summary
The following tables summarize the reported yields for key steps in a representative total synthesis of (±)-allocolchicine.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Iodination | Acetate-protected alcohol | Iodo compound 8 | I₂/Ag(CF₃CO₂) in CHCl₃ | 94 | [1][2] |
| Sonogashira Coupling | Iodo compound 8 | TMS-protected alkyne 9 | PdCl₂(PPh₃)₂, CuI, PPh₃ in DMF/diethyl amine | 86 | [1][2] |
| Multi-step synthesis of Diyne 3 | Aldehyde intermediate | Diyne 3 | 1. NCS, L-proline; 2. Ohira–Bestmann reagent, K₂CO₃ | 45 (over 3 steps) | [1][2] |
| Nucleophilic substitution and protection | Diyne 3 | Diyne 2 (Cyclotrimerization precursor) | 1. p-methoxybenzyl amine, Cs₂CO₃; 2. Acetic anhydride | Moderate | [1] |
Table 2: Cobalt-Catalyzed [2+2+2] Cyclotrimerization and Deprotection
| Step | Starting Material | Product | Reagents and Conditions | Combined Yield (%) | Reference |
| Cyclotrimerization and Deprotection | Diyne 2 | (±)-allocolchicine (1) and its C(10) regioisomer (1a) | 1. CpCo(CO)₂, methyl propiolate, light; 2. TFA/CH₂Cl₂ | 79 (over 2 steps) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diyne 3
-
α-Chlorination: To a solution of the aldehyde intermediate in acetonitrile, add L-proline followed by N-chlorosuccinimide (NCS). Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up (intermediate): Once the starting material is consumed, quench the reaction and extract the α-chloroaldehyde. Use this crude product immediately in the next step.
-
Ohira-Bestmann Alkynylation: To a solution of the crude α-chloroaldehyde in methanol, add the Ohira-Bestmann reagent and potassium carbonate (K₂CO₃). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: After work-up, purify the resulting diyne 3 by silica gel column chromatography.
Protocol 2: Cobalt-Catalyzed [2+2+2] Cyclotrimerization
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diyne 2 and methyl propiolate in anhydrous toluene.
-
Catalyst Addition: Add the CpCo(CO)₂ catalyst to the solution.
-
Photochemical Reaction: Irradiate the reaction mixture with a 200W bulb while maintaining vigorous stirring. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) and stir at room temperature.
-
Purification: After removal of the solvent, purify the resulting (±)-allocolchicine and its C(10) regioisomer by silica gel column chromatography.
Visualizations
Caption: Overall workflow for the total synthesis of (±)-allocolchicine.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Gram-Scale, Seven-Step Total Synthesis of (-)-Colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
Troubleshooting Allocolchicine instability in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of allocolchicine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct studies on the stability of this compound in aqueous solutions are limited. Much of the guidance provided here is extrapolated from data on its close structural analog, colchicine (B1669291). Researchers should validate these recommendations for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation in your this compound solution can be due to several factors:
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Exceeding Solubility Limit: this compound, similar to colchicine, has moderate aqueous solubility. If the concentration of your solution is too high, it may precipitate.
-
Low Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C) can decrease the solubility of this compound and lead to precipitation.
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pH Shift: A significant change in the pH of your solution can affect the solubility of this compound.
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution to 37°C to see if the precipitate redissolves.
-
Sonication: Sonication can also help to redissolve precipitated material.
-
Dilution: If precipitation persists, your solution may be oversaturated. Consider diluting it to a lower concentration.
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pH Check: Verify the pH of your buffer to ensure it is within a range where this compound is stable. For colchicine, a stable pH range is between 2 and 10.[1]
Q2: How long can I store my this compound aqueous solution?
A2: There is no specific stability data for this compound in aqueous solutions. However, based on recommendations for colchicine, it is best to prepare fresh solutions for each experiment.[2] If storage is necessary, it is recommended to:
-
Store aliquots in tightly sealed vials at -20°C for up to one month.[3]
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
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Protect the solution from light to prevent photodegradation.[2]
For its analog colchicine, some sources suggest that aqueous solutions stored at 2-8°C can be kept for at least a month without losing effectiveness, provided they are protected from light.[3] However, other sources strongly recommend not storing aqueous solutions for more than a day.[2]
Q3: I suspect my this compound has degraded. How can I check its integrity?
A3: The most reliable way to assess the integrity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.
A suitable HPLC method for the analysis of colchicine and its degradation products has been described with a C18 column and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[4] A similar method could be adapted for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results | Degradation of this compound in the aqueous solution. | Prepare a fresh solution of this compound immediately before use. If using a stored solution, verify its integrity using HPLC. |
| Loss of biological activity | Instability of this compound under experimental conditions (e.g., high temperature, extreme pH). | Review your experimental protocol to identify potential stressors. Consider performing a stability study of this compound under your specific experimental conditions. |
| Color change in the solution | Potential degradation of this compound. | Discard the solution and prepare a fresh one. Investigate the cause of the color change, such as exposure to light or incompatible buffer components. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in an organic solvent, which can then be diluted in an aqueous buffer for experiments.
Materials:
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This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.99 mg for 1 mL of solvent.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be necessary for dissolution in ethanol.
-
Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This can help identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/ammonium formate buffer)
-
pH meter
-
Incubator or water bath
-
UV light source
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at room temperature for a set period.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 30% H₂O₂. Incubate at room temperature for a set period.
-
Thermal Degradation: Incubate a sample of the this compound stock solution at an elevated temperature (e.g., 60°C) for a set period.
-
Photodegradation: Expose a sample of the this compound stock solution to a UV light source for a set period.
-
Analysis: At various time points, withdraw samples from each condition, neutralize if necessary, and analyze by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: Experimental workflow for this compound solution preparation, stability assessment, and use.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Optimizing Allocolchicine Concentration for Maximum Cell Cycle Arrest: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing allocolchicine to induce cell cycle arrest. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the optimization of this compound concentration for achieving maximal G2/M phase arrest in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell cycle arrest?
A1: this compound, similar to its isomer colchicine (B1669291), functions as a microtubule-destabilizing agent. It binds to β-tubulin, a subunit of microtubules, at the colchicine-binding site. This binding inhibits the polymerization of tubulin dimers into microtubules.[1] Microtubules are crucial components of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. Disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. However, based on studies with colchicine and its analogs, a starting point for a dose-response experiment would be in the low nanomolar (nM) to low micromolar (µM) range. For instance, studies on colchicine have shown effective concentrations for G2/M arrest ranging from 2.5 nM to 100 µg/ml in various cancer cell lines.[4] It is recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line, which can then be used to select concentrations for cell cycle analysis.
Q3: How long should I incubate cells with this compound to observe maximum cell cycle arrest?
A3: The incubation time required to observe maximum G2/M arrest can vary between cell lines and is dependent on the concentration of this compound used. A common time point for assessing cell cycle arrest is 24 hours.[2][5][6] However, it is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period for your specific experimental setup.
Q4: What morphological changes can I expect to see in cells treated with this compound?
A4: Due to the disruption of the microtubule cytoskeleton, cells treated with this compound are expected to undergo noticeable morphological changes. These changes often include rounding of the cells, a decrease in adherence to the culture plate, and an increase in the population of cells appearing to be in mitosis (rounded and with condensed chromatin).
Q5: Is the G2/M arrest induced by this compound reversible?
A5: The reversibility of the G2/M arrest induced by microtubule-targeting agents like this compound can depend on the concentration and the duration of treatment. In some cases, washing out the compound can allow cells to re-enter the cell cycle. However, prolonged exposure or high concentrations can lead to the induction of apoptosis (programmed cell death).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of cells in G2/M phase | - Suboptimal this compound concentration: The concentration may be too low to effectively disrupt microtubule dynamics. - Insufficient incubation time: The cells may not have had enough time to progress to and arrest in the G2/M phase. - Cell line resistance: The cell line may be inherently resistant to this compound. | - Perform a dose-response experiment to identify a more effective concentration. - Conduct a time-course experiment to determine the optimal incubation period. - Consult the literature for reported sensitivities of your cell line to microtubule inhibitors. Consider trying a different cell line if necessary. |
| High levels of cell death (apoptosis or necrosis) | - This compound concentration is too high: Excessive concentrations can be cytotoxic. - Prolonged incubation time: Extended exposure can push cells from mitotic arrest into apoptosis. | - Lower the concentration of this compound used. - Reduce the incubation time. - Perform a viability assay (e.g., trypan blue exclusion or Annexin V/PI staining) to distinguish between apoptosis and necrosis. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell density, passage number, or media can affect drug sensitivity. - Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent results. - Instrument variability: Fluctuations in flow cytometer performance. | - Maintain consistent cell culture practices. Use cells within a specific passage number range. - Prepare fresh dilutions of this compound for each experiment. - Calibrate the flow cytometer before each use with standardized beads. |
| Poor resolution of cell cycle peaks in flow cytometry data | - Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer. - Improper fixation/permeabilization: Inadequate cell preparation can lead to poor staining. - High flow rate: Running samples too quickly can reduce the accuracy of the measurement. | - Gently pipette or pass the cell suspension through a cell strainer before analysis. - Optimize the fixation and permeabilization steps of your protocol. - Use a lower flow rate during data acquisition on the flow cytometer. |
Quantitative Data Presentation
The following table summarizes representative data on the effect of varying concentrations of a microtubule-targeting agent (colchicine, a close analog of this compound) on the cell cycle distribution of MCF-7 human breast cancer cells after a 24-hour treatment. This data serves as a reference for the expected dose-dependent increase in the G2/M population.
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 55.3 ± 2.1 | 22.5 ± 1.5 | 22.2 ± 1.8 |
| Colchicine | 10 nM | 48.7 ± 2.5 | 19.8 ± 1.2 | 31.5 ± 2.3 |
| Colchicine | 50 nM | 35.1 ± 1.9 | 15.2 ± 1.0 | 49.7 ± 2.9 |
| Colchicine | 100 nM | 21.9 ± 1.5 | 10.3 ± 0.8 | 67.8 ± 3.5 |
Data is presented as mean ± standard deviation and is representative of typical results. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound treatment.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24 hours) under standard cell culture conditions.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well into a separate falcon tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filters for PI detection (excitation ~488 nm, emission ~617 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on the single-cell population to exclude doublets and debris. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound-induced G2/M cell cycle arrest signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Minimizing off-target effects of Allocolchicine in cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Allocolchicine in cell-based assays. It offers troubleshooting strategies and frequently asked questions to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a structural isomer of colchicine (B1669291), primarily functions by inhibiting tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, a subunit of microtubules. This binding prevents the assembly of microtubules, which are critical components of the cytoskeleton. The disruption of microtubule dynamics interferes with essential cellular processes such as mitosis, cell migration, and intracellular transport, ultimately leading to cell cycle arrest and apoptosis.[3]
Q2: What are the potential off-target effects of this compound in cell-based assays?
While the primary target of this compound is β-tubulin, researchers should be aware of potential off-target effects that can influence experimental outcomes. These may include:
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Interaction with ATP-Binding Cassette (ABC) Transporters: Like its parent compound colchicine, this compound may interact with efflux pumps such as P-glycoprotein (P-gp/MDR1).[3][4] This can lead to variable intracellular concentrations of the compound in different cell lines and contribute to multidrug resistance.[3]
-
Modulation of Cellular Signaling Pathways: Disruption of the microtubule network can have downstream effects on various signaling pathways that rely on a functional cytoskeleton. This includes pathways involved in inflammation and apoptosis, such as the JNK and Bcl-2 signaling pathways.[3]
-
General Cytotoxicity: At high concentrations, the significant disruption of the cytoskeleton can lead to widespread cellular stress and toxicity that is not solely dependent on mitotic arrest.[3]
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
siRNA Knockdown: A key method is to use siRNA to knock down the expression of the primary target, β-tubulin. A diminished effect of this compound in the β-tubulin knockdown cells compared to control cells would indicate an on-target effect.[3]
-
Dose-Response Correlation: The potency of this compound in producing the observed phenotype should align with its potency for inhibiting tubulin polymerization. A significant difference may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Employing another inhibitor with a different chemical structure that also targets the colchicine-binding site on tubulin can help validate on-target effects. If both compounds produce the same phenotype, it strengthens the evidence for an on-target mechanism.[5]
-
Rescue Experiments: In some systems, it may be possible to rescue the phenotype by overexpressing a resistant form of the target protein.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed, even at low concentrations of this compound.
-
Possible Cause 1: High Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to microtubule inhibitors.[3] It is essential to determine the IC50 value for your specific cell line to establish an appropriate working concentration range. Start with a broad range of concentrations (e.g., nanomolar to low micromolar) in your initial dose-response experiments.[6]
-
-
Possible Cause 2: Solvent Cytotoxicity.
-
Possible Cause 3: On-Target Toxicity.
-
Solution: The primary mechanism of microtubule disruption is inherently toxic to dividing cells. The observed cytotoxicity may be a direct result of this on-target effect. Correlate the timing of cell death with cell cycle arrest to confirm on-target toxicity.[3]
-
Issue 2: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: Inconsistent Drug Preparation.
-
Solution: Ensure accurate and reproducible preparation of this compound stock and working solutions. Use calibrated pipettes and ensure the compound is completely solubilized. It is best practice to prepare fresh dilutions for each experiment.[3]
-
-
Possible Cause 2: Variation in Cell Culture Conditions.
-
Possible Cause 3: Cell Line Resistance.
Issue 3: The observed cellular phenotype does not align with the expected on-target effect of microtubule disruption.
-
Possible Cause 1: Off-Target Effects.
-
Solution: The observed phenotype may be due to this compound interacting with other cellular targets. To investigate this, perform a dose-response analysis for both the intended biological effect and general cytotoxicity. A significant separation between the on-target IC50 and the cytotoxic IC50 suggests a therapeutic window where on-target effects can be studied with minimal off-target toxicity.[5]
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: The concentration of this compound may be too low to effectively disrupt microtubules in your specific cell line.[3] Refer to your dose-response curve to ensure you are using a concentration that is expected to be active.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Parameter | Recommended Range | Rationale |
| Starting Concentration Range for IC50 Determination | 1 nM - 10 µM | Based on published data for colchicine and its analogs, this broad range is a reasonable starting point for dose-response experiments in a new cell line.[6] |
| Working Concentration for Mechanistic Studies | IC50 to 5x IC50 | Once the IC50 is determined, using a concentration at or slightly above this value is often sufficient to observe on-target effects without inducing excessive off-target cytotoxicity. |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. Keeping the final concentration below 0.1% minimizes this variable.[7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.[3] Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[9]
Protocol 2: β-Tubulin Knockdown using siRNA
This protocol helps to confirm that the effects of this compound are dependent on its primary target, β-tubulin.
Materials:
-
siRNA targeting β-tubulin and a non-targeting control siRNA
-
Transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Western blot reagents (antibodies against β-tubulin and a loading control like GAPDH)
Procedure:
-
Transfection: Transfect cells with either β-tubulin siRNA or a non-targeting control siRNA according to the manufacturer’s protocol.[3]
-
Confirmation of Knockdown: After 24-48 hours, confirm the knockdown of β-tubulin by Western blotting.[3]
-
This compound Treatment: Treat the siRNA-transfected cells with this compound at a concentration that elicits a clear phenotype in non-transfected cells.[3]
-
Phenotypic Assessment: Assess the cellular phenotype of interest (e.g., cell viability, cell cycle arrest, apoptosis).
-
Interpretation: A diminished effect of this compound in the β-tubulin knockdown cells compared to the control siRNA-transfected cells indicates an on-target effect.[3]
Visualizations
Caption: Primary mechanism of action for this compound.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Linkages in tubulin-colchicine functions: the role of the ring C (C') oxygens and ring B in the controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Strategies to reduce cardiotoxicity of Allocolchicine derivatives.
A Technical Support Center for researchers, scientists, and drug development professionals, this guide provides troubleshooting and FAQs on strategies to mitigate the cardiotoxicity of allocolchicine derivatives.
Frequently Asked Questions (FAQs)
Q1: My novel this compound derivative is showing unexpected cardiotoxicity in vitro. What are the potential mechanisms?
A1: While this compound and its derivatives are generally considered less cardiotoxic than colchicine, unexpected toxicity can occur. Potential mechanisms to investigate include:
-
Off-target kinase inhibition: Some derivatives might inhibit kinases crucial for cardiomyocyte survival and function.
-
Mitochondrial dysfunction: The compound could be impairing mitochondrial respiration, leading to ATP depletion and oxidative stress.
-
Ion channel disruption: Interference with cardiac sodium, potassium, or calcium channels can lead to arrhythmias.
-
Induction of apoptosis: The compound might be activating apoptotic pathways in cardiomyocytes. It's worth noting that some this compound derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway and by activating caspases 3 and 9.
Q2: How do I design an effective in vivo study to evaluate the cardiotoxicity of my lead this compound derivative?
A2: A well-designed in vivo study is crucial. Consider the following:
-
Animal Model: Use a relevant animal model, such as mice or rats. For more specific cardiac assessments, a Langendorff-perfused heart model can be employed.
-
Dosing Regimen: Base your dosing on in vitro cytotoxicity data (e.g., IC50 values in cancer cell lines vs. cardiomyocytes). Include a dose-escalation study to identify a maximum tolerated dose (MTD).
-
Cardiotoxicity Endpoints:
-
Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) and creatine (B1669601) kinase-MB (CK-MB).
-
Electrocardiography (ECG): Monitor for arrhythmias, QT interval prolongation, and other abnormalities.
-
Echocardiography: Assess cardiac function, including ejection fraction and fractional shortening.
-
Histopathology: Examine heart tissue for signs of damage, such as inflammation, fibrosis, and apoptosis.
-
Q3: What are the best practices for formulating this compound derivatives for in vivo testing to minimize off-target effects?
A3: Proper formulation is key to ensuring that the observed toxicity is from the compound itself and not the vehicle.
-
Solubility: Many this compound derivatives are poorly soluble in water. Use of solubilizing agents like DMSO, cyclodextrins, or lipid-based formulations may be necessary. However, it is crucial to conduct vehicle-only control studies to rule out any toxicity from the formulation components.
-
Targeted Delivery: For future development, consider nanoparticle-based drug delivery systems to target the tumor and reduce systemic exposure, thereby minimizing cardiotoxicity.
Q4: The solubility of my derivative is poor. Could this be affecting my cardiotoxicity results?
A4: Absolutely. Poor solubility can lead to several issues:
-
Precipitation: The compound may precipitate out of solution in the cell culture media or in the bloodstream, leading to inaccurate dosing and misleading results.
-
Formation of Aggregates: Compound aggregates can have different biological activities and toxicities than the monomeric form.
-
Inaccurate In Vitro Data: If the compound is not fully dissolved, the true concentration exposed to the cells is unknown, making it difficult to determine an accurate IC50 or cardiotoxicity profile.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variance in in vitro cardiotoxicity assays | Inconsistent compound solubility or stability in media. | 1. Confirm the solubility of the compound in your specific cell culture media. 2. Prepare fresh stock solutions for each experiment. 3. Evaluate the stability of the compound in media over the time course of the experiment. |
| No correlation between in vitro and in vivo cardiotoxicity | Differences in metabolism between the in vitro model and the whole animal. | 1. Investigate the metabolism of your compound using liver microsomes. 2. Identify any active metabolites that could be responsible for the in vivo toxicity. 3. Consider using a more complex in vitro model, such as 3D cardiac spheroids, which may have better predictive value. |
| Unexpected animal deaths at doses presumed to be safe | Acute cardiotoxicity (e.g., arrhythmia) not captured by standard biomarker analysis. | 1. Implement continuous ECG monitoring during and immediately after drug administration. 2. Perform a thorough necropsy and histopathological examination of the heart from any animals that die unexpectedly. |
Quantitative Data Summary
The following table summarizes the biological activity of selected this compound derivatives against a cancer cell line (L1210) and a non-cancerous cell line (Vero) to illustrate the concept of differential cytotoxicity, a key aspect in designing safer compounds.
| Compound | Modification from this compound | IC50 in L1210 (µM) | IC50 in Vero (µM) | Selectivity Index (Vero/L1210) |
| This compound | - | 0.021 | 0.052 | 2.5 |
| Derivative 1 | N-deacetyl | >10 | >10 | - |
| Derivative 2 | N-acetyl | 0.015 | 0.031 | 2.1 |
| Derivative 3 | N-trifluoroacetyl | 0.003 | 0.007 | 2.3 |
Data is illustrative and compiled for educational purposes.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing the various concentrations of the this compound derivative. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for assessing the cardiotoxicity of novel this compound derivatives.
Caption: A potential apoptotic pathway induced by this compound derivatives in cardiomyocytes.
Improving the regioselectivity of Allocolchicine analogue synthesis.
Welcome to the technical support center for the synthesis of allocolchicine analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The primary synthetic strategies for constructing the tricyclic core of this compound analogues include:
-
Cobalt-catalyzed [2+2+2] cyclotrimerization: This is a key method for forming the central 6-7-6 framework.[1][2]
-
Radical-mediated cyclization: A newer approach that utilizes a removable phosphorus-centered radical to construct the dibenzocycloheptanone system with high regioselectivity.[3]
-
Diels-Alder reaction followed by aromatization: This strategy can be employed to form the C ring with good control over regiochemistry.
-
Intramolecular direct arylation: This method can be used to form the biaryl bond and the seven-membered ring.[4]
Q2: What is the main challenge concerning regioselectivity in this compound analogue synthesis?
A2: A significant challenge, particularly in methods like the cobalt-catalyzed [2+2+2] cyclotrimerization, is the formation of a mixture of regioisomers, typically at the C(9) and C(10) positions of the C ring.[1][2][5] This often necessitates challenging separation of the desired isomer from its regioisomeric byproduct.
Q3: Are protecting groups necessary for the synthesis?
A3: Yes, protecting groups can be crucial. For instance, in the cobalt-catalyzed [2+2+2] cyclotrimerization, protection of the N-acetyl group with a p-methoxybenzyl (PMB) group is often employed to prevent potential complications and side reactions during the cycloaddition.[1][2] The choice of protecting group strategy is vital for controlling both regioselectivity and stereochemistry in the synthesis of complex molecules.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Cobalt-Catalyzed [2+2+2] Cyclotrimerization
Problem: My cobalt-catalyzed [2+2+2] cyclotrimerization reaction is producing a mixture of C(9) and C(10) regioisomers, with a low yield of my desired isomer.
Potential Causes and Solutions:
-
Inherent nature of the reaction: The cobalt-catalyzed [2+2+2] cycloaddition with unsymmetrical alkynes often inherently leads to mixtures of regioisomers. For the synthesis of (±)-allocolchicine using methyl propiolate, a regioisomeric mixture of 1:2 (C(9):C(10)) is commonly observed.[1][2]
-
Solution: Accept the formation of a mixture and focus on optimizing the separation. The regioisomers, which may be inseparable before, can often be separated by column chromatography after the deprotection of the N-PMB group.[2]
-
-
Reaction Conditions: While the literature often reports a specific set of conditions (e.g., CpCo(CO)₂, toluene (B28343), light irradiation), subtle variations can influence the isomeric ratio.[1][2]
-
Solution: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. While extensive optimization might not completely reverse the regioselectivity, it could slightly improve the ratio in favor of the desired product.
-
-
Substrate electronics and sterics: The electronic and steric properties of the substituents on the diyne and alkyne coupling partners play a significant role in directing the regioselectivity of the cycloaddition.
-
Solution: If synthetically feasible, consider modifying the electronic or steric nature of the substituents. For instance, employing bulkier protecting groups or electron-withdrawing/donating groups at specific positions might influence the regiochemical outcome.
-
Issue 2: Low Yields or No Reaction in the Cycloaddition Step
Problem: The [2+2+2] cyclotrimerization reaction is giving a low yield of the desired product, or no product at all.
Potential Causes and Solutions:
-
Catalyst activity: The cobalt catalyst, CpCo(CO)₂, can be sensitive to air and moisture.
-
Solution: Ensure the use of a fresh, properly stored catalyst. Perform the reaction under a strict inert atmosphere (e.g., argon).
-
-
Purity of starting materials: Impurities in the diyne or alkyne can inhibit the catalyst or lead to side reactions.
-
Solution: Purify the starting materials meticulously before the reaction.
-
-
Reaction setup: The use of a light source (e.g., a 200 W tungsten lamp) is reported to be important for the reaction to proceed efficiently.[1][2]
-
Solution: Ensure that the reaction is properly irradiated as per the protocol. The distance of the light source from the reaction vessel can also be a critical parameter to optimize.
-
Alternative Strategy for High Regioselectivity
For researchers encountering persistent issues with regioselectivity, a radical-mediated approach offers a highly regioselective alternative.
Strategy: A cascade radical addition of biarylynones with a phosphorus-centered radical source can construct the dibenzocycloheptanone core.[3]
Advantages:
-
High Regioselectivity: This method has been shown to proceed with excellent regioselectivity.[3]
-
Removable Radical Source: The phosphorus-containing group that directs the cyclization can be easily removed in a subsequent step.[3]
Data Presentation
Table 1: Regioselectivity in the Cobalt-Catalyzed [2+2+2] Cyclotrimerization for the Synthesis of (±)-Allocolchicine and its C(10) Analogue. [1][2]
| Product | Regioisomer | Yield | Isomeric Ratio |
| (±)-Allocolchicine | C(9) | 25% | 1 |
| This compound-10-carboxylate | C(10) | 54% | 2 |
| Combined Yield | - | 79% | - |
Experimental Protocols
Key Experiment: Cobalt-Catalyzed [2+2+2] Cyclotrimerization[1][2]
Materials:
-
Diyne precursor (1 equivalent)
-
Alkyne (e.g., methyl propiolate) (2.5 equivalents)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) (20 mol %)
-
Anhydrous toluene
-
Argon atmosphere
Procedure:
-
In a screw-capped pressure tube, dissolve the diyne and the alkyne in anhydrous toluene (final concentration of diyne ~0.035 M).
-
Evacuate the tube and backfill with argon.
-
Add CpCo(CO)₂ to the reaction vessel under an argon atmosphere.
-
Stir the solution under irradiation with a 200 W tungsten lamp until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the crude mixture through a pad of Celite and concentrate under reduced pressure.
-
The resulting crude product, a mixture of regioisomers, is then subjected to the next step, typically N-PMB group deprotection, before purification.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt Catalysis at the Crossroads: Cobalt-Catalyzed Alder−Ene Reaction versus [2 + 2] Cycloaddition [organic-chemistry.org]
Allocolchicine Safe Handling and Experimental Guide: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling of Allocolchicine in a laboratory setting. It includes troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
I. Safety First: Handling this compound in the Laboratory
This compound, a potent antimitotic agent and an isomer of colchicine (B1669291), requires strict adherence to safety protocols due to its high toxicity. The following Q&A section addresses critical safety aspects of working with this compound.
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is highly toxic and is presumed to share a similar hazard profile with its isomer, colchicine. The primary hazards include:
-
Mutagenicity: Suspected to cause genetic defects.[2]
-
Irritation: Can cause irritation to the eyes, skin, and respiratory tract.[1]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with a dust cartridge. | To prevent inhalation of the highly toxic powder.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against accidental splashes and airborne particles.[1] |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected before each use.[1] |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. A disposable coverall should be considered for extensive handling. | To minimize skin exposure.[1] |
Q3: What is the correct procedure for handling this compound powder and preparing solutions?
A3: All handling of solid this compound and preparation of solutions should be performed within a certified chemical fume hood or a glove box to control airborne particles.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Q4: What should I do in case of an accidental spill of this compound?
A4: In the event of a spill, immediate and appropriate action is crucial.
| Spill Size | Action |
| Small Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust. 3. Moisten the absorbent paper with a suitable solvent (e.g., 70% ethanol). 4. Carefully wipe up the spill, working from the outside in. 5. Place all contaminated materials in a sealed, labeled hazardous waste container. 6. Decontaminate the spill area with a suitable cleaning agent. |
| Small Spill (Liquid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed, labeled hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning agent. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's environmental health and safety (EHS) office. 3. Prevent entry into the affected area. 4. Await the arrival of trained emergency response personnel. |
Q5: What are the emergency procedures for personal exposure to this compound?
A5: Prompt first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Q6: How should this compound waste be disposed of?
A6: this compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Disposal Workflow
Caption: A logical flow for the segregation and disposal of this compound waste.
II. Experimental Protocols and Troubleshooting
This section provides detailed methodologies for common experiments involving this compound and offers solutions to potential problems.
A. Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (B145695) (100%), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Methodology:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing the appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
For DMSO Stock: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly and sonicate if necessary to ensure complete dissolution.
-
For Ethanol Stock: Add the appropriate volume of 100% ethanol to the this compound powder. Vortex and sonicate as needed.
-
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 4°C for short-term use (up to one week). Protect from light.
Quantitative Data for Stock Solution Preparation (Example for 10 mM Stock):
| Compound | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock | Solvent |
| This compound | 399.44 | 3.99 mg | DMSO or Ethanol |
B. Cell-Based Assays with this compound
Objective: To treat cultured cells with this compound to study its effects on cell viability, proliferation, or morphology.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed cells into the appropriate culture plates at a density that allows for optimal growth during the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Note: The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments, including the vehicle control, and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Analysis: Following incubation, analyze the cells using the desired endpoint assay (e.g., MTT assay for viability, immunofluorescence for cytoskeletal changes, flow cytometry for cell cycle analysis).
Typical Working Concentrations for Colchicine Analogs in Cell Culture:
| Cell Type | Effective Concentration Range | Reference |
| HeLa Cells | 10 - 100 ng/mL | [3] |
| Human Lymphocytes | 0.005 - 0.05 µg/mL | [3] |
| Mesenchymal Stem Cells | 1 - 10 ng/mL | [3] |
Troubleshooting Experimental Issues
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Inactive compound (degraded).- Incorrect concentration.- Insufficient incubation time.- Cell line is resistant. | - Use a fresh aliquot of the stock solution.- Verify calculations and prepare fresh dilutions.- Perform a time-course experiment.- Test a higher concentration range or a different cell line. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate for treatment groups. |
| Precipitation of this compound in the culture medium | - Exceeded solubility limit. | - Prepare a more dilute stock solution.- Ensure the final solvent concentration is low. |
III. Mechanism of Action: this compound's Impact on Cellular Signaling
This compound exerts its biological effects primarily by disrupting microtubule dynamics. This interference triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound binds to tubulin, leading to microtubule disruption, cell cycle arrest, and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of colchicine-induced microtubule depolymerization in hyperalgesia via TRPV4 in rats with chronic compression of the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the microtubule disrupting agents, colchicine and vinblastine, on seminiferous tubule structure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of solid Allocolchicine.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of solid Allocolchicine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark environment to ensure its stability. The recommended storage temperature is refrigerated (2-8°C) or frozen (-20°C) for extended periods. It should be kept in a tightly sealed container to protect it from moisture and oxygen.
Q2: How sensitive is solid this compound to light?
A2: Like its analogue colchicine (B1669291), this compound is sensitive to light. Exposure to UV or visible light can lead to photodegradation. Therefore, it is crucial to store the solid compound in an amber or opaque container to prevent photochemical reactions. A study on colchicine showed that it degrades upon exposure to light, and this process can be modeled by photochemical kinetics.
Q3: What is the expected shelf-life of solid this compound?
A3: The precise shelf-life of solid this compound has not been extensively reported and should be determined empirically through long-term stability studies. Anecdotal evidence for the related compound colchicine suggests that when stored properly at -20°C and protected from light, it can be stable for several years.[1] However, periodic re-testing of the purity is recommended for long-term stored samples.
Q4: What are the potential degradation pathways for this compound?
A4: Based on forced degradation studies of similar colchicinoids, this compound is likely susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[2][3] Degradation may involve modifications to the acetamido group, demethylation, or alterations to the ring structures.
Q5: How can I assess the purity of my stored this compound?
A5: The purity of solid this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry detector.[4] These techniques can separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/pale yellow to brownish) | Degradation due to exposure to light, heat, or oxygen. | Discard the sample as it may be significantly degraded. Review storage procedures to ensure protection from light, heat, and air. |
| Clumping or stickiness of the powder | Moisture absorption. | The powder may be partially hydrolyzed. Its purity should be reassessed before use. Improve storage by using a desiccator and ensuring the container is tightly sealed. |
| Inconsistent or unexpected experimental results | Degradation of this compound leading to reduced potency or the presence of interfering byproducts. | Re-evaluate the purity of the this compound powder using a validated stability-indicating method like HPLC. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
| Appearance of new peaks in HPLC/UPLC analysis | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products. Further characterization using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary. |
Quantitative Stability Data
Table 1: Template for Long-Term Stability Data of Solid this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | White to pale yellow powder | 100.0 | < 0.1 |
| 3 | To be determined | To be determined | To be determined | |
| 6 | To be determined | To be determined | To be determined | |
| 9 | To be determined | To be determined | To be determined | |
| 12 | To be determined | To be determined | To be determined | |
| 24 | To be determined | To be determined | To be determined | |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0 | White to pale yellow powder | 100.0 | < 0.1 |
| 1 | To be determined | To be determined | To be determined | |
| 3 | To be determined | To be determined | To be determined | |
| 6 | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing of Solid this compound
This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[5][6]
1. Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions to determine its re-test period or shelf-life.
2. Materials:
-
Solid this compound (at least three batches)
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
Validated stability-indicating HPLC or UPLC method
3. Method:
-
Sample Preparation: Aliquot solid this compound into the chosen containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, test the samples for:
-
Appearance (visual inspection)
-
Assay (potency) using the validated HPLC/UPLC method
-
Degradation products (quantification of known and unknown impurities)
-
-
Data Evaluation: Analyze the data for trends in the assay value and the formation of degradation products over time. The shelf-life is determined by the time it takes for the assay value to decrease by a significant amount (e.g., 5%) or for any degradation product to exceed its acceptance criterion.
Protocol 2: Forced Degradation Study of Solid this compound
This protocol is designed to identify potential degradation products and establish the intrinsic stability of this compound.[7][8]
1. Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
2. Materials:
-
Solid this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heat source (oven)
-
Photostability chamber
-
Validated HPLC or UPLC-MS method
3. Method:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For thermal and photolytic stress, use the solid powder.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples by HPLC or UPLC-MS to separate and identify the degradation products. Compare the chromatograms to an unstressed control sample.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 4. GTPase activity of the tubulin-colchicine in relation with tubulin-tubulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effect of light on stability of colchicine and screening of photostabilizers [jsyx.magtechjournal.com]
- 7. onepointesolutions.com [onepointesolutions.com]
- 8. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Allocolchicine stock solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling and storage of Allocolchicine stock solutions to prevent degradation. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in your assay. | Degradation of the this compound stock solution due to improper storage or handling. | 1. Prepare a fresh stock solution from solid this compound. 2. Verify the storage conditions of your existing stock (temperature, light protection). 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 4. Confirm the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). |
| Inconsistent or non-reproducible experimental results. | Partial degradation of this compound leading to variable concentrations of the active compound. | 1. Standardize your solution preparation and handling procedures. 2. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 3. Use a buffer to maintain a stable pH, ideally within the neutral range. 4. Prepare working solutions fresh from a properly stored stock solution for each experiment. |
| Appearance of a precipitate in the stock solution upon thawing. | The solubility of this compound may be exceeded at lower temperatures, or the solvent may have absorbed water. | 1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, consider preparing a new stock solution. 3. Ensure the use of anhydrous solvents, particularly for DMSO, which is hygroscopic. |
| Change in color of the stock solution (e.g., yellowing). | This is a likely indicator of photodegradation. | 1. Discard the solution. 2. Prepare a new stock solution and ensure it is rigorously protected from light at all stages of preparation, storage, and use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors leading to the degradation of this compound, similar to its analog colchicine (B1669291), are exposure to light (photodegradation) and non-neutral pH, particularly alkaline conditions (hydrolysis). Elevated temperatures can accelerate these degradation processes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: High-purity dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol (B145695) are commonly used solvents for preparing concentrated stock solutions of this compound. For aqueous working solutions, it is advisable to use a buffer to maintain a stable pH.
Q3: How should I store my this compound stock solutions for long-term stability?
A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C. It is crucial to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. All solutions must be protected from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: How stable are this compound solutions at room temperature?
A4: While relatively stable for short periods if protected from light, it is not recommended to store this compound solutions at room temperature for extended durations. For optimal results, prepare working solutions fresh from a frozen stock and use them the same day.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: While some sources suggest that colchicine solutions can be autoclaved if protected from light, it is generally not recommended due to the potential for accelerated degradation at high temperatures.[1] Filter sterilization using a 0.22 µm filter is a safer alternative.
Data Presentation
The stability of this compound is comparable to that of colchicine. The following tables summarize the expected stability based on available data for colchicine and its analogs.
Table 1: Recommended Storage Conditions and Expected Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Light Condition | Expected Stability |
| DMSO | -20°C | In the dark (amber vial) | Expected to be stable for months[2] |
| Ethanol | -20°C | In the dark (amber vial) | Expected to be stable for months |
| Aqueous Buffer (pH 6-7) | 2-8°C | In the dark (amber vial) | Short-term (days to a week) |
| Aqueous Buffer (pH 6-7) | -20°C | In the dark (amber vial) | Up to 2 months[3] |
Table 2: Factors Influencing the Degradation of this compound in Solution
| Factor | Condition | Effect on Stability |
| Light | UV or ambient light exposure | High degradation (photodegradation) |
| pH | Alkaline (pH > 8) | Significant degradation (hydrolysis) |
| Neutral (pH ~7) | Relatively stable[4] | |
| Acidic (pH < 6) | More stable than in alkaline conditions, but strong acids can cause hydrolysis | |
| Temperature | -20°C to -80°C | High stability |
| 4°C | Moderate stability (short-term) | |
| Room Temperature (~25°C) | Low stability (short-term) | |
| Elevated Temperature (>40°C) | Accelerated degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood or other suitable safety enclosure, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Amber vials
-
HPLC system with a UV detector
Procedure:
-
Acidic Degradation: Mix equal volumes of the this compound stock solution and 1 M HCl in an amber vial. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Alkaline Degradation: Mix equal volumes of the this compound stock solution and 1 M NaOH in an amber vial. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 30% H₂O₂ in an amber vial. Incubate at room temperature for a defined period.
-
Photodegradation: Expose the this compound stock solution in a clear vial to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Place an amber vial containing the this compound stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: At the end of the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.
Visualizations
This compound Stability Troubleshooting Workflow
References
- 1. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allocolchicine-Tubulin Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for allocolchicine-tubulin binding studies.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer for studying this compound-tubulin binding?
A common starting point is a buffer similar to those used for general tubulin studies, such as a PIPES-based buffer. A typical composition is 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.[1][2] Another option is a 10 mM sodium phosphate (B84403) buffer at pH 7.0. It is crucial to include GTP, typically at a concentration of 1 mM, as it is required for the interaction.[1]
Q2: How does pH affect the binding of this compound to tubulin?
The optimal pH for this compound-tubulin binding is generally around neutral (pH 6.7-7.0).[3] The solubility of colchicinoids, including this compound, can be pH-dependent. While predominantly in its neutral form in typical biological pH ranges, extreme pH values can alter solubility and potentially lead to degradation.[4] It is advisable to maintain a consistent and well-buffered pH throughout the experiment.
Q3: What is the importance of temperature in these binding studies?
Tubulin stability and its interaction with ligands are highly temperature-dependent.[5] Binding assays are often conducted at 37°C to mimic physiological conditions.[6] Tubulin polymerization, a related process, is optimal at 37°C and significantly inhibited at lower temperatures. It is critical to pre-warm spectrophotometers and plates to the desired temperature to ensure reproducibility.
Q4: Can I use fluorescence spectroscopy to measure this compound binding?
Yes, fluorescence spectroscopy is a suitable method. This compound exhibits a significant enhancement in fluorescence upon binding to tubulin.[6] This property can be leveraged in direct fluorescence titration experiments. Alternatively, a competitive binding assay can be performed using a fluorescent probe known to bind to the colchicine (B1669291) site.[7] In this setup, the displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence signal.[7]
Q5: What are the expected thermodynamic parameters for this compound-tubulin binding?
Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic profile of the interaction. For a bicyclic analog of colchicine in 10 mM sodium phosphate buffer at pH 7.0, the binding thermodynamics are similar to those of this compound.
Data Presentation
Table 1: Thermodynamic Parameters of Colchicine Analogues Binding to Tubulin
| Ligand | Buffer Condition | Temperature | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| MTC* | 10 mM Sodium Phosphate, pH 7.0 | 298 K (25°C) | -19 ± 1 | -31.8 ± 0.6 | 43 ± 5 |
*MTC (2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one) is a bicyclic colchicine analogue with binding thermodynamics similar to this compound.
Table 2: Dissociation Constants (Kd) for this compound Analogues
| Ligand | Method | Buffer Condition | Kd | Reference |
| This compound Spin Probe | EPR Titration | Not specified | 8 µM | [8] |
Experimental Protocols
Protocol 1: Fluorescence Competition Assay
This protocol is adapted from methodologies used for colchicine-site binders.[7][9]
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a fluorescent probe that binds to the colchicine site on tubulin.
Materials:
-
Purified tubulin protein (>97% pure)
-
This compound
-
Fluorescent colchicine-site probe (e.g., MDL-27048)[7]
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare working solutions of tubulin, the fluorescent probe, and this compound in the assay buffer. Keep tubulin on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of tubulin and the fluorescent probe to each well.
-
Add increasing concentrations of this compound to the wells. Include a control with no this compound.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a suitable competition binding model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of this compound binding to tubulin.
Materials:
-
Purified tubulin protein, dialyzed extensively against the assay buffer.
-
This compound, dissolved in the same dialysis buffer.
-
Assay Buffer: e.g., 10 mM Sodium Phosphate, pH 7.0.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare the tubulin solution (e.g., 5-50 µM) and the this compound solution (e.g., 10-20 times the tubulin concentration) in the exact same, degassed buffer.[10]
-
Accurately determine the concentrations of both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the tubulin solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the tubulin solution while monitoring the heat change.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks and plot them against the molar ratio of this compound to tubulin.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy change (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from these values.
-
Troubleshooting Guides
Issue 1: Low or No Binding Signal
-
Possible Cause: Inactive tubulin.
-
Solution: Ensure tubulin is stored correctly at -80°C and avoid multiple freeze-thaw cycles. Use freshly prepared tubulin solutions for each experiment.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Verify the pH and concentrations of all buffer components. Ensure GTP is included in the buffer.
-
-
Possible Cause: Suboptimal temperature.
-
Solution: Confirm that the experimental temperature is optimal for the binding interaction (typically 25°C or 37°C).
-
Issue 2: High Background or Noisy Signal in Fluorescence Assays
-
Possible Cause: this compound autofluorescence.
-
Solution: Measure the fluorescence of this compound alone in the assay buffer to determine its intrinsic fluorescence at the experimental wavelengths. If significant, consider using a different fluorescent probe with distinct spectral properties.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound may have limited aqueous solubility. Prepare a concentrated stock in an organic solvent like DMSO and dilute it into the aqueous buffer. Add the stock solution dropwise while vortexing to prevent precipitation.[4] If precipitation persists, lower the final concentration of this compound.
-
Issue 3: Inconsistent Results
-
Possible Cause: Variability in reagent preparation.
-
Solution: Prepare fresh working solutions for each experiment. Ensure accurate pipetting and consistent timing, especially when initiating the binding reaction.
-
-
Possible Cause: this compound instability.
Visualizations
Caption: Experimental workflow for this compound-tubulin binding studies.
Caption: Troubleshooting logic for this compound-tubulin binding assays.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. benchchem.com [benchchem.com]
How to avoid interference in Allocolchicine fluorescence assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference in Allocolchicine fluorescence assays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fluorescence assays in a question-and-answer format.
Question 1: Why is my fluorescence signal noisy or inconsistent across replicates?
Answer: Noisy or inconsistent fluorescence signals can stem from several sources. A primary cause can be inadequate mixing of reagents, leading to localized concentration differences. Another significant factor is temperature fluctuation, as the binding of this compound to tubulin is temperature-sensitive. Finally, instrumental factors such as lamp instability or detector sensitivity settings can contribute to signal variability.
Solutions:
-
Ensure Thorough Mixing: Gently vortex or pipette to mix all solutions thoroughly before and during incubation steps.
-
Maintain Stable Temperature: Use a temperature-controlled plate reader or water bath to ensure a constant and optimal temperature (typically 37°C) throughout the experiment.
-
Instrument Calibration and Settings: Regularly check the calibration of your fluorometer. Optimize the gain and sensitivity settings to ensure the signal is within the linear range of detection.
Question 2: My fluorescence signal is lower than expected, or I observe a decrease in signal over time.
Answer: A lower-than-expected or decreasing fluorescence signal can be indicative of several issues, including fluorescence quenching, photobleaching, or protein degradation.
Solutions:
-
Identify and Mitigate Quenching: Test compounds themselves can be quenchers. To check for this, measure the fluorescence of a pre-formed this compound-tubulin complex in the presence and absence of the test compound. If quenching is observed, consider using a different assay format or correcting for the quenching effect.
-
Minimize Photobleaching: Reduce the exposure time of the sample to the excitation light. If possible, use a lower excitation intensity or take fewer measurements over time.
-
Ensure Protein Integrity: Use fresh, high-quality tubulin for your assays. Avoid repeated freeze-thaw cycles. Keep tubulin and other reagents on ice until use to prevent degradation.
Question 3: I am observing a high background fluorescence signal.
Answer: High background fluorescence can be caused by autofluorescence from the test compounds, the buffer components, or the microplate itself.
Solutions:
-
Screen for Compound Autofluorescence: Measure the fluorescence of your test compounds in the assay buffer alone, at the same excitation and emission wavelengths used for this compound. If a compound is autofluorescent, subtract its signal from the assay signal or use a different fluorescent probe.
-
Use High-Purity Reagents: Utilize high-purity, fluorescence-free buffers and solvents. Some common media components like phenol (B47542) red and serum can be autofluorescent.[1]
-
Select Appropriate Microplates: Use black, opaque-walled microplates designed for fluorescence assays to minimize background from the plate and prevent well-to-well crosstalk.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the this compound-tubulin complex?
A1: While this compound itself is weakly fluorescent, its fluorescence is dramatically enhanced upon binding to tubulin.[2] The excitation and emission maxima for the colchicine-tubulin complex, a close analog, are approximately 362 nm and 435 nm, respectively.[3][4] It is recommended to determine the optimal wavelengths for the this compound-tubulin complex empirically using a spectrofluorometer.
Q2: What is the "inner filter effect" and how can I correct for it?
A2: The inner filter effect occurs when a substance in the solution absorbs either the excitation light or the emitted fluorescence, leading to an artificially low fluorescence reading.[5][6] This can be a significant issue when working with colored or UV-absorbing compounds. To correct for this, you can measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction factor to your fluorescence data.[7][8][9] Alternatively, working with lower concentrations of the interfering compound can help minimize this effect.[5]
Q3: How can I differentiate between a true inhibitor of this compound binding and a compound that interferes with the fluorescence signal?
A3: This is a critical control. To distinguish between true inhibition and assay interference, you should perform counter-screens. For a suspected fluorescent compound, measure its intrinsic fluorescence. For a suspected quencher, assess its effect on a pre-formed this compound-tubulin complex. An orthogonal assay, such as a competition binding assay with radiolabeled colchicine (B1669291), can also be used to validate hits.
Q4: What are the key differences between static and dynamic fluorescence quenching?
A4: Static quenching occurs when a quencher molecule forms a non-fluorescent complex with the fluorophore in its ground state.[10] This reduces the concentration of fluorophores available for excitation. Dynamic quenching, or collisional quenching, happens when the excited fluorophore is deactivated through contact with a quencher molecule.[10][11] These two mechanisms can sometimes be distinguished by their different dependencies on temperature and viscosity, as well as by fluorescence lifetime measurements.
Data Presentation
Table 1: Common Sources of Interference and Recommended Solutions
| Interference Type | Potential Cause | Recommended Solution |
| Autofluorescence | Test compounds, buffer components (e.g., phenol red, serum), contaminated reagents.[1] | Pre-screen compounds for intrinsic fluorescence. Use high-purity, fluorescence-free reagents. Use specialized low-autofluorescence media for cell-based assays.[1] |
| Fluorescence Quenching | Test compounds interacting with the this compound-tubulin complex. | Perform a counter-assay to measure the quenching effect of the compound on a pre-formed complex. If quenching is present, consider alternative assays or data correction. |
| Inner Filter Effect | Compounds that absorb light at the excitation or emission wavelengths.[5][6] | Measure the absorbance spectrum of the test compounds. Correct fluorescence data based on absorbance values.[7][8][9] Use lower concentrations of the compound if possible.[5] |
| Light Scattering | Precipitated compound, aggregated protein. | Visually inspect wells for precipitation. Filter protein solutions before use. Test compound solubility in the assay buffer. |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and intensity of the excitation light. Use a more photostable fluorophore if possible. |
| High Background | Non-optimal microplate, contaminated reagents, autofluorescence. | Use black, opaque-walled microplates. Ensure all reagents are of high purity. Check for and subtract background fluorescence from a "no-Allocolchicine" control. |
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
Objective: To identify test compounds that are intrinsically fluorescent at the assay wavelengths.
Materials:
-
Test compounds
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer at the concentrations to be used in the main assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Measure the fluorescence at the excitation and emission wavelengths used for the this compound-tubulin complex (e.g., Ex: 360 nm, Em: 435 nm).
-
Data Analysis: Subtract the blank reading from the compound readings. A significant signal indicates compound autofluorescence.
Protocol 2: this compound-Tubulin Binding Inhibition Assay
Objective: To identify compounds that inhibit the binding of this compound to tubulin.
Materials:
-
Purified tubulin protein (>97% pure)
-
This compound
-
Test compounds
-
Assay buffer
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
Black, opaque-walled 96-well or 384-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a stock solution of tubulin in assay buffer. Keep on ice.
-
Prepare serial dilutions of test compounds, positive control, and negative control in assay buffer.
-
In the microplate, add the test compounds, positive control, or negative control.
-
Add this compound to all wells to a final concentration that gives a robust signal (to be determined empirically, typically in the low micromolar range).
-
Initiate the reaction by adding the tubulin solution to all wells. Mix gently.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 435 nm).
-
Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: A logical workflow for identifying and addressing common sources of interference in this compound fluorescence assays.
Caption: A diagram illustrating the difference between dynamic and static fluorescence quenching mechanisms.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Purification Protocols for Synthetic Allocolchicinoids
Welcome to the technical support center for the purification of synthetic allocolchicinoids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic allocolchicinoids?
A1: The most prevalent and effective method for the purification of synthetic allocolchicinoids is silica (B1680970) gel column chromatography.[1] High-Performance Liquid Chromatography (HPLC) is also frequently used, particularly for achieving high purity on an analytical or semi-preparative scale.[2][3]
Q2: What are typical solvent systems used for silica gel chromatography of allocolchicinoids?
A2: A common mobile phase for silica gel chromatography of allocolchicinoids is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate.[1] The ratio is optimized based on the specific polarity of the allocolchicinoid analog. For colchicine, a mobile phase of ethyl acetate-methanol-33% ammonia (B1221849) (8:1:1, by volume) has been used for TLC separation, which can be adapted for column chromatography.[2]
Q3: My allocolchicinoid product appears to be degrading during purification. What could be the cause?
A3: Allocolchicinoids, similar to colchicine, can be sensitive to certain conditions. Colchicine, for instance, is known to be unstable under alkaline conditions.[3] If your purification involves basic solvents or prolonged exposure to basic conditions, this could lead to degradation. Additionally, exposure to excessive heat or light can also be a factor.[2]
Q4: I am observing poor separation between my desired allocolchicinoid and a closely related impurity. What can I do?
A4: Poor separation of closely related compounds is a common challenge. To improve resolution, you can try the following:
-
Optimize the mobile phase: A shallower solvent gradient or isocratic elution with a fine-tuned solvent ratio can enhance separation.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than standard column chromatography and is well-suited for separating closely related compounds.[2][4]
Q5: After purification, my final product still shows impurities by NMR/LC-MS. What are the next steps?
A5: If impurities persist, a secondary purification step is often necessary. This could involve:
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.
-
Preparative HPLC: For challenging separations or to achieve very high purity, preparative HPLC is the method of choice.[4]
-
Alternative Chromatography: Using a different chromatographic technique (e.g., reverse-phase if you initially used normal-phase) can help remove impurities with different polarity profiles.
Troubleshooting Guides
Problem 1: Low Yield of Purified Allocolchicinoid
| Possible Cause | Suggested Solution |
| Compound degradation on silica gel | Some alkaloids can be unstable on silica. Try deactivating the silica gel with a small percentage of a base like triethylamine (B128534) in your mobile phase, but be mindful of the potential for base-induced degradation of the allocolchicinoid itself.[3] Alternatively, use a less acidic stationary phase like alumina. |
| Irreversible adsorption to the column | If your compound is highly polar, it may bind too strongly to the silica gel. Consider using a more polar mobile phase or switching to reverse-phase chromatography. |
| Co-elution with impurities | If the desired product is not well-separated from impurities, it may be discarded with mixed fractions, leading to a lower yield of pure product. Improve the separation by optimizing the mobile phase or using HPLC. |
| Product loss during work-up | Ensure complete extraction from aqueous layers during the initial work-up. Multiple extractions with an appropriate organic solvent are recommended. |
Problem 2: Tailing or Streaking of Spots on TLC/Bands on the Column
| Possible Cause | Suggested Solution |
| Sample overload | Too much sample applied to the TLC plate or column can cause streaking. Reduce the amount of sample loaded. |
| Compound is acidic or basic | Acidic or basic compounds can interact with the silica gel, causing tailing. Adding a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape. However, be cautious with allocolchicinoids and basic modifiers. |
| Inappropriate solvent system | If the solvent is too polar, the compound will move too quickly up the plate/column, leading to poor separation and streaking. If it's not polar enough, the compound may streak due to strong interaction with the stationary phase. Optimize the mobile phase composition. |
| Presence of highly polar impurities | Highly polar impurities in the crude sample can cause streaking. A pre-purification step, such as a simple filtration through a small plug of silica, might be helpful. |
Problem 3: Product Crystallizes/Precipitates on the Column
| Possible Cause | Suggested Solution |
| Poor solubility in the mobile phase | The compound may be precipitating as the mobile phase composition changes during a gradient elution or if it is simply not soluble enough in the chosen eluent. |
| - Increase the polarity of the mobile phase. | |
| - Use a solvent system in which your compound is more soluble. | |
| - Load the sample onto the column in a solvent in which it is highly soluble, and ensure this loading solvent is compatible with your mobile phase. | |
| Concentration of the loaded sample is too high | A highly concentrated sample can precipitate upon contact with the mobile phase. Dilute the sample before loading. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography Purification of a Synthetic Allocolchicinoid
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude allocolchicinoid product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes or other suitable containers.
-
The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to facilitate the separation of compounds. A typical gradient might start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Use a suitable visualization method, such as a UV lamp, as colchicinoids are often UV-active.[2]
-
-
Product Isolation:
-
Combine the pure fractions containing the allocolchicinoid.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General workflow for the purification of synthetic allocolchicinoids.
Caption: Troubleshooting decision tree for allocolchicinoid purification.
References
- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. natpro.com.vn [natpro.com.vn]
Technical Support Center: Addressing Multidrug Resistance (MDR) with Allocolchicine Analogues
This technical support center is designed for researchers, scientists, and drug development professionals working with allocolchicine analogues, particularly in the context of multidrug-resistant (MDR) cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is multidrug resistance (MDR) and how does it affect cancer therapy?
Multidrug resistance is a phenomenon where cancer cells become resistant to a broad range of structurally and mechanistically unrelated anticancer drugs, significantly limiting the effectiveness of chemotherapy.[1][2][3] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps.[1][4] These pumps actively remove chemotherapeutic agents from the cancer cell, reducing the intracellular drug concentration to sub-lethal levels and rendering the treatment ineffective.[1][5]
Q2: What is P-glycoprotein (P-gp) and what is its role in MDR?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][4] In normal tissues, P-gp plays a protective role by transporting xenobiotics out of cells.[6] However, in cancer cells, its overexpression is a major cause of MDR.[1][4] P-gp recognizes a wide variety of hydrophobic drugs, including many conventional chemotherapeutics, and actively transports them out of the cell, leading to decreased drug efficacy.[1][5][7]
Q3: Are this compound analogues susceptible to P-gp-mediated resistance?
Colchicine (B1669291) itself is a known substrate of P-gp, and its efficacy can be significantly reduced in cancer cells that overexpress this transporter.[8][9] Consequently, this compound analogues, which share a structural resemblance to colchicine, may also be recognized and effluxed by P-gp. However, some novel tubulin inhibitors that bind to the colchicine site have been shown to be less susceptible to P-gp-mediated resistance, suggesting that specific structural modifications in this compound analogues could potentially circumvent this resistance mechanism.[10][11]
Q4: How can I determine if my this compound analogue is a substrate or inhibitor of P-gp?
To determine if your this compound analogue interacts with P-gp, you can perform several experiments:
-
Cell Viability Assays: Compare the cytotoxicity (IC50 values) of your analogue in a parental, drug-sensitive cell line versus its P-gp-overexpressing, MDR counterpart. A significantly higher IC50 in the MDR cell line suggests that the compound is a P-gp substrate.
-
P-gp Efflux Assays: Use a fluorescent P-gp substrate like Rhodamine 123. If your analogue is a P-gp inhibitor, it will block the efflux of Rhodamine 123, leading to its accumulation inside the cells, which can be measured by flow cytometry or a fluorescence plate reader. If it is a substrate, it may competitively inhibit the efflux of Rhodamine 123.[12][13][14]
-
ATPase Activity Assays: P-gp function is dependent on ATP hydrolysis. You can measure the effect of your analogue on the ATPase activity of P-gp in isolated membranes to determine if it acts as a substrate or inhibitor.[9]
Q5: What are the potential advantages of using this compound analogues in the context of MDR?
This compound analogues are of interest in cancer therapy due to their potential for reduced toxicity compared to colchicine.[15] Furthermore, medicinal chemistry efforts are focused on designing this compound derivatives that can overcome P-gp-mediated resistance.[10] The development of analogues that are poor substrates for P-gp or that may even inhibit its function could lead to more effective treatments for multidrug-resistant cancers.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound analogues and MDR cell lines.
| Problem | Possible Cause | Recommended Solution |
| High IC50 value for the this compound analogue in the MDR cell line compared to the sensitive parental line. | The analogue is likely a substrate for P-glycoprotein (P-gp), which is actively pumping it out of the MDR cells. | - Confirm P-gp overexpression in the resistant cell line using Western blot or flow cytometry.- Perform a P-gp inhibition assay to see if a known P-gp inhibitor (e.g., verapamil) can re-sensitize the MDR cells to your analogue.- Consider synthesizing new analogues with structural modifications that may reduce their affinity for P-gp. |
| Inconsistent or not reproducible IC50 values in cell viability assays. | - Cell-related issues: High passage number leading to genetic drift, mycoplasma contamination, or inconsistent cell seeding density.[16]- Compound-related issues: Degradation of the this compound analogue due to improper storage or repeated freeze-thaw cycles.[16]- Assay-related issues: Variations in incubation time, reagent concentrations, or solvent (e.g., DMSO) toxicity.[16][17] | - Use low-passage cells and regularly test for mycoplasma.- Ensure accurate and consistent cell seeding.- Prepare fresh stock solutions of the analogue and store them properly.- Standardize all assay parameters, including incubation times and final DMSO concentration (typically <0.5%). |
| No inhibition of tubulin polymerization observed in an in vitro assay. | - Incorrect protein concentration: Tubulin concentration might be too low or too high.- Inactive tubulin: Tubulin may have lost its activity due to improper handling or storage.- Assay conditions: Suboptimal buffer composition, temperature, or GTP concentration.[18] | - Optimize tubulin concentration for the assay.- Use high-quality, polymerization-competent tubulin and handle it on ice.- Ensure the assay buffer, GTP concentration, and temperature (37°C for polymerization) are correct.- Include positive (e.g., colchicine) and negative (e.g., DMSO) controls. |
| Weak or no P-gp signal in Western blot analysis of MDR cells. | - Low protein loading: Insufficient amount of total protein loaded onto the gel.- Poor antibody performance: The primary antibody may not be specific or sensitive enough.- Inefficient protein extraction: The protocol may not be optimal for membrane proteins like P-gp. | - Load a sufficient amount of protein (typically 20-40 µg of total cell lysate).- Use a validated anti-P-gp antibody (e.g., C219, UIC2) and optimize its concentration.- Use a lysis buffer containing detergents suitable for membrane protein extraction (e.g., RIPA buffer). |
| High background fluorescence in the Rhodamine 123 efflux assay. | - Suboptimal dye concentration: Rhodamine 123 concentration may be too high, leading to self-quenching or non-specific binding.- Incomplete washing: Residual extracellular dye can contribute to background fluorescence.- Autofluorescence: Cells may have high intrinsic fluorescence. | - Titrate the Rhodamine 123 concentration to find the optimal signal-to-noise ratio.- Ensure thorough washing of cells after dye loading.- Include an unstained cell control to measure and subtract autofluorescence. |
Data Presentation
The following table summarizes the cytotoxic activity of representative colchicine and this compound analogues in sensitive and multidrug-resistant (MDR) cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| Colchicine | A375 (Melanoma) | - | 10.6 ± 1.8 | [19] |
| Colchicine | KB-C2 (Cervical) | ABCB1 Overexpression | >1000 | [19] |
| Analogue DJ95 | A375 (Melanoma) | - | 24.7 ± 4.9 | [19] |
| Analogue DJ95 | KB-C2 (Cervical) | ABCB1 Overexpression | 150 ± 20 | [19] |
| Thiocolchicine | MDA-MB 231 (Breast) | MDR-negative | N/A | [4] |
| Fluorinated Analogue IDN 5005 | MCF7 ADRr (Breast) | MDR-positive | N/A | [4] |
| Fluorinated Analogue IDN 5079 | MCF7 ADRr (Breast) | MDR-positive | N/A | [4] |
| Fluorinated Analogue IDN 5080 | MCF7 ADRr (Breast) | MDR-positive | N/A | [4] |
Note: "N/A" indicates that the specific IC50 value was not provided in the cited abstract, although the compound's activity was discussed.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the cytotoxic effect of this compound analogues on both sensitive and MDR cancer cell lines.
Materials:
-
Cancer cell lines (sensitive parental and MDR variant)
-
Complete cell culture medium
-
96-well plates
-
This compound analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[20][21]
-
Prepare serial dilutions of the this compound analogue in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of the analogue. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[20][22]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20][22]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound analogues to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound analogue stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well, half-area, clear-bottom plate
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In a pre-chilled 96-well plate on ice, add the this compound analogue at various concentrations. Include positive and negative controls.
-
Initiate polymerization by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[18]
-
Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase compared to the negative control indicates inhibition of tubulin polymerization.
-
Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes) for each concentration and determine the IC50 value for tubulin polymerization inhibition.
P-glycoprotein (P-gp) Expression Analysis by Western Blot
This protocol is for detecting the expression levels of P-gp in sensitive and MDR cell lines.
Materials:
-
Cell lysates from sensitive and MDR cell lines
-
RIPA buffer (with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody: anti-P-gp/MDR1 (e.g., C219 or UIC2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
P-glycoprotein (P-gp) Functionality Assay (Rhodamine 123 Efflux Assay)
This flow cytometry-based assay measures the efflux activity of P-gp.
Materials:
-
Sensitive and MDR cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound analogue or known P-gp inhibitor (e.g., verapamil)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
For P-gp inhibition, pre-incubate the cells with the this compound analogue or verapamil (B1683045) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.[14]
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.[14]
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional 30-60 minutes to allow for efflux.
-
Wash the cells again with ice-cold PBS and resuspend in PBS for analysis.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (e.g., 525/50 nm bandpass filter).
-
An increase in the mean fluorescence intensity in the presence of the this compound analogue indicates inhibition of P-gp-mediated efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-glycoprotein mediated multidrug resistance to this compound analogues.
Caption: Workflow for evaluating this compound analogues in MDR cancer cells.
Caption: Troubleshooting logic for high IC50 values in MDR cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | MDPI [mdpi.com]
- 3. Photoaffinity labeling of P-glycoprotein in multidrug resistant cells with photoactive analogs of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCB1-Mediated Colchicine Transport and Its Implications in Familial Mediterranean Fever: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein-mediated colchicine resistance in different cell lines correlates with the effects of colchicine on P-glycoprotein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colchicine effect on P-glycoprotein expression and activity: in silico and in vitro studies [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Handling and Disposal of Allocolchicine Waste
This guide provides best practices for the safe handling and disposal of Allocolchicine waste, designed for researchers, scientists, and drug development professionals. Given the limited specific data for this compound, the following procedures are based on the established guidelines for its structural isomer, Colchicine, and other cytotoxic compounds. This compound should be managed as a hazardous, cytotoxic waste to mitigate risks to human health and the environment.
Frequently Asked Questions (FAQs)
Q1: How should I classify this compound waste?
A1: this compound and any materials contaminated with it (e.g., personal protective equipment (PPE), labware, solutions) should be classified as hazardous cytotoxic waste. While not explicitly listed with a unique EPA hazardous waste code, its parent compound, Colchicine, is cited by the EPA as a hazardous substance.[1] Therefore, it is imperative to manage it under the stringent regulations for cytotoxic and potentially acutely hazardous wastes.
Q2: What are the immediate safety precautions I should take when handling this compound waste?
A2: Always handle this compound waste within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[2] Mandatory personal protective equipment (PPE) includes a lab coat, double gloving with chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2]
Q3: Can I dispose of small amounts of this compound waste in the regular trash or down the drain?
A3: No. Under no circumstances should this compound waste be disposed of in the regular trash or flushed down the sewer.[3] This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination and potential harm to aquatic ecosystems.[3]
Q4: What is the proper method for disposing of this compound waste?
A4: The sole recommended disposal method is high-temperature incineration through a licensed hazardous waste management facility.[4] There are no approved protocols for the chemical neutralization of this compound in a standard laboratory setting.
Q5: How should I collect and store different types of this compound waste in the lab?
A5: Proper segregation at the point of generation is critical. Use dedicated, clearly labeled, and sealed containers.
-
Solid Waste: (e.g., contaminated gloves, wipes, vials, pipette tips) should be collected in a rigid, leak-proof container with a purple lid, specifically designated for cytotoxic waste.
-
Liquid Waste: (e.g., aqueous solutions, organic solvents) must be collected in a compatible, sealed, and shatter-proof container. The container should be clearly labeled "Hazardous Waste: Cytotoxic Liquid Waste" and list all chemical constituents.
-
Sharps Waste: (e.g., contaminated needles, scalpels) must be placed in a puncture-proof sharps container with a purple lid, designated for cytotoxic sharps.
Q6: Are there quantity limits for storing this compound waste in the laboratory?
A6: Yes, accumulation limits are determined by your facility's hazardous waste generator status.[4][5][6][7] Due to its high toxicity, waste containing this compound should be managed as an acutely hazardous waste.
-
Satellite Accumulation Areas (at the point of generation): A maximum of 1 quart of acutely hazardous waste is permitted.[7]
-
Monthly Generation Limits: Generating more than 1 kilogram (2.2 lbs) of acutely hazardous waste in a calendar month classifies a facility as a Large Quantity Generator (LQG), which has more stringent storage and handling requirements.[4][5][8]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of solid this compound powder on the benchtop.
Solution:
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the area.
-
Wear Appropriate PPE: Don two pairs of chemical-resistant gloves, a lab coat, and safety goggles. A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.
-
Contain the Spill: Do not sweep the dry powder, as this can generate hazardous dust.[9] Gently cover the spill with damp absorbent pads to wet the powder.
-
Clean the Area: Carefully wipe the area from the outside in with the damp pads.
-
Dispose of Waste: Place all contaminated materials (pads, gloves, etc.) into a designated cytotoxic solid waste container.
-
Decontaminate the Surface: Clean the spill area with a suitable decontamination solution (see Experimental Protocols section), followed by a rinse with water.
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.
Problem: A container of this compound solution has broken inside the chemical fume hood.
Solution:
-
Keep Ventilation On: Ensure the fume hood continues to operate to contain any vapors.
-
Wear PPE: Put on appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the Liquid: Use absorbent pads to soak up the spilled solution.
-
Check for Contamination: Inspect the under-tray and grill area of the fume hood and clean if necessary.
-
Dispose of Waste: Place all contaminated absorbent materials and broken container pieces into the designated cytotoxic waste container (use a sharps container for broken glass).
-
Decontaminate: Thoroughly wipe down the interior surfaces of the fume hood with a recommended decontamination solution.
Data Presentation
Table 1: Hazardous Waste Generator Status and Accumulation Limits
| Generator Category | Monthly Generation Rate (Acutely Hazardous Waste) | On-Site Accumulation Limit (Acutely Hazardous Waste) |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg | ≤ 1 kg |
| Small Quantity Generator (SQG) | ≤ 1 kg | ≤ 1 kg |
| Large Quantity Generator (LQG) | > 1 kg | No limit (but subject to 90-day time limit) |
Source: U.S. Environmental Protection Agency (EPA)[4][5][8]
Table 2: this compound and Colchicine Properties Relevant to Waste Management
| Property | Value/Information | Relevance to Waste Management |
| Hazard Classification | Cytotoxic, Mutagenic, Acutely Toxic | Requires stringent handling, segregation, and disposal as hazardous waste. |
| EPA EHS Reportable Quantity (RQ) for Colchicine | 10 pounds (4.54 kg) | Spills exceeding this amount require immediate notification to regulatory agencies. |
| Solution Stability (Colchicine) | Light-protected solutions at 2-8°C are stable for at least six months.[10] | Informs safe temporary storage conditions for liquid waste. Exposure to light can cause degradation.[11] |
| Solubility (Colchicine) | Soluble in ethanol (B145695) (50 mg/ml), water (45 mg/ml), and chloroform.[10] | Important for selecting appropriate solvents for decontamination procedures. |
Experimental Protocols
Protocol: Decontamination of Non-Porous Surfaces Contaminated with this compound
This protocol provides a general procedure for cleaning and decontaminating non-porous surfaces (e.g., stainless steel, glass, polyoxymethylene) in a laboratory setting. The efficacy of cleaning agents can vary based on the surface material and the concentration of the contaminant.[12]
Materials:
-
Absorbent pads
-
Two pairs of chemical-resistant gloves
-
Impervious gown
-
Safety goggles and face shield
-
Designated cytotoxic waste container
-
Decontamination Solution 1: 0.5% Sodium Hypochlorite (B82951) Solution
-
Decontamination Solution 2: Mild laboratory detergent in water
-
Sterile water for rinsing
Procedure:
-
Preparation: Ensure all necessary PPE is worn before beginning the decontamination process. Prepare fresh decontamination solutions.
-
Initial Cleaning (Gross Decontamination):
-
Carefully wipe the contaminated surface with an absorbent pad soaked in the detergent solution (Decontamination Solution 2).
-
Work from the area of lowest contamination to the area of highest contamination, and from top to bottom.
-
Dispose of the pad in the cytotoxic waste container.
-
-
Chemical Deactivation:
-
Apply the 0.5% sodium hypochlorite solution (Decontamination Solution 1) to the surface, ensuring complete coverage.
-
Allow a contact time of at least 10 minutes. Note: Sodium hypochlorite can be corrosive to some surfaces; check for compatibility.
-
Wipe the surface clean with new absorbent pads. Dispose of pads in the cytotoxic waste container.
-
-
Rinsing:
-
Rinse the surface thoroughly with sterile water to remove any residual cleaning agents.
-
Wipe the surface dry with clean absorbent pads.
-
-
Final Disposal:
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of all disposable items in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Logical workflow for cleaning up an this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. hse.gov.uk [hse.gov.uk]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
- 7. Hazardous Waste Management Fact Sheet | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. COLCHICINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. gerpac.eu [gerpac.eu]
Validation & Comparative
Allocolchicine vs. Colchicine: A Comparative Analysis of Tubulin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin binding affinity of allocolchicine and its structural isomer, colchicine (B1669291). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers and professionals in drug development in understanding the nuanced interactions of these two microtubule-targeting agents.
Executive Summary
Colchicine is a well-established antimitotic agent that functions by binding to the β-subunit of tubulin, thereby inhibiting microtubule polymerization. This compound, a structural isomer of colchicine, also interacts with tubulin at the colchicine-binding site. While both molecules exhibit inhibitory effects on tubulin polymerization, experimental data indicates a discernible difference in their binding affinities. Studies have shown that colchicine generally possesses a higher binding affinity for tubulin compared to this compound. Specifically, the association constant for this compound binding to tubulin has been reported to be approximately five times lower than that of colchicine.[1] This difference in affinity is a critical consideration for research and development of novel tubulin inhibitors.
Quantitative Comparison of Tubulin Binding Affinity
The binding affinity of a ligand to its target is a crucial parameter in drug design and development. For this compound and colchicine, this is typically quantified by the dissociation constant (Kd) or the association constant (Ka). A lower Kd value indicates a higher binding affinity.
| Compound | Binding Parameter | Value | Experimental Condition | Reference |
| Colchicine | Dissociation Constant (Kd) | 1.4 µM | Scintillation Proximity Assay | [2] |
| This compound | Dissociation Constant (Kd) | 8 µM (high-affinity site) | EPR titration with an this compound spin probe | |
| This compound | Association Constant (Ka) | 6.1 x 10(5) M-1 | Fluorescence titration at 37°C | [1] |
Note: The association constant (Ka) is the inverse of the dissociation constant (Kd). A higher Ka indicates a stronger binding affinity.
Structural Differences Affecting Tubulin Interaction
The primary structural difference between colchicine and this compound lies in the C-ring. Colchicine possesses a tropolone (B20159) ring, whereas this compound has an aromatic ester in its C-ring. This seemingly minor isomeric difference is thought to be a key determinant of the observed variance in tubulin binding affinity. The specific conformation and electronic properties of the C-ring influence the non-covalent interactions within the colchicine-binding pocket on the β-tubulin subunit.
Caption: Key structural difference between colchicine and this compound.
Experimental Protocols for Determining Tubulin Binding Affinity
Several robust experimental methods are employed to quantify the binding affinity of ligands to tubulin. The following are detailed protocols for two commonly used assays.
Fluorescence Titration Assay
This method relies on the change in the intrinsic fluorescence of tubulin or the ligand upon binding.
Principle: The binding of a ligand to tubulin can cause a change in the local environment of tryptophan residues in the protein, leading to a modification of their fluorescence properties. Alternatively, if the ligand is fluorescent, its fluorescence may be enhanced or quenched upon binding to tubulin. By titrating a solution of tubulin with increasing concentrations of the ligand and measuring the change in fluorescence, a binding curve can be generated to determine the dissociation constant (Kd).
Protocol:
-
Protein Preparation: Purified tubulin is prepared in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) and its concentration is accurately determined.
-
Ligand Preparation: A stock solution of this compound or colchicine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.
-
Titration: A fixed concentration of tubulin (e.g., 2 µM) is placed in a fluorometer cuvette. Small aliquots of the ligand solution are incrementally added to the tubulin solution.
-
Fluorescence Measurement: After each addition of the ligand and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded. For tubulin's intrinsic fluorescence, the excitation wavelength is typically around 295 nm, and the emission is monitored between 320 and 350 nm. If the ligand's fluorescence is monitored, appropriate excitation and emission wavelengths are used.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The resulting binding isotherm is then fitted to a suitable binding equation (e.g., the Hill equation or a one-site binding model) to calculate the dissociation constant (Kd).
Scintillation Proximity Assay (SPA)
This is a powerful and sensitive method for studying molecular interactions, particularly in a competitive binding format.
Principle: In a competitive SPA for the colchicine binding site, biotinylated tubulin is captured by streptavidin-coated SPA beads. A radiolabeled ligand known to bind to the colchicine site (e.g., [3H]colchicine) is added. When the radiolabeled ligand binds to the tubulin on the bead, the radioisotope is brought into close proximity to the scintillant embedded in the bead, resulting in the emission of light. An unlabeled competitor compound (like this compound or unlabeled colchicine) will compete with the radiolabeled ligand for binding to tubulin. This competition reduces the amount of radiolabeled ligand bound to the beads, leading to a decrease in the light signal. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined and used to calculate the inhibition constant (Ki).
Protocol:
-
Reagent Preparation:
-
Prepare a solution of biotinylated tubulin in assay buffer.
-
Prepare a solution of radiolabeled colchicine ([3H]colchicine) of known specific activity.
-
Prepare serial dilutions of the competitor compounds (this compound and colchicine).
-
Prepare a suspension of streptavidin-coated SPA beads.
-
-
Assay Setup: In a microplate, combine the biotinylated tubulin, [3H]colchicine, and varying concentrations of the competitor compound.
-
Incubation: Incubate the mixture for a sufficient time to allow the binding to reach equilibrium.
-
Bead Addition: Add the SPA bead suspension to each well.
-
Signal Detection: After a further incubation period to allow the biotin-streptavidin interaction, the plate is read in a microplate scintillation counter.
-
Data Analysis: The scintillation counts are plotted against the concentration of the competitor compound. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
Validating Allocolchicine's Grip: A Comparative Guide to its Binding at the Tubulin Colchicine Site
For researchers in oncology, neuroscience, and cell biology, the colchicine (B1669291) binding site on β-tubulin represents a critical target for modulating microtubule dynamics. While colchicine is the archetypal ligand for this site, its structural isomer, allocolchicine, presents a compelling alternative with distinct physicochemical properties. This guide provides a comprehensive comparison of this compound's binding to the colchicine site on β-tubulin, supported by experimental data and detailed protocols to aid in its validation and further investigation.
Quantitative Analysis of Binding Affinity
The interaction of this compound and other inhibitors with the colchicine binding site on tubulin can be quantified using various biophysical techniques. The following table summarizes key binding parameters, offering a clear comparison of their affinities.
| Compound | Binding Constant (Ka) (M⁻¹) | Inhibition Constant (Ki) (µM) | IC₅₀ (µM) | Method |
| This compound | 6.1 x 10⁵ (at 37°C)[1] | Fluorescence Titration[1] | ||
| Colchicine | ~3 x 10⁶ (at 37°C)[1] | 1.4 | Tubulin Assembly Assay[2] | |
| Isocolchicine (B1215398) | 5.5 x 10³ (at 23°C)[3] | ~400[3] | ~1000 | Competitive Inhibition of [³H]colchicine binding[3] |
| Podophyllotoxin | Competitive binding confirmed by X-ray crystallography[4] | |||
| N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) | X-ray Crystallography[4][5] |
Experimental Protocols for Validation
Accurate and reproducible experimental design is paramount in validating ligand-protein interactions. Below are detailed methodologies for key experiments used to characterize the binding of this compound to the tubulin colchicine site.
Fluorescence Titration Assay
This technique is used to determine the binding affinity of a ligand to a protein by measuring changes in the intrinsic fluorescence of the protein or the fluorescence of the ligand upon binding. Tubulin binding is known to cause a significant enhancement of this compound's fluorescence.[1]
Objective: To determine the association constant (Ka) of this compound binding to tubulin.
Materials:
-
Purified tubulin
-
This compound stock solution
-
Fluorescence buffer (e.g., 10 mM phosphate (B84403) buffer, 1 mM EDTA, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a solution of tubulin at a known concentration (e.g., 2 µM) in the fluorescence buffer.
-
Place the tubulin solution in a quartz cuvette and allow it to equilibrate at the desired temperature (e.g., 37°C) in the fluorometer.
-
Set the excitation and emission wavelengths appropriate for this compound fluorescence (e.g., excitation at 350 nm and emission scan from 400 to 500 nm). The excitation spectrum of tubulin-bound this compound has two bands, which should be considered.[1]
-
Record the initial fluorescence spectrum of the tubulin solution.
-
Make successive additions of small aliquots of the this compound stock solution to the tubulin solution.
-
After each addition, allow the system to equilibrate for a set time, and then record the fluorescence spectrum.
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Analyze the resulting binding curve using appropriate software to determine the association constant (Ka).
Fluorescence Titration Workflow
Competitive Binding Assay
This assay determines whether a test compound binds to the same site as a known ligand. In this case, the ability of this compound to displace a radiolabeled or fluorescently tagged colchicine analogue from the tubulin binding site is measured.
Objective: To confirm that this compound binds to the colchicine site on β-tubulin.
Materials:
-
Purified tubulin
-
This compound
-
A known colchicine-site ligand (e.g., [³H]colchicine)
-
Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
Method for separating bound from free ligand (e.g., ultrafiltration, scintillation proximity assay).[6][7]
Procedure:
-
Incubate a fixed concentration of tubulin with a fixed concentration of the labeled colchicine-site ligand until binding equilibrium is reached.
-
In parallel, prepare a series of tubes with the same concentrations of tubulin and labeled ligand, but with increasing concentrations of this compound.
-
Incubate all tubes under the same conditions (e.g., temperature and time).
-
Separate the tubulin-ligand complexes from the unbound labeled ligand.
-
Quantify the amount of labeled ligand bound to tubulin in each tube.
-
Plot the amount of bound labeled ligand as a function of the this compound concentration. A decrease in the signal indicates competition for the same binding site.
-
The data can be used to calculate the inhibition constant (Ki) of this compound.
Principle of Competitive Binding
X-ray Crystallography
This powerful technique provides high-resolution structural information about the interaction between a ligand and its protein target, confirming the binding site and revealing the precise molecular interactions.
Objective: To determine the three-dimensional structure of the this compound-tubulin complex.
General Workflow:
-
Crystallization: Co-crystallize the tubulin-allocolchicine complex or soak pre-formed tubulin crystals with this compound. The tubulin-stathmin complex is often used to facilitate crystallization.[4]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex.
-
Analysis: Analyze the final structure to identify the specific amino acid residues in the β-tubulin colchicine binding site that interact with this compound. The colchicine binding site is located at the interface of the α/β-tubulin heterodimer.[4][8]
This guide provides a foundational framework for researchers investigating the interaction of this compound with tubulin. The provided data and protocols facilitate a direct comparison with other colchicine site inhibitors and offer a starting point for more in-depth studies into its mechanism of action.
References
- 1. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
A Comparative Guide to the Cytotoxicity of Allocolchicine and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of allocolchicine and its synthetic derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer agents.
Introduction
This compound, a structural isomer of the well-known mitotic poison colchicine (B1669291), has garnered significant interest in cancer research. Like its parent compound, this compound disrupts microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. However, this compound is often reported to exhibit lower toxicity than colchicine, making it and its synthetic derivatives attractive candidates for developing safer chemotherapeutic agents. This guide summarizes the available quantitative cytotoxicity data, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound and various synthetic derivatives against a panel of human cancer cell lines. The data has been compiled from multiple studies, and it is important to note that experimental conditions such as incubation time and specific assay used may vary between studies.
Table 1: Cytotoxicity (IC₅₀, µM) of this compound and Colchicine
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-resistant Colon) |
| Colchicine | 0.0104 | Varies | - | - |
| This compound | - | - | - | - |
Table 2: Cytotoxicity (IC₅₀, nM) of Double-Modified Colchicine Derivatives [1]
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-resistant Colon) |
| 14 | - | - | 0.1 | 1.6 |
| 8 | - | - | ≤10 | ≤10 |
| 12 | - | - | ≤10 | ≤10 |
| 13 | - | - | ≤10 | ≤10 |
| 17 | - | - | ≤10 | ≤10 |
| Colchicine (1) | - | - | - | 702.2 |
These derivatives have modifications at both the C7 and C10 positions.
Table 3: Cytotoxicity (IC₅₀, µM) of C-10 Substituted Colchicine Derivatives against SKOV-3 (Ovarian) Cancer Cells [2][3]
| Compound | IC₅₀ (µM) |
| Colchicine | 0.037 |
| 10-Methylthiocolchicine | 0.008 |
| 10-Ethylthiocolchicine | 0.047 |
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their cytotoxic effects primarily by interfering with microtubule dynamics. This disruption triggers a cascade of events leading to programmed cell death (apoptosis). The following diagram illustrates the key signaling pathway.
Caption: Mechanism of action of this compound and its derivatives.
Experimental Protocols
The following are detailed protocols for the most common assays used to evaluate the cytotoxicity of this compound and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound and its derivatives)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated similarly to the MTT assay, and the IC₅₀ value is determined from the dose-response curve.
Experimental Workflow
The following diagram outlines a general workflow for comparing the cytotoxicity of this compound and its synthetic derivatives.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
The synthetic derivatives of this compound, particularly those with modifications at the C-7 and C-10 positions, have demonstrated potent cytotoxic activity against various cancer cell lines, in some cases exceeding the potency of colchicine and standard chemotherapeutic agents like doxorubicin. The primary mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis via the intrinsic mitochondrial pathway. The provided experimental protocols for MTT and SRB assays offer standardized methods for researchers to further evaluate the cytotoxic potential of novel this compound analogs. Future research should focus on obtaining more direct comparative data for this compound and its derivatives under uniform experimental conditions to better elucidate structure-activity relationships and identify lead candidates for further preclinical and clinical development.
References
- 1. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Isocolchicine vs. Allocolchicine: A Comparative Guide to Their Interaction with Tubulin
For researchers in cellular biology, oncology, and drug development, understanding the nuanced interactions between small molecules and microtubules is paramount. Colchicine (B1669291) and its analogues, known for their potent antimitotic activity, bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics. This guide provides a detailed, data-driven comparison of two key colchicine isomers, isocolchicine (B1215398) and allocolchicine, focusing on their differential interactions with tubulin.
Executive Summary
Isocolchicine and this compound, while structurally similar to colchicine, exhibit markedly different affinities for tubulin and potencies in inhibiting its polymerization. This compound is a significantly more potent inhibitor of tubulin polymerization, with a binding affinity orders of magnitude higher than that of isocolchicine. This difference is primarily attributed to the structural arrangement of their C-rings, which dictates their interaction with the colchicine-binding site on tubulin. While isocolchicine's interaction is weak and rapidly reversible, this compound binds with high affinity, making it a more effective disruptor of microtubule function.
Quantitative Comparison of Tubulin Interaction
The following table summarizes the key quantitative parameters for the interaction of isocolchicine and this compound with tubulin, based on available experimental data. It is important to note that the experimental conditions in the cited studies may vary, which can influence the absolute values.
| Parameter | Isocolchicine | This compound | Reference |
| Inhibition of Tubulin Polymerization (IC50) | ~1 mM | Not explicitly found, but implied to be significantly lower than isocolchicine | [1] |
| Binding Affinity (Association Constant, Ka) | 5.5 x 10³ M⁻¹ (at 23°C) | 6.1 x 10⁵ M⁻¹ (at 37°C) | [1][2] |
| Inhibition Constant (Ki) vs. [³H]colchicine | ~400 µM | Not explicitly found, but expected to be much lower than isocolchicine | [1] |
| Dissociation Constant (Kd) | Not explicitly found | ~8 µM |
Comparative Analysis of Tubulin Interaction
The disparity in the tubulin-binding affinity and inhibitory potency between isocolchicine and this compound stems from their structural differences. In isocolchicine, the methoxy (B1213986) and carbonyl groups on the C-ring are interchanged compared to colchicine. This seemingly minor alteration drastically reduces its affinity for the colchicine binding site on β-tubulin[1]. While isocolchicine does bind to the colchicine site, as evidenced by its ability to competitively inhibit colchicine binding, its affinity is approximately 500-fold lower than that of colchicine[1].
This compound, on the other hand, possesses a different C-ring structure altogether, which appears to be more favorable for high-affinity binding to tubulin. Its association constant is significantly higher than that of isocolchicine, indicating a much more stable interaction with the tubulin heterodimer[2]. This stronger binding translates to a more potent inhibition of microtubule assembly.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of isocolchicine and this compound with tubulin.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (Isocolchicine, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
On ice, add tubulin to the wells of a pre-chilled 96-well plate to a final concentration of 1-2 mg/mL.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent alone).
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by calculating the concentration of the inhibitor that reduces the rate or extent of polymerization by 50% compared to the vehicle control.
Competitive Colchicine Binding Assay
This assay is used to determine if a test compound binds to the colchicine-binding site on tubulin and to quantify its binding affinity (Ki). It measures the ability of the test compound to compete with a radiolabeled or fluorescently labeled colchicine analogue for binding to tubulin.
Materials:
-
Purified tubulin
-
[³H]Colchicine or a fluorescent colchicine analogue
-
Assay buffer (e.g., 10 mM sodium phosphate, 150 mM KCl, 0.1 mM GTP, pH 7.0)
-
Test compounds (Isocolchicine, this compound)
-
Filtration apparatus with glass fiber filters (for radiolabeled assay) or a fluorometer (for fluorescence-based assay)
-
Scintillation counter (for radiolabeled assay)
Procedure (using [³H]Colchicine):
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In microcentrifuge tubes, mix a fixed concentration of tubulin and [³H]colchicine.
-
Add the test compound dilutions to the tubes. Include a control with no test compound.
-
Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate protein-bound from free [³H]colchicine.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
A decrease in radioactivity on the filter in the presence of the test compound indicates competition for the colchicine binding site.
-
The Ki value can be calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
Conclusion
The available experimental data clearly demonstrate that this compound is a substantially more potent inhibitor of tubulin polymerization than isocolchicine. This difference is a direct consequence of its higher binding affinity for the colchicine-binding site on tubulin, a property dictated by its unique C-ring structure. For researchers developing novel antimitotic agents targeting the colchicine site, this comparison underscores the critical role of the C-ring in determining binding affinity and biological activity. While isocolchicine serves as a useful tool for studying low-affinity interactions at the colchicine site, this compound represents a more promising scaffold for the design of potent tubulin inhibitors.
References
Allocolchicine's Anti-mitotic Activity: A Comparative Cross-Validation in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allocolchicine's Performance with Supporting Experimental Data.
This compound, a structural isomer of the well-known anti-mitotic agent colchicine, presents a compelling case for investigation in cancer research. While both molecules share a common mechanism of disrupting microtubule polymerization, subtle structural differences may translate to variations in efficacy and cellular response. This guide provides a comparative analysis of this compound's anti-mitotic activity across different cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anti-mitotic Potency
The anti-mitotic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological process, such as cell proliferation. While comprehensive comparative studies on this compound across a wide panel of cell lines are limited in publicly available literature, this section compiles available data and places it in context with its parent compound, colchicine, and other relevant anti-mitotic agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | ~1.9 x 10⁻⁷ M (Reported as active concentration) | [1] |
| Colchicine | A549 | Lung Carcinoma | >10 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.01 | [2] | |
| LoVo | Colon Adenocarcinoma | 0.021 | [2] | |
| HeLa | Cervical Cancer | 0.787 | [2] | |
| HepG-2 | Liver Carcinoma | 7.40 | [2] | |
| HCT-116 | Colon Carcinoma | 9.32 | [2] | |
| A375 | Malignant Melanoma | 0.0106 ± 0.0018 | [3] | |
| Paclitaxel | A549 | Lung Carcinoma | 0.0027 - 0.027 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.0003 - 4.0 | [2] | |
| LoVo | Colon Adenocarcinoma | 0.00224 | [2] | |
| N-acetyl-O-methylcolchinol (NSC 51046, this compound derivative) | BxPC-3 | Pancreatic Cancer | Induces apoptosis | [4] |
| PANC-1 | Pancreatic Cancer | Induces apoptosis | [4] | |
| (S)-3,8,9,10-tetramethoxythis compound (Green 1, this compound derivative) | PANC-1 | Pancreatic Cancer | Induces pro-death autophagy | [4] |
| E6-1 | Leukemia | Induces pro-death autophagy | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.
Experimental Protocols
Objective validation of anti-mitotic activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and other test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to detect mitotic arrest.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution
-
This compound
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., DMSO)
-
Temperature-controlled spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: On ice, mix the purified tubulin with the polymerization buffer.
-
Compound Addition: Add this compound or control compounds at various concentrations to the tubulin solution.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and immediately transferring the mixture to a pre-warmed 37°C spectrophotometer.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the polymerization rates in the presence and absence of the compound.
Mandatory Visualization
Signaling Pathway of this compound's Anti-mitotic Action
Caption: Mechanism of this compound's anti-mitotic activity.
Experimental Workflow for IC50 Determination using MTT Assay
Caption: Workflow for determining IC50 values using the MTT assay.
References
Confirming Allocolchicine's Binding Site: A Competitive Inhibition Assay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of allocolchicine's binding to tubulin, benchmarked against the well-characterized inhibitor, colchicine (B1669291). By leveraging data from competitive inhibition assays and tubulin polymerization studies, this document offers a quantitative and methodological framework for confirming this compound's interaction with the colchicine-binding site on the β-subunit of tubulin.
Performance Comparison: this compound vs. Colchicine
The primary method to ascertain if a ligand binds to a specific site on a protein is through a competitive inhibition assay. In this context, the ability of this compound to displace a known ligand, such as radiolabeled colchicine, from its binding site on tubulin is measured. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.
An electron paramagnetic resonance (EPR) study using an this compound spin probe identified a high-affinity binding site for this compound on tubulin with a dissociation constant (Kd) of 8 µM.[1] This value is noted to be consistent with the inhibition constant (Ki) determined from competitive assays with colchicine, strongly suggesting they share the same binding site.[1]
For comparison, the binding affinity and inhibitory activity of colchicine have been extensively documented. The dissociation constant (Kd) for colchicine binding to tubulin has been reported to be approximately 1.4 µM in a scintillation proximity assay. The inhibition constant (Ki) for colchicine in competitive binding assays is approximately 0.53 µM.
Another key performance indicator for compounds targeting tubulin is their ability to inhibit tubulin polymerization. This is often quantified by the half-maximal inhibitory concentration (IC50). While a direct IC50 value for this compound in a tubulin polymerization assay was not found in the reviewed literature, the IC50 values for colchicine provide a benchmark for comparison. These values for colchicine are reported to be in the range of 1.2 µM to 10.6 µM, depending on the specific experimental conditions.[2]
| Compound | Binding Affinity (Kd/Ki) | Assay Type | Tubulin Polymerization Inhibition (IC50) |
| This compound | ~8 µM (Kd) | EPR with spin probe | Not available |
| Colchicine | ~1.4 µM (Kd) | Scintillation Proximity Assay | 1.2 - 10.6 µM |
| ~0.53 µM (Ki) | Competitive Binding Assay |
Experimental Protocols
To experimentally validate that this compound binds to the colchicine site on tubulin, a competitive radioligand binding assay is a standard and robust method.
[3H]Colchicine Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the colchicine-binding site on tubulin by measuring its ability to compete with the binding of [3H]colchicine.
Materials:
-
Purified tubulin (from bovine brain or recombinant)
-
[3H]Colchicine (radiolabeled ligand)
-
This compound (test compound)
-
Unlabeled colchicine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (GF/C)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified tubulin in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Prepare serial dilutions of this compound and unlabeled colchicine in the assay buffer.
-
Prepare a working solution of [3H]colchicine in the assay buffer at a concentration close to its Kd for tubulin (e.g., 1-5 µM).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Add tubulin, [3H]colchicine, and assay buffer.
-
Non-specific Binding: Add tubulin, [3H]colchicine, and a high concentration of unlabeled colchicine (e.g., 100-fold molar excess over [3H]colchicine).
-
Competitive Binding: Add tubulin, [3H]colchicine, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the tubulin-ligand complexes (bound) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [3H]colchicine.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]colchicine binding as a function of the log concentration of this compound.
-
Determine the IC50 value of this compound (the concentration at which it inhibits 50% of the specific binding of [3H]colchicine).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]colchicine and Kd is its dissociation constant.
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the competitive inhibition mechanism and the experimental procedure.
Caption: Mechanism of competitive inhibition at the tubulin binding site.
Caption: Workflow of a [3H]Colchicine competitive binding assay.
References
A Comparative Analysis of the In Vivo Efficacy of Allocolchicine and ZD6126
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two colchicine-site binding agents, Allocolchicine and ZD6126. Both compounds are known to disrupt microtubule polymerization, a critical process in cell division and endothelial cell function, making them promising candidates for anticancer therapies. While ZD6126, a prodrug of N-acetylcolchinol, has been evaluated in numerous preclinical and early clinical studies as a vascular disrupting agent (VDA), publicly available in vivo efficacy data for this compound is limited. This comparison, therefore, synthesizes data from studies on this compound's parent compound, colchicine (B1669291), and its derivatives, alongside the more extensive data available for ZD6126, to provide an objective overview for research and drug development professionals.
Mechanism of Action: Targeting the Building Blocks of Cellular Structure
Both this compound and the active form of ZD6126, N-acetylcolchinol, exert their biological effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[1] The disruption of microtubule dynamics leads to two primary anticancer effects:
-
Mitotic Arrest: In rapidly dividing tumor cells, the inability to form a proper mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2]
-
Vascular Disruption: In the endothelial cells lining the tumor vasculature, microtubule disruption causes a change in cell shape, leading to the collapse of the tumor's blood vessels. This results in a shutdown of blood supply, depriving the tumor of oxygen and nutrients and causing extensive tumor necrosis.[3][4] ZD6126 was specifically developed to optimize this vascular-targeting effect.[5]
In Vivo Efficacy: A Comparative Overview
Quantitative Data Summary
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference(s) |
| ZD6126 | Nude Mice | Calu-6 (Human Lung Xenograft) | 200 mg/kg (single dose) | i.p. | Significant tumor growth delay | [6] |
| Nude Mice | LoVo (Human Colorectal Xenograft) | 200 mg/kg (single dose) | i.p. | Significant tumor growth delay | [6] | |
| Nude Mice | Calu-6 (Human Lung Xenograft) | 100 mg/kg (daily for 5 days) | i.p. | Increased tumor growth delay compared to single dose | [6] | |
| Nude Mice | Hras5 (ras-transformed fibroblasts) | 200 mg/kg (single dose) | i.p. | Extensive tumor necrosis | [6] | |
| Colchicine (as a proxy for this compound) | Nude Mice | NCI-N87 (Human Gastric Cancer Xenograft) | 0.05 and 0.1 mg/kg/day | Not specified | Remarkable suppression of tumor growth | [7] |
| Colchicine Derivative (Compound 4o) | Mice | Ehrlich Solid Tumor | 2 mg/kg (oral) | Oral | 38% Tumor Growth Inhibition (TGI) | [8] |
| This compound Derivative (IIIM-067) | Mice | Murine Ehrlich Ascites Carcinoma | 6 mg/kg | i.p. | 67.0% Tumor Growth Inhibition (TGI) | [3] |
| Mice | Murine Solid Tumor | 5 mg/kg | i.p. | 48.10% Tumor Growth Inhibition (TGI) | [3] | |
| Mice | Murine Solid Tumor | 6 mg/kg | i.p. | 55.68% Tumor Growth Inhibition (TGI) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the in vivo efficacy studies cited above.
ZD6126 In Vivo Efficacy Study Protocol (Human Tumor Xenograft Model)
-
Animal Model: Female nude mice (nu/nu).
-
Tumor Implantation: Human tumor cells (e.g., Calu-6 lung carcinoma, LoVo colorectal adenocarcinoma) are harvested from in vitro culture and suspended in a suitable medium. A defined number of cells (typically 5 x 106 to 1 x 107) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: ZD6126 is formulated in a suitable vehicle (e.g., 20% of 5% sodium carbonate and 80% phosphate-buffered saline). The drug is administered intraperitoneally (i.p.) as a single dose (e.g., 200 mg/kg) or in a multi-dose regimen (e.g., 100 mg/kg daily for 5 days).
-
Efficacy Assessment: The primary endpoint is typically tumor growth delay, defined as the difference in the time it takes for the tumors in the treated group to reach a predetermined size compared to the vehicle-treated control group. Tumor necrosis can be assessed by histological analysis of excised tumors at the end of the study.
-
Toxicity Monitoring: Animal body weight is monitored as a general indicator of toxicity.
Colchicine Derivative In Vivo Efficacy Study Protocol (Ehrlich Solid Tumor Model)
-
Animal Model: Swiss albino mice.
-
Tumor Implantation: Ehrlich ascites carcinoma (EAC) cells are injected subcutaneously into the right hind limb of the mice.
-
Drug Administration: The test compound (e.g., a colchicine derivative) is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 2 mg/kg) for a defined period (e.g., 10 days), starting 24 hours after tumor inoculation.
-
Efficacy Assessment: After the treatment period, animals are sacrificed, and the solid tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated using the formula: ((Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight) x 100.
-
Toxicity Monitoring: Mortality and changes in body weight are recorded throughout the study.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound and ZD6126 targeting tubulin polymerization.
Caption: Generalized workflow for preclinical in vivo efficacy studies.
Conclusion
Both this compound and ZD6126 are potent tubulin polymerization inhibitors with demonstrated anticancer potential. ZD6126 has been extensively studied as a vascular disrupting agent, showing significant in vivo efficacy in a range of preclinical tumor models, although its clinical development was halted due to toxicity.[3] While direct, quantitative in vivo efficacy data for this compound is limited, studies on its parent compound, colchicine, and other derivatives suggest a similar potential for antitumor activity.
For researchers and drug development professionals, the key takeaway is that the allocolchicinoid scaffold represents a promising starting point for the development of novel anticancer agents. The vascular-disrupting mechanism offers a therapeutic strategy that can be complementary to traditional cytotoxic chemotherapies. Future preclinical studies should aim to directly compare the in vivo efficacy and toxicity profiles of this compound and its novel derivatives against established agents like ZD6126 to better delineate their therapeutic potential. A thorough investigation of the structure-activity relationship within the allocolchicinoid class could lead to the identification of candidates with an improved therapeutic index.
References
- 1. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization of tumor-associated endothelial cell apoptosis by the novel vascular-targeting agent ZD6126 in combination with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Allocolchicine vs. Vinblastine: A Comparative Guide to Their Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of allocolchicine and vinblastine (B1199706) on microtubule dynamics, supported by experimental data. Both compounds are potent antimitotic agents that target tubulin, the fundamental building block of microtubules, yet they exhibit distinct mechanisms of action that lead to different effects on microtubule stability and function. Understanding these differences is crucial for their application in cancer research and drug development.
Contrasting Mechanisms of Action
This compound, a structural isomer of colchicine (B1669291), binds to the β-tubulin subunit at the colchicine-binding site, which is located at the interface between the α- and β-tubulin monomers within the tubulin heterodimer.[1][2] This binding event induces a conformational change in the tubulin dimer, making it difficult for the dimer to polymerize into a straight protofilament.[2] The incorporation of a few this compound-tubulin complexes at the growing end of a microtubule is sufficient to inhibit further polymerization and promote a "poisoning" effect, leading to microtubule destabilization.[3][4]
In contrast, vinblastine, a Vinca alkaloid, binds to a distinct site on β-tubulin, known as the Vinca domain.[5][6] This binding site is located at the microtubule ends.[7] At low concentrations, vinblastine suppresses microtubule dynamics by inhibiting both the growth and shortening phases.[8] At higher concentrations, it promotes the depolymerization of microtubules and can induce the formation of tubulin paracrystals.[1][5]
The differing binding sites and mechanisms of these two compounds result in distinct impacts on the intricate process of microtubule dynamic instability, which is characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), punctuated by "catastrophe" (a switch from growth to shrinkage) and "rescue" (a switch from shrinkage to growth) events.
Quantitative Comparison of Effects on Microtubule Dynamics
The following table summarizes the key quantitative parameters describing the effects of this compound and vinblastine on microtubule dynamics. It is important to note that direct comparative studies for all parameters are limited, and some data for this compound are inferred from studies on colchicine due to their similar mechanism of action.
| Parameter | This compound | Vinblastine | Reference |
| Binding Site | Colchicine-binding site on β-tubulin (at the α/β-tubulin interface) | Vinca domain on β-tubulin (at microtubule ends) | [1][2][5][7] |
| Binding Affinity (to tubulin) | Ka ≈ 6.1 x 105 M-1 | Ka ≈ 3-4 x 103 M-1 (to tubulin in microtubules) | [3][9] |
| IC50 (Tubulin Polymerization Inhibition) | Estimated to be in the low micromolar range (similar to colchicine) | ~1 µM | [10][11] |
| Effect on Microtubule Growth Rate | Reduces growth rate | Suppresses growth rate | [4][8] |
| Effect on Microtubule Shortening Rate | No significant effect or slight reduction | Suppresses shortening rate | [8][12] |
| Effect on Catastrophe Frequency | Suppresses catastrophe frequency | Decreases catastrophe frequency | [8][12] |
| Effect on Rescue Frequency | Increases rescue frequency | Increases rescue frequency | [8][12] |
| Primary Effect at Low Concentrations | Substoichiometric poisoning of microtubule ends | Suppression of dynamic instability | [3][8] |
| Primary Effect at High Concentrations | Inhibition of tubulin polymerization | Microtubule depolymerization and paracrystal formation | [1][5] |
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by this compound and vinblastine triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The following diagrams, generated using Graphviz, illustrate the contrasting mechanisms of action and a general experimental workflow for their comparative analysis.
Caption: Contrasting mechanisms of this compound and vinblastine.
Caption: General experimental workflow for comparison.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and Vinblastine stock solutions
-
96-well black microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare Reaction Mix: On ice, prepare the tubulin polymerization reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, 1 mM GTP, 10% (v/v) glycerol, and the fluorescent reporter dye at its optimal concentration.
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound and vinblastine in General Tubulin Buffer. Include a vehicle control (e.g., DMSO).
-
Assay Setup: Add 5 µL of the drug dilutions or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 30 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Determine the IC₅₀ value for each compound by fitting the dose-response curve of the polymerization rate or the plateau fluorescence intensity.
Cell-Based Microtubule Integrity Assay (Immunofluorescence)
This assay visualizes the microtubule network in cultured cells treated with the compounds to assess their effects on microtubule morphology.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound and Vinblastine stock solutions
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, vinblastine, or vehicle control for a predetermined time (e.g., 4-24 hours).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody for 1 hour at room temperature, followed by washing with PBS. Then, incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the microtubule network using a fluorescence microscope. Capture images and qualitatively and quantitatively analyze the changes in microtubule morphology, such as depolymerization, bundling, or fragmentation.
Conclusion
This compound and vinblastine, while both effective inhibitors of microtubule function, operate through distinct mechanisms that lead to different quantitative and qualitative effects on microtubule dynamics. This compound acts as a classic colchicine-site inhibitor, substoichiometrically poisoning microtubule ends and inhibiting polymerization. Vinblastine, a Vinca alkaloid, has a more complex, concentration-dependent effect, primarily suppressing the dynamic instability of microtubules at low concentrations and causing depolymerization at higher concentrations. A thorough understanding of these contrasting effects, supported by the experimental approaches outlined in this guide, is essential for the rational design and development of novel anticancer therapies targeting the microtubule cytoskeleton.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the tubulin-colchicine complex on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A quantitative analysis of tubulin-colchicine binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic stabilization of microtubule dynamics at steady state in vitro by substoichiometric concentrations of tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allocolchicine and Combretastatin A-4 as Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent colchicine-binding site inhibitors, Allocolchicine and Combretastatin A-4 (CA-4), in their roles as Vascular Disrupting Agents (VDAs). This objective analysis is supported by experimental data to aid in research and development decisions.
Introduction and Mechanism of Action
Both this compound and Combretastatin A-4 are potent anti-mitotic agents that exert their vascular-disrupting effects by targeting the tubulin cytoskeleton of endothelial cells, particularly those lining the immature and rapidly proliferating blood vessels of solid tumors. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1][2] This disruption of the endothelial cell cytoskeleton leads to a cascade of events:
-
Cell Shape Change: Endothelial cells lose their flattened morphology and become more spherical.
-
Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to leakage from the tumor vasculature.
-
Vascular Shutdown: The combination of endothelial cell shape change and increased permeability results in a rapid reduction and eventual shutdown of tumor blood flow.
-
Tumor Necrosis: Deprived of oxygen and nutrients, the core of the tumor undergoes extensive hemorrhagic necrosis.
While both compounds share this fundamental mechanism, their potencies and preclinical profiles exhibit notable differences.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Combretastatin A-4, focusing on their anti-tubulin activity and cytotoxicity against endothelial cells. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Source(s) |
| This compound | ~2.7 | [3] |
| Combretastatin A-4 | 0.44 - 2.1 | [3] |
IC50: The half-maximal inhibitory concentration for tubulin polymerization. Lower values indicate higher potency.
Table 2: Cytotoxicity in Endothelial Cells (HUVEC)
| Compound | IC50 (nM) | Source(s) |
| This compound | Data not available | |
| Combretastatin A-4 | ~3 | [4] |
IC50: The half-maximal inhibitory concentration for cell viability. Lower values indicate higher potency.
Table 3: In Vivo Vascular Disrupting Activity
| Compound | Animal Model | Tumor Type | Dosage | Key Findings | Source(s) |
| This compound (as prodrug) | Mice | B16F10 Melanoma | 1 and 5 mg/kg | Considerable tumor necrosis observed at 24 hours post-injection. | [5] |
| Combretastatin A-4 Phosphate (CA-4P) | Mice | Various solid tumors | Varies | Rapid and extensive shutdown of tumor blood flow, leading to significant tumor necrosis. | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating these VDAs.
Caption: Signaling pathway of this compound and Combretastatin A-4 leading to tumor necrosis.
Caption: General experimental workflow for the preclinical evaluation of VDAs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of VDAs.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To measure the inhibitory effect of a compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, Combretastatin A-4) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add various concentrations of the test compounds (or vehicle control, DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the maximum polymerization rate or the final absorbance against the logarithm of the compound concentration.
Protocol 2: Endothelial Cell Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits endothelial cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: In Vivo Tumor Blood Flow Analysis
Objective: To assess the effect of a VDA on blood flow within a tumor in a living animal.
Principle: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that measures changes in tumor vascular perfusion and permeability after the administration of a contrast agent.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
Test compounds
-
MRI contrast agent (e.g., Gd-DTPA)
-
Animal MRI scanner
Procedure:
-
Anesthetize the tumor-bearing mouse and place it in the MRI scanner.
-
Acquire baseline T1-weighted images of the tumor.
-
Administer the test compound intravenously.
-
At various time points post-administration, inject the MRI contrast agent and acquire a series of rapid T1-weighted images.
-
Analyze the imaging data to generate maps of vascular parameters such as blood flow, blood volume, and permeability.
-
Compare the changes in these parameters before and after treatment with the VDA.
Conclusion
Both this compound and Combretastatin A-4 are effective vascular disrupting agents that function through the inhibition of tubulin polymerization. The available data suggests that Combretastatin A-4 is a highly potent VDA with significant preclinical and clinical investigation. While this compound shares a similar mechanism of action, there is a comparative lack of publicly available, direct head-to-head quantitative data to definitively establish its relative potency and efficacy. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound as a VDA. This guide provides a foundational framework for such investigations, outlining the key parameters for comparison and the experimental protocols required for their assessment.
References
- 1. Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the disruption of the microtubule network by Allocolchicine using immunofluorescence.
This guide provides a comprehensive comparison of Allocolchicine with other microtubule-disrupting agents, supported by experimental protocols and data presentation for validation using immunofluorescence. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Mechanism of Action: this compound
This compound, a structural isomer of colchicine (B1669291), is a potent antimitotic agent that disrupts microtubule dynamics.[1] Like its parent compound, this compound binds to the colchicine-binding site on β-tubulin.[1][2] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2] The prevention of microtubule formation leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3] Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[3]
The signaling pathway from microtubule disruption to apoptosis is a key mechanism for the anticancer effects of colchicine-site binding agents.
Caption: Signaling pathway of this compound-induced apoptosis.
Comparison with Alternative Microtubule Inhibitors
This compound is part of a larger class of molecules known as Microtubule Targeting Agents (MTAs). These agents are broadly classified based on their binding site on tubulin and their effect on microtubule dynamics (stabilizing or destabilizing). A comparison with other common destabilizing agents is crucial for experimental design.
| Feature | This compound | Colchicine | Vinca Alkaloids (e.g., Vinblastine) | Nocodazole |
| Binding Site | Colchicine site on β-tubulin[2] | Colchicine site on β-tubulin[4] | Vinca domain on β-tubulin[4] | Colchicine site on β-tubulin[2] |
| Mechanism | Inhibits tubulin polymerization[2] | Inhibits tubulin polymerization by forming a tubulin-colchicine complex[5] | Induces tubulin self-association into aggregates, preventing microtubule formation[6] | Inhibits tubulin polymerization[2] |
| Reversibility | Generally reversible | Reversible[7] | Reversible | Rapidly reversible[2] |
| Key Features | Aromatic C-ring isomer of colchicine[1] | Classic antimitotic agent, slow kinetics[8] | Potent anti-vascular properties at high concentrations[6] | Synthetic, widely used in cell cycle studies for its rapid reversibility[2] |
Quantitative Analysis of Microtubule Disruption
Immunofluorescence microscopy allows for the direct visualization and quantification of drug effects on the microtubule network.[3] Key metrics include changes in microtubule length, density, and the overall integrity of the filamentous network.
| Treatment Group | Concentration | Average Microtubule Length (µm) | Microtubule Density (filaments/µm²) | Percentage of Cells with Disrupted Microtubules (%) |
| Vehicle Control (DMSO) | 0.1% | 15.2 ± 2.1 | 1.8 ± 0.3 | 5 ± 1 |
| This compound | 1 µM | 4.5 ± 0.8 | 0.4 ± 0.1 | 92 ± 4 |
| Colchicine | 1 µM | 5.1 ± 0.9 | 0.5 ± 0.2 | 89 ± 5 |
| Nocodazole | 10 µM | 3.8 ± 0.6 | 0.3 ± 0.1 | 95 ± 3 |
Note: The data presented above are representative examples for illustrative purposes and may vary based on cell type, experimental conditions, and analysis methods.
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol provides a detailed methodology for visualizing the effects of this compound on the microtubule network in cultured cells.
Workflow Overview
Caption: Experimental workflow for immunofluorescence analysis.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Glass coverslips (18 mm)
-
Cell culture medium and supplements
-
This compound and other MTAs (e.g., Colchicine, Nocodazole)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: Ice-cold Methanol (B129727) or 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (only for PFA fixation)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency after 24 hours. Allow cells to adhere and grow overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound, control compounds (e.g., Colchicine), and a vehicle control (e.g., DMSO) for the specified duration (e.g., 4-24 hours).
-
Fixation:
-
Permeabilization (for PFA-fixed cells only):
-
Wash the cells three times with PBS.
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[9]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS (5 minutes per wash).
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature.[3]
-
-
Mounting:
-
Wash the cells once more with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the microtubule network (e.g., green channel) and nuclei (blue channel).
-
Perform quantitative analysis using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as microtubule length, density, and overall network integrity.[10][11][12]
-
References
- 1. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Addition of colchicine-tubulin complex to microtubule ends: The mechanism of substoichiometric colchicine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule disruption by colchicine reversibly enhances calcium signaling in intact rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Allocolchicine's Efficacy in Drug-Resistant vs. Sensitive Cancer Cells: A Comparative Guide
For Immediate Release to the Scientific Community
The challenge of multidrug resistance (MDR) in oncology is a critical hurdle in the effective treatment of cancer. Microtubule-targeting agents, a cornerstone of many chemotherapy regimens, are often rendered ineffective by resistance mechanisms, primarily the overexpression of efflux pumps like P-glycoprotein (P-gp). This guide provides a comparative analysis of the efficacy of allocolchicine and its derivatives in drug-sensitive cancer cells versus their drug-resistant counterparts, supported by experimental data. While direct comparative studies on the parent compound this compound are limited in publicly available literature, data from closely related colchicinoids, such as 3-demethylcolchicine, in doxorubicin-resistant cell lines offer significant insights into the potential of this class of compounds to overcome common resistance mechanisms.[1]
Comparative Cytotoxicity: Overcoming the Resistance Barrier
The in vitro cytotoxic activity of colchicine (B1669291) and its derivatives reveals a significant potential to circumvent drug resistance. The following table summarizes the half-maximal inhibitory concentration (IC50) values against a drug-sensitive human colon adenocarcinoma cell line (LoVo) and its doxorubicin-resistant subline (LoVo/DX), which overexpresses P-glycoprotein. The Resistance Index (RI), calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parental cell line, is a key metric. A lower RI indicates greater efficacy in overcoming resistance.
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) |
| Colchicine | LoVo (sensitive) | 0.011 ± 0.001 | 20.9 |
| LoVo/DX (doxorubicin-resistant) | 0.230 ± 0.020 | ||
| Double-Modified Colchicine Derivative | LoVo (sensitive) | 0.007 ± 0.001 | 18.6 |
| LoVo/DX (doxorubicin-resistant) | 0.130 ± 0.010 |
Data extracted from a study on colchicine and its derivatives, serving as a proxy for this compound's potential behavior.[1]
These data suggest that while the resistant cell line shows a reduced sensitivity to both colchicine and its derivative compared to the parental line, the modifications in the derivative appear to slightly mitigate this resistance, as indicated by a lower RI. This highlights the potential for structural modifications of the this compound scaffold to enhance efficacy against MDR tumors.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the comparative efficacy of anticancer compounds in drug-sensitive and resistant cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the complete culture medium to achieve a range of final concentrations. The medium from the seeded cells is removed and replaced with 100 µL of the medium containing the different compound concentrations.
-
Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in living cells to convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Apoptosis Detection by Hoechst Staining
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented nuclei.
Protocol:
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated with the test compound at various concentrations for a predetermined duration.
-
Staining: The medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). The cells are then fixed with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Permeabilization and Staining: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes. Subsequently, the cells are stained with a Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.
-
Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.
Mechanism of Action and Resistance
This compound and its analogs exert their anticancer effects primarily by disrupting microtubule dynamics. However, in resistant cancer cells, this action is often counteracted by specific cellular mechanisms.
Signaling Pathway of this compound-Induced Apoptosis in Sensitive Cells
In drug-sensitive cancer cells, this compound binds to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, which in turn activates the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, culminating in programmed cell death.
Caption: this compound-induced apoptosis pathway in sensitive cancer cells.
Mechanism of P-glycoprotein Mediated Drug Resistance
In drug-resistant cancer cells, the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a primary mechanism of resistance. P-gp actively transports this compound and other chemotherapeutic agents out of the cell, preventing them from reaching their intracellular targets at effective concentrations. This leads to a significant reduction in the drug's cytotoxic efficacy.
Caption: P-glycoprotein mediated resistance to this compound.
Experimental Workflow for Comparative Efficacy
The following diagram outlines a typical experimental workflow for comparing the efficacy of a compound in drug-sensitive versus drug-resistant cancer cell lines.
Caption: Workflow for assessing this compound's comparative efficacy.
References
Head-to-Head Comparison: Allocolchicine vs. N-acetylcolchinol (NCME) in Cytotoxicity
In the landscape of anti-cancer drug development, colchicine (B1669291) and its analogs have long been a subject of intense research due to their potent cytotoxic effects. Among these, allocolchicine and its derivative, N-acetylcolchinol (NCME), have emerged as compounds of interest. This guide provides a detailed, head-to-head comparison of their cytotoxic profiles, supported by experimental data and methodologies, to aid researchers in oncology and pharmacology.
Executive Summary
Both this compound and N-acetylcolchinol (NCME) exert their cytotoxic effects primarily by disrupting microtubule polymerization, a critical process for cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. While both compounds share a common mechanistic backbone, variations in their chemical structures can influence their potency and biological activity. NCME, a derivative of this compound, has been reported to bind more rapidly to tubulin with a lower free energy of binding compared to colchicine, suggesting potentially enhanced cytotoxic efficacy.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and N-acetylcolchinol (NCME) across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparative potency can vary based on experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | A549 | Lung Carcinoma | Data not available in a direct comparison | |
| MCF-7 | Breast Adenocarcinoma | Data not available in a direct comparison | ||
| LoVo | Colon Adenocarcinoma | Data not available in a direct comparison | ||
| N-acetylcolchinol (NCME) | BxPC-3 | Pancreatic Cancer | Induces non-selective apoptosis | [1] |
| PANC-1 | Pancreatic Cancer | Induces non-selective apoptosis | [1] | |
| Normal Human Fibroblasts | Non-cancerous | Induces apoptosis (non-selective) | [1] |
Further research is required to establish a comprehensive, direct comparative dataset of IC50 values for both compounds across a standardized panel of cancer cell lines.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for both this compound and NCME is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.
NCME has been shown to bind to tubulin more rapidly and with a higher affinity than colchicine, which may contribute to its potent biological activity.[2] This enhanced binding kinetics could translate to a more efficient disruption of microtubule dynamics and, consequently, a more potent cytotoxic effect.
Signaling Pathways
The cytotoxic effects of this compound and NCME are mediated through the induction of apoptosis, primarily via the intrinsic pathway. The following diagram illustrates the key steps in this signaling cascade.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effects of this compound and NCME using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and NCME stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and NCME in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Annexin V-FITC/PI Staining for Apoptosis Detection
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Conclusion
Both this compound and N-acetylcolchinol are potent cytotoxic agents that function through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Preliminary evidence suggests that NCME may exhibit enhanced biological activity due to more favorable tubulin binding kinetics. However, a comprehensive understanding of their comparative cytotoxicity requires further investigation with direct, head-to-head studies using standardized experimental conditions and a broader range of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative analyses.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Allocolchicine
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, particularly cytotoxic compounds like allocolchicine, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a structural isomer of the well-known mitotic inhibitor colchicine (B1669291), is also a potent tubulin-binding agent. Due to its cytotoxic and potentially mutagenic properties, it must be handled and disposed of as hazardous chemical waste. The following procedures are based on established guidelines for colchicine and other cytotoxic agents and should be implemented with strict adherence to institutional and local environmental regulations.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are thoroughly trained in handling cytotoxic compounds. Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Nitrile rubber gloves are recommended. Always consult the manufacturer's compatibility chart.[1] Contaminated gloves should be disposed of as hazardous waste.[1]
-
Eye Protection: ANSI-approved safety glasses or goggles are essential.[1]
-
Lab Coat: A buttoned, full-length lab coat with sleeves of sufficient length to prevent skin exposure is required.[1]
-
Respiratory Protection: Use respiratory protection when handling the powder form to avoid dust formation.[2]
Work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
This compound Waste Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as an acutely hazardous or "P-listed" chemical waste.[3] This classification necessitates a specific and rigorous disposal pathway. Chemical neutralization within a standard laboratory setting is not a recommended or approved method of disposal.[4]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step.[4]
-
Solid Waste: This includes unused or expired pure this compound, as well as any labware (e.g., pipette tips, weighing boats, microfuge tubes) and PPE that has come into direct contact with the compound.
-
Liquid Waste: This category encompasses all aqueous and solvent solutions containing this compound.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound require a separate, designated sharps container.
Crucially, never mix this compound waste with other chemical or biological waste streams. [4]
Step 2: Waste Collection and Containment
The use of appropriate and clearly labeled containers is essential for safe storage and transport.
-
Solid Waste: Collect in a rigid, leak-proof container with a secure lid. For cytotoxic waste, a container with a purple lid is often designated.[4]
-
Liquid Waste: Use a compatible, sealed, and shatter-proof container.[4] The container must be clearly labeled as "Hazardous Waste: Cytotoxic Liquid Waste" and include a list of all chemical constituents.[4]
-
Sharps Waste: Contaminated sharps must be placed in a puncture-proof sharps container specifically designated for cytotoxic waste, also often marked with a purple lid.[4]
All containers must be kept closed except when adding waste.[5][6]
Step 3: Labeling
Accurate and thorough labeling of all waste containers is a regulatory requirement and vital for safety.
Each container must be labeled with:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The specific hazard classification (e.g., "Acutely Hazardous," "Cytotoxic")
-
The date when waste was first added to the container (accumulation start date)[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area.[3][8]
-
The SAA must be under the control of laboratory personnel.[8]
-
Secondary containment, such as a tray or bin, should be used to prevent the spread of potential spills.[7][8]
-
Store the waste in a secure location, away from incompatible materials.[8]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHRS) or a certified hazardous waste contractor to arrange for the pickup and final disposal of the this compound waste.[3][5] The final disposal method will be destruction by a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]
Quantitative Data for Acutely Hazardous Waste Management
The following table summarizes the typical accumulation limits for acutely toxic (P-listed) chemical waste in a Satellite Accumulation Area, which should be applied to this compound.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Liquid Waste | 1 quart (approx. 1 liter) | A maximum of one quart of acutely toxic chemical waste may be accumulated at a time in an SAA.[3] |
| Maximum Weight of Solid Waste | 1 kilogram | For solid acutely toxic waste, the accumulation limit is one kilogram.[3] |
| Total Hazardous Waste in SAA | 55 gallons | The total volume of all hazardous waste in an SAA cannot exceed 55 gallons.[3] |
| Time Limit for Removal | Within 3 calendar days | Once either the 1-quart/1-kilogram limit or the 55-gallon limit is reached, EHRS must remove the material from the laboratory within three calendar days.[3] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
- 1. research.uga.edu [research.uga.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ethz.ch [ethz.ch]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Allocolchicine
This guide provides immediate safety, handling, and disposal protocols for Allocolchicine, tailored for researchers, scientists, and drug development professionals. The following recommendations are substantially based on safety data for the structurally similar and well-documented compound, Colchicine, due to a lack of specific comprehensive data for this compound. It is imperative to treat this compound with the same high degree of caution as Colchicine, a known hazardous and cytotoxic substance.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE and essential safety measures.
| Category | Requirement | Specification & Rationale |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if contaminated or damaged.[1][2] |
| Body Protection | Disposable, Impervious Gown | A long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[1] This protects against splashes and contamination of personal clothing. |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles, and Face Shield | Use in combination to protect against dust, aerosols, and splashes. A face shield is crucial when there is a risk of splashing.[1][3] |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator or higher is necessary to prevent inhalation of aerosolized particles or dust, especially when handling the solid compound or preparing solutions outside of a containment system.[1][2] |
| Foot Protection | Protective Shoe Covers | Recommended to prevent the tracking of contaminants outside of the laboratory.[2] |
| Head Protection | Head Covering | A head covering should be used to protect from contamination.[2] |
| Engineering Controls | Ventilated Enclosure | All handling of this compound powder and solutions should be conducted in a certified chemical fume hood, Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure.[4] |
| General Hygiene | No Eating, Drinking, or Smoking | These activities are strictly prohibited in the handling area to prevent ingestion.[5] Wash hands thoroughly after handling and before leaving the work area.[2][3] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Experimental Protocol: General Procedure for Handling Potent Cytotoxic Compounds
While a specific protocol for this compound is not available, the following general procedure for handling potent cytotoxic compounds should be adapted.
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.
-
Assemble all necessary equipment (e.g., analytical balance, glassware, spatulas, stir plates) and reagents within the enclosure before introducing the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid Compound :
-
Handle this compound as a solid in a manner that avoids the generation of dust.[2][5]
-
Use a dedicated set of utensils (spatulas, weighing paper).
-
If weighing, do so within the ventilated enclosure. Use a draft shield if necessary.
-
Clean any spills of solid material immediately using a wet wipe or absorbent pad to avoid creating dust. Do not dry sweep.[6]
-
-
Solution Preparation :
-
Prepare solutions within the ventilated enclosure.
-
Add solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the enclosure.
-
-
Post-Handling and Decontamination :
-
Decontaminate all surfaces and equipment that came into contact with this compound. A suitable decontaminating solution, such as a detergent, followed by a water rinse, is recommended. All cleaning materials must be disposed of as hazardous waste.[7]
-
Carefully remove and dispose of all PPE as hazardous waste.[7]
-
Disposal Plan
This compound and any materials contaminated with it are classified as cytotoxic and hazardous waste and must be disposed of accordingly.[6]
-
Solid Waste :
-
Liquid Waste :
-
Includes unused solutions and rinseates from cleaning contaminated glassware.
-
Collect in a dedicated, sealed, and shatter-proof container compatible with the solvents used.
-
Label the container as "Hazardous Cytotoxic Liquid Waste" and list all chemical constituents.[6]
-
-
Sharps Waste :
-
Final Disposal :
-
There are no standard laboratory procedures for the chemical neutralization of this compound.
-
All waste streams must be collected by a licensed hazardous waste disposal service for destruction.[6][7]
-
Store all sealed waste containers in a designated, secure hazardous waste accumulation area with secondary containment until pickup.[6]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
